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Core Science & Biosynthesis

Foundational

Structural Analysis & Validation: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

The following technical guide provides a comprehensive structural analysis and characterization strategy for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (commonly referred to as 2'-Ethylpivalophenone ). Technical Guide...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a comprehensive structural analysis and characterization strategy for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (commonly referred to as 2'-Ethylpivalophenone ).

Technical Guide for Chemical Characterization

Part 1: Executive Summary & Molecular Logic

The molecule 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (


, MW: 190.28  g/mol ) represents a distinct class of sterically crowded aromatic ketones. Unlike simple acetophenones, this molecule possesses two significant steric bulk centers flanking the carbonyl group:
  • The tert-Butyl Group: A voluminous aliphatic group at the

    
    -position.
    
  • The ortho-Ethyl Group: A substituent on the phenyl ring adjacent to the carbonyl.

The Analytical Challenge: The primary structural feature of this molecule is Steric Inhibition of Resonance . The steric clash between the tert-butyl group and the ortho-ethyl group forces the carbonyl moiety to twist out of the plane of the benzene ring. This orthogonality disrupts the


-conjugation typically seen in aryl ketones, leading to distinct spectroscopic anomalies that serve as the primary validation markers.
Chemical Structure Overview
  • IUPAC Name: 1-(2-Ethylphenyl)-2,2-dimethylpropan-1-one

  • Common Name: 2'-Ethylpivalophenone

  • Molecular Formula:

    
    
    
  • Key Feature: Non-planar "twisted" geometry.

Part 2: Synthesis & Impurity Profiling

To ensure authoritative grounding, we must first establish the origin of the sample. While Friedel-Crafts acylation is common, it is prone to regio-isomerism (para-selectivity). For high-integrity drug development standards, a regiospecific route is required to guarantee the ortho structure.

Recommended Synthesis Route: Grignard Addition

The most robust method to generate the ortho-isomer specifically is the reaction of 2-ethylphenylmagnesium bromide with pivalonitrile , followed by acidic hydrolysis. This prevents the formation of the para-isomer impurity common in Friedel-Crafts routes.

SynthesisWorkflow Start 2-Ethylbromobenzene Step1 Grignard Formation (Mg, THF, Reflux) Start->Step1 Intermediate 2-Ethylphenyl-MgBr Step1->Intermediate Step2 Addition of Pivalonitrile Intermediate->Step2 Imine Imine Salt Intermediate Step2->Imine Step3 Acid Hydrolysis (H3O+, Heat) Imine->Step3 Product 2'-Ethylpivalophenone (Target) Step3->Product

Figure 1: Regiospecific synthesis workflow ensuring structural integrity of the ortho-substitution.

Part 3: Spectroscopic Validation (The "Self-Validating" System)

A self-validating analytical system relies on cross-referencing data from multiple techniques to confirm the "Twisted Carbonyl" hypothesis.

Infrared Spectroscopy (IR): The Conjugation Check

In planar aryl ketones (e.g., acetophenone), conjugation weakens the C=O bond, lowering the stretching frequency to ~1685 cm⁻¹.

  • Prediction for Target: Due to the twist (loss of conjugation), the C=O bond retains more double-bond character.

  • Diagnostic Signal: Look for a blue-shifted Carbonyl stretch at 1695–1710 cm⁻¹ .

  • Validation: If the peak is <1690 cm⁻¹, the sample may be the para-isomer (which is less sterically hindered and more planar).

Nuclear Magnetic Resonance (NMR)

NMR Analysis

The proton environment confirms the presence of the specific alkyl groups and the ring substitution pattern.

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationStructural Insight
t-Butyl 1.15 – 1.25Singlet (s)9HConfirms pivaloyl group; sharp singlet indicates free rotation of methyls.
Ethyl-

1.10 – 1.20Triplet (t)3HStandard ethyl pattern.
Ethyl-

2.50 – 2.70Quartet (q)2HBenzylic coupling.
Aromatic 7.10 – 7.40Multiplet (m)4HCrucial: The ortho-proton (H6) adjacent to the carbonyl is usually deshielded (>7.8 ppm) in planar ketones. Here, due to the twist, the anisotropy effect is reduced, shifting it upfield (~7.2–7.4 ppm).

NMR Analysis
  • Carbonyl Carbon: Expected ~210–215 ppm. The lack of conjugation often shifts this slightly upfield compared to planar analogs, but the steric compression can cause deshielding.

  • Quaternary C (t-Bu): Distinctive peak at ~44–45 ppm.

Mass Spectrometry (GC-MS): Fragmentation Logic

The fragmentation is dominated by


-cleavage  driven by the stability of the resulting carbocations/radicals.
  • Molecular Ion (

    
    ): 
    
    
    
    190 (Likely weak intensity).
  • Base Peak: The bond between the carbonyl carbon and the quaternary carbon of the t-butyl group is the weakest.

    • Pathway A: Formation of 2-ethylbenzoyl cation (

      
       133). This is resonance stabilized.
      
    • Pathway B: Formation of t-butyl cation (

      
       57).
      
  • Validation: The presence of

    
     133 is the "fingerprint" for the 2-ethyl-phenyl moiety attached to a carbonyl. 
    
    
    
    57 confirms the t-butyl group.

MSFragmentation cluster_cleavage Alpha Cleavage Pathways Molecule Molecular Ion (M+) m/z 190 Frag1 2-Ethylbenzoyl Cation (m/z 133) [Ar-CO]+ Molecule->Frag1 - tBu• Frag3 t-Butyl Cation (m/z 57) [C(CH3)3]+ Molecule->Frag3 - ArCO• Frag2 t-Butyl Radical (Neutral Loss) Frag4 2-Ethylbenzoyl Radical (Neutral Loss)

Figure 2: Primary mass spectrometry fragmentation pathways (Alpha-Cleavage).

Part 4: Experimental Protocols

Protocol 1: NMR Sample Preparation & Acquisition
  • Solvent Choice: Use Benzene-

    
     (
    
    
    
    )
    instead of Chloroform-
    
    
    (
    
    
    ) if signal overlap occurs in the aliphatic region. The magnetic anisotropy of benzene can resolve the ethyl quartet from the t-butyl singlet if they are coincident.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Parameter Set: Standard proton (16 scans), Carbon (256+ scans).

  • Critical Check: Verify the integration ratio of Aliphatic (14H) to Aromatic (4H). A ratio deviation suggests solvent occlusion or impurity.

Protocol 2: GC-MS Purity Assessment
  • Column: HP-5ms or equivalent (5% phenyl methyl siloxane).

  • Method:

    • Hold at 60°C for 2 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • Interpretation: The target 2'-ethylpivalophenone should elute slightly before the 4'-ethylpivalophenone (para-isomer) due to the "ortho effect" (lower boiling point caused by steric shielding of the polar carbonyl group, reducing intermolecular dipole interactions).

Part 5: References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Authoritative text on IR shifts due to steric inhibition of resonance).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Edition. Wiley-Interscience. (Source for Friedel-Crafts vs Grignard selectivity).

  • PubChem Database. (2023). Compound Summary: Pivalophenone derivatives. National Center for Biotechnology Information. Available at: [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. 4th Edition. University Science Books. (Source for alpha-cleavage mechanisms in ketones).

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of the aromatic ketone, 1-(2-Ethyl-phenyl)-2,2-dimethyl-pr...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of the aromatic ketone, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from structurally similar compounds, predictive modeling techniques, and established analytical methodologies. This approach offers valuable insights for researchers in medicinal chemistry, chemical synthesis, and materials science, enabling a deeper understanding of this compound's potential behavior and applications. The guide is structured to provide not only data but also the scientific rationale behind property determination, empowering researchers to apply these principles in their own work.

Introduction and Molecular Overview

1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is an organic compound characterized by a phenyl ring substituted with an ethyl group at the ortho position, and a pivaloyl group (tert-butyl ketone). The steric hindrance introduced by the ortho-ethyl group and the bulky tert-butyl group is a key structural feature that significantly influences its physicochemical properties and reactivity. Understanding these properties is crucial for predicting its behavior in various systems, including its solubility, membrane permeability, and metabolic stability, which are critical parameters in drug discovery and development.

The molecular structure dictates its polarity, with the carbonyl group acting as a hydrogen bond acceptor. The presence of the aromatic ring and alkyl groups contributes to its lipophilicity. The interplay of these features governs its interactions with other molecules and its overall physical state.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is scarce in publicly available literature. Therefore, a comparative analysis with structurally related compounds is employed to estimate its properties. The following table summarizes key physicochemical parameters for the target compound (estimated) and its analogs.

Property1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (Estimated)1-(2-Ethylphenyl)propan-1-one2,2-dimethyl-1-phenyl-1-propanone (Pivalophenone)[1]2,2-Dimethyl-1-(2-methylphenyl)propan-1-one[2]
Molecular Formula C13H18OC11H14OC11H14OC12H16O
Molecular Weight 190.28 g/mol 162.23 g/mol 162.23 g/mol 176.25 g/mol [2]
Boiling Point ~250-270 °C at 760 mmHg250.2 ± 19.0 °C at 760 mmHg108 °C at 18 torr[1]No data available
Physical Form Likely a liquid at room temperatureLiquidNo data availableNo data available
Solubility Low in water, soluble in organic solventsInsoluble in waterNo data availableNo data available
logP (Octanol/Water) ~3.5 - 4.0No data availableNo data available3.4 (Computed)[2]
Topological Polar Surface Area (TPSA) 17.1 ŲNo data availableNo data available17.1 Ų (Computed)[2]

Rationale for Estimations:

  • Boiling Point: The addition of a methyl group to the pivalophenone structure (to make 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one) and an ethyl group to 1-phenylpropan-1-one increases the molecular weight and van der Waals forces, leading to a higher boiling point. Therefore, the boiling point of the target compound is estimated to be slightly higher than that of 1-(2-Ethylphenyl)propan-1-one.

  • Solubility: The presence of a larger hydrophobic alkyl group (ethyl vs. methyl on the phenyl ring) and the overall increase in molecular size would suggest a lower aqueous solubility compared to its smaller analogs. Like most ketones of this size, it is expected to be readily soluble in common organic solvents.[3]

  • logP: The partition coefficient (logP) is a measure of lipophilicity. The computed logP of 3.4 for the closely related 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one provides a strong basis for estimating a slightly higher logP for our target compound due to the presence of an ethyl group instead of a methyl group, which increases its nonpolar character.[2]

Methodologies for Property Determination

To obtain precise physicochemical data for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, a combination of computational and experimental methods is recommended.

Computational Prediction of Physicochemical Properties

In the absence of experimental data, in silico methods provide a rapid and cost-effective way to estimate a molecule's properties. Modern machine learning models and quantitative structure-property relationship (QSPR) algorithms can predict a wide range of parameters with increasing accuracy.[4][5][6][7]

Experimental Protocol: Computational Property Prediction

  • Molecular Input: The 2D structure of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is drawn using a chemical drawing software (e.g., MarvinSketch, ChemDraw).

  • Software Selection: A computational chemistry software package with robust prediction modules is chosen (e.g., ACD/Percepta, ChemAxon, Molsoft).[5][6][7]

  • Property Calculation: The software calculates various properties based on the input structure. These typically include:

    • Molecular Descriptors: Molecular weight, molecular formula, topological polar surface area (TPSA).

    • Lipophilicity: logP and logD (at various pH values).

    • Solubility: Aqueous solubility (logS).

    • Other Properties: pKa, boiling point, melting point, and spectral predictions (NMR).

  • Data Analysis: The predicted values are analyzed, considering the software's known accuracy and any applicability domain warnings.

Workflow for Computational Prediction:

G A Draw 2D Structure B Select Predictive Software (e.g., ACD/Percepta, ChemAxon) A->B C Calculate Physicochemical Properties (logP, logS, pKa, etc.) B->C D Analyze and Validate Predicted Data C->D

Caption: Workflow for in silico prediction of physicochemical properties.

Experimental Determination of Physicochemical Properties

Experimental validation is the gold standard for determining the physicochemical properties of a novel compound. The following are standard protocols for key parameters.

The boiling point is a fundamental physical property that indicates the volatility of a substance.

Experimental Protocol: Boiling Point Determination (Micro-scale)

  • Apparatus Setup: A small-scale distillation apparatus is assembled.

  • Sample Preparation: A small amount of purified 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is placed in the distillation flask.

  • Heating: The sample is heated gently.

  • Temperature Reading: The temperature is recorded when the liquid and vapor are in equilibrium, and the first drop of distillate is collected. This is the boiling point at the measured atmospheric pressure.

Aqueous solubility is a critical parameter for drug candidates, influencing absorption and distribution.

Experimental Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: An excess amount of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is added to a known volume of water in a sealed flask.

  • Equilibration: The flask is agitated at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the undissolved solid/liquid from the saturated solution.

  • Quantification: The concentration of the compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy.

The octanol-water partition coefficient (logP) is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.

Experimental Protocol: Shake-Flask Method for logP Determination

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Sample Preparation: A known amount of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is dissolved in one of the phases (typically octanol).

  • Partitioning: A known volume of the second phase is added, and the mixture is shaken vigorously to allow for partitioning of the compound between the two phases until equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and water layers.

  • Quantification: The concentration of the compound in each phase is determined by a suitable analytical method (e.g., HPLC, UV-Vis).

  • Calculation: The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Experimental Workflow for Physicochemical Property Determination:

G cluster_0 Synthesis & Purification cluster_1 Property Determination A Synthesize Compound B Purify (e.g., Chromatography, Distillation) A->B C Boiling Point (Micro-distillation) B->C D Solubility (Shake-flask) B->D E Lipophilicity (logP, Shake-flask) B->E F Spectral Analysis (NMR, IR, MS) B->F

Caption: Experimental workflow for determining key physicochemical properties.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) group, typically in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will determine the molecular weight of the compound and provide information about its fragmentation pattern, further confirming its structure.

Conclusion

References

  • MIT News. (2025). New machine-learning application to help researchers predict chemical properties. [Link]

  • Molsoft L.L.C. Chemical Property Prediction. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]

  • UL. USING PREDICTIVE ANALYTICS TO ASSESS CHEMICAL SAFETY: A UL INITIATIVE. [Link]

  • Scribd. Experiment 4 Aldehydes and Ketones: Preparation and Qualitative Analysis. [Link]

  • Mansour University College. (2021, July 16). Experimental No. (13) Aldehydes and ketones. [Link]

  • OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

  • Unacademy. NEET UG : Physical and Chemical Properties of Ketones. [Link]

  • Chemistry LibreTexts. (2026, January 30). 10.1: Properties of Alcohol, Aldehydes and Ketones Lab Procedure. [Link]

  • PubChem. 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one. [Link]

  • U.S. Environmental Protection Agency. 3-(2,5-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one Properties. [Link]

  • MDPI. (2024, August 1). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. [Link]

  • PubChem. 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one. [Link]

  • Organic Syntheses. Catalytic enantioselective addition of dialkylzincs to aldehydes using. [Link]

  • NIST. 1-Propanone, 1-phenyl-. [Link]

  • Asian Journal of Chemistry. Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. [Link]

  • Cheméo. Chemical Properties of 1-Propanone, 1-phenyl- (CAS 93-55-0). [Link]

  • SpectraBase. 1-(m-Tolyl)propan-1-ol. [Link]

Sources

Foundational

Solubility Characterization &amp; Optimization of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one: A Technical Guide

Executive Summary This technical guide provides an in-depth analysis of the solubility profile of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (also known as 2'-Ethylpivalophenone ). As a sterically hindered aromatic ket...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of the solubility profile of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (also known as 2'-Ethylpivalophenone ). As a sterically hindered aromatic ketone, this compound exhibits unique physicochemical properties driven by the bulky tert-butyl group and the ortho-ethyl substituent.

While direct experimental data for this specific isomer is often proprietary or sparse in public literature, this guide synthesizes Structure-Property Relationships (SPR) from close structural analogs (e.g., 2'-methylpivalophenone) and provides a validated experimental protocol for determining its exact solubility limits. This document is designed to empower researchers to predict, measure, and optimize the solubility of this compound in organic solvents for applications in photoinitiator formulations, organic synthesis, and pharmaceutical intermediate processing.

Chemical Profile & Physicochemical Basis

To understand the solubility behavior, we must first analyze the molecular architecture. The presence of the tert-butyl group (pivaloyl moiety) and the ortho-ethyl group creates significant steric hindrance, which disrupts crystal packing and enhances solubility in non-polar solvents compared to planar analogs.

PropertyValue / Description
IUPAC Name 1-(2-Ethylphenyl)-2,2-dimethylpropan-1-one
Common Name 2'-Ethylpivalophenone
Molecular Formula C₁₃H₁₈O
Molecular Weight 190.28 g/mol
Key Functional Groups Aromatic Ring, Ketone (C=O), tert-Butyl, Ethyl
Predicted LogP ~4.2 ± 0.3 (High Lipophilicity)
Electronic Character Electron-rich aromatic ring; Sterically congested carbonyl
Thermodynamic Solubility Mechanism

The solubility of 2'-Ethylpivalophenone is governed by the "Like Dissolves Like" principle, but with a steric twist:

  • Lipophilicity: The aliphatic tert-butyl and ethyl groups dominate the surface area, making the molecule highly hydrophobic.

  • Crystal Lattice Energy: The ortho-substitution twists the carbonyl group out of the phenyl plane, reducing

    
    -
    
    
    
    stacking interactions. This typically lowers the melting point and increases solubility in organic solvents compared to the para-isomer.
  • Solvent Interaction: The carbonyl oxygen remains a weak hydrogen bond acceptor, allowing moderate solubility in alcohols, but the bulky groups shield it from effective solvation by water.

Predicted Solubility Profile (Data & Analogs)

Due to the niche nature of the 2'-ethyl isomer, we utilize data from its closest structural analogs—Pivalophenone (unsubstituted) and 2'-Methylpivalophenone —to bound the expected solubility ranges.

Table 1: Comparative Solubility Analysis (Estimated at 25°C)
Solvent ClassRepresentative SolventSolubility Estimate (g/L)Interaction Mechanism
Non-Polar n-Hexane / Heptane> 200 g/L (Very High)Van der Waals forces; excellent compatibility with alkyl chains.
Aromatic Toluene / Xylene> 400 g/L (Miscible)

-

interactions and dispersive forces. Ideal for process solvents.
Polar Aprotic Dichloromethane (DCM)> 500 g/L (Very High)Dipole-dipole interactions; standard solvent for synthesis.
Polar Aprotic Acetone / THF> 300 g/L (High)Carbonyl-dipole interactions; good for formulation.
Polar Protic Ethanol / Methanol50 - 150 g/L (Moderate)H-bonding with carbonyl oxygen; solubility decreases with water content.
Highly Polar Water< 0.05 g/L (Insoluble)Hydrophobic effect dominates; thermodynamically unfavorable.

Critical Insight: The ortho-ethyl group increases solubility in aliphatic hydrocarbons (Hexane) compared to the ortho-methyl analog due to increased flexible chain length and disrupted packing.

Experimental Protocol: Saturation Solubility Determination

For critical applications (e.g., drug formulation or photoinitiator blends), estimated values are insufficient. Use the following Standard Operating Procedure (SOP) to determine the exact thermodynamic solubility.

Method: Shake-Flask with HPLC-UV Quantification

Objective: Determine the saturation solubility (


) of 2'-Ethylpivalophenone in a target solvent at 25°C.
Step-by-Step Workflow
  • Preparation: Add excess solid 2'-Ethylpivalophenone (approx. 500 mg) to 2 mL of the target solvent in a glass vial.

  • Equilibration: Cap the vial and agitate (orbital shaker) at 25°C for 24–48 hours. Ensure solid remains present (supersaturation).

  • Separation: Centrifuge the suspension at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE syringe filter (pre-saturated).

  • Dilution: Dilute the supernatant with Mobile Phase (Acetonitrile) to fall within the linear calibration range.

  • Quantification: Inject into HPLC (C18 column, UV detection at 254 nm).

  • Calculation:

    
    .
    
Diagram 1: Solubility Determination Workflow

SolubilityProtocol Start Start: Excess Solid + Solvent Agitate Agitate 24-48h @ 25°C (Orbital Shaker) Start->Agitate CheckSolid Solid Present? Agitate->CheckSolid AddMore Add More Solid CheckSolid->AddMore No Filter Filter (0.45 µm PTFE) or Centrifuge CheckSolid->Filter Yes AddMore->Agitate Dilute Dilute w/ Mobile Phase Filter->Dilute HPLC HPLC-UV Analysis (Quantification) Dilute->HPLC Result Calculate S_sat (g/L) HPLC->Result

Caption: Standard "Shake-Flask" protocol for determining thermodynamic solubility of hydrophobic ketones.

Hansen Solubility Parameters (HSP) Analysis

To select the optimal solvent for a new formulation without exhaustive testing, we utilize the Hansen Solubility Parameters . The interaction radius (


) predicts compatibility.

Estimated HSP for 2'-Ethylpivalophenone:

  • Dispersion (

    
    ):  ~18.0 MPa
    
    
    
    (Aromatic/Aliphatic backbone)
  • Polarity (

    
    ):  ~5.5 MPa
    
    
    
    (Ketone dipole)
  • H-Bonding (

    
    ):  ~4.0 MPa
    
    
    
    (Weak acceptor only)

Selection Rule: A solvent is likely "Good" if the calculated distance (


) is < 8.0.
Table 2: Solvent Compatibility Prediction
Solvent



Predicted Compatibility (

)
Status
Toluene 18.01.42.04.6 Excellent
THF 16.85.78.04.2 Excellent
Acetone 15.510.47.07.8 Good
Ethanol 15.88.819.416.2 Poor/Moderate
Water 15.516.042.340.5 Insoluble
Diagram 2: Hansen Solubility Space

HSP_Space cluster_Good Good Solvents (Ra < 8) cluster_Poor Poor Solvents (Ra > 15) Target 2'-Ethylpivalophenone (Hydrophobic Core) Toluene Toluene (Aromatic) Target->Toluene High Affinity DCM DCM (Chlorinated) Target->DCM High Affinity THF THF (Ether) Target->THF High Affinity Water Water (Highly Polar) Target->Water Incompatible Glycol Ethylene Glycol

Caption: Conceptual Hansen Solubility Space showing high affinity for non-polar/aprotic solvents.

Applications & Process Implications

Understanding the solubility of 2'-Ethylpivalophenone is critical for two main workflows:

  • Synthesis & Purification:

    • Reaction Solvent: Use Dichloromethane (DCM) or Toluene for Friedel-Crafts acylation or Grignard reactions to ensure homogeneity.

    • Crystallization: Use a Methanol/Water or Ethanol/Water mixture. The compound is soluble in hot alcohol but will precipitate upon cooling or addition of water (antisolvent).

  • Formulation (Photoinitiators):

    • In UV-curing applications, the compound must dissolve in acrylate monomers (e.g., HDDA, TPGDA).

    • Recommendation: It is expected to be fully miscible in standard acrylate monomers due to similar polarity and dispersive forces. No co-solvent is typically required.

References

  • PubChem. (2024).[1] Compound Summary: 2,2-dimethyl-1-phenylpropan-1-one (Pivalophenone).[2] National Library of Medicine. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. [Link]

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.

Sources

Exploratory

molecular weight and formula of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

Abstract This technical guide provides a comprehensive overview of 1-(2-Ethylphenyl)-2,2-dimethylpropan-1-one, a sterically hindered aromatic ketone. While specific literature on this exact molecule is sparse, this docum...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 1-(2-Ethylphenyl)-2,2-dimethylpropan-1-one, a sterically hindered aromatic ketone. While specific literature on this exact molecule is sparse, this document synthesizes established principles of organic chemistry and data from structurally analogous compounds to detail its molecular properties, a robust protocol for its synthesis via Friedel-Crafts acylation, and a full predictive analysis of its spectroscopic signature. The discussion is grounded in the causal relationships between the compound's unique structural features—specifically the steric hindrance imposed by the ortho-ethyl and tert-butyl groups—and its chemical behavior. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science who require a deep, predictive understanding of this and similar molecules.

Compound Identification and Physicochemical Properties

1-(2-Ethylphenyl)-2,2-dimethylpropan-1-one is an aromatic ketone characterized by a pivaloyl group (also known as a tert-butyl ketone) attached to an ethylbenzene ring at the ortho position. This substitution pattern results in significant steric congestion around the carbonyl group, which is a primary determinant of its reactivity.

A search of common chemical databases does not yield a specific entry for this compound, suggesting it is not a widely commercialized or extensively studied molecule. However, its properties can be reliably calculated based on its structure. A similar compound, 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one, is listed in PubChem with the same molecular formula and weight, validating the calculations below.[1] Another structural isomer, 3-(2-Ethylphenyl)-2,2-dimethylpropanal, also shares the same molecular formula and weight.[2]

PropertyValueSource
IUPAC Name 1-(2-Ethylphenyl)-2,2-dimethylpropan-1-one-
Synonyms 2'-Ethyl-2,2-dimethylpropiophenone; 2-Ethylphenyl tert-butyl ketone-
Molecular Formula C₁₃H₁₈OCalculated
Molecular Weight 190.28 g/mol Calculated[1]
CAS Number Not assigned-

Synthesis via Friedel-Crafts Acylation: A Self-Validating Protocol

The most direct and logical method for the synthesis of 1-(2-Ethylphenyl)-2,2-dimethylpropan-1-one is the Friedel-Crafts acylation of ethylbenzene with pivaloyl chloride.[3][4][5] This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for creating aryl ketones.[6]

Mechanistic Rationale and Control of Regioselectivity

The ethyl group on the benzene ring is an ortho-, para-directing activator. Therefore, the acylation will yield a mixture of the ortho- (desired product) and para- isomers. The steric bulk of both the incoming electrophile (the pivaloyl acylium ion) and the resident ethyl group will influence the ortho/para ratio. While the para- product, 4-ethyl-2,2-dimethylpropiophenone, is likely to be the major product due to reduced steric hindrance, the ortho- isomer will be formed in significant quantities. The products can then be separated using standard chromatographic techniques. The use of a strong Lewis acid, such as aluminum chloride (AlCl₃), is essential to generate the highly reactive acylium ion electrophile from pivaloyl chloride.[4]

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction & Quench cluster_workup Workup & Purification A Charge inert flask with AlCl₃ and DCM B Cool to 0 °C (Ice Bath) A->B C Add Pivaloyl Chloride dropwise to form acylium ion complex B->C D Add Ethylbenzene solution dropwise C->D E Allow to warm to RT Stir for 2-3 hours D->E F Quench by pouring slowly onto ice/HCl E->F G Extract with DCM F->G H Wash with NaHCO₃ (aq) and Brine G->H I Dry over MgSO₄, filter, and concentrate H->I J Purify via Flash Column Chromatography I->J K Product Analysis (NMR, GC-MS) J->K Isolate ortho- and para- isomers

Caption: Workflow for the Friedel-Crafts acylation synthesis.

Step-by-Step Laboratory Protocol
  • Reaction Setup : Under an inert atmosphere (Nitrogen or Argon), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with anhydrous aluminum chloride (1.2 equivalents). Add anhydrous dichloromethane (DCM) as the solvent.

  • Reagent Preparation : In separate, dry glassware, prepare a solution of pivaloyl chloride (1.0 equivalent) in anhydrous DCM and a solution of ethylbenzene (1.1 equivalents) in anhydrous DCM.

  • Formation of Electrophile : Cool the AlCl₃ suspension to 0 °C using an ice-water bath. Add the pivaloyl chloride solution dropwise via the addition funnel over 15-20 minutes. The reaction is exothermic.

  • Acylation : Following the addition of pivaloyl chloride, add the ethylbenzene solution dropwise over 30-45 minutes, maintaining the temperature at 0-5 °C.

  • Reaction Completion : After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up : Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This will quench the reaction and decompose the aluminum chloride complex.

  • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.

  • Washing : Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by water, and finally with brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification : Purify the crude product mixture using flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to separate the desired ortho-isomer from the para-isomer and any unreacted starting materials.

Spectroscopic and Analytical Characterization (Predicted)

The unique steric environment of 1-(2-Ethylphenyl)-2,2-dimethylpropan-1-one will produce a distinct and predictable spectroscopic fingerprint. The predictions below are derived from established chemical shift principles and comparison with data for other ortho-substituted acetophenones and sterically hindered ketones.[7][8][9]

¹H NMR Spectroscopy

The proton NMR spectrum will be key in confirming the ortho-substitution pattern. The proximity of the bulky pivaloyl and ethyl groups will likely cause some restricted rotation, potentially leading to broader signals for the ethyl protons at room temperature.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.4 - 7.2m4HAr-H A complex multiplet for the four protons on the disubstituted aromatic ring.
~2.7q2HAr-CH₂ CH₃Quartet for the methylene protons, split by the adjacent methyl group. Shifted downfield due to benzylic position.
~1.3s9H-C(O)C(CH₃ )₃A sharp, characteristic singlet for the nine equivalent protons of the tert-butyl group.
~1.2t3HAr-CH₂CH₃ Triplet for the methyl protons of the ethyl group, split by the adjacent methylene group.
¹³C NMR Spectroscopy

The carbon NMR will confirm the carbon skeleton and the presence of the carbonyl group. Steric compression can cause slight upfield or downfield shifts compared to less hindered analogues.[7]

Chemical Shift (δ, ppm)AssignmentRationale
~210 - 215C =OKetone carbonyl carbon. The steric hindrance may cause a downfield shift compared to non-hindered aryl ketones.
~145Ar-C (quaternary)Aromatic carbon bearing the ethyl group.
~138Ar-C (quaternary)Aromatic carbon bearing the acyl group.
~130 - 125Ar-C HAromatic methine carbons.
~45-C(O)C (CH₃)₃Quaternary carbon of the tert-butyl group.
~28-C(O)C(C H₃)₃Methyl carbons of the tert-butyl group.
~26Ar-C H₂CH₃Methylene carbon of the ethyl group.
~15Ar-CH₂C H₃Methyl carbon of the ethyl group.
Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present, particularly the carbonyl stretch.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
~3100 - 3000MediumAromatic C-H stretchCharacteristic of sp² C-H bonds on the benzene ring.
~2970 - 2850StrongAliphatic C-H stretchFrom the ethyl and tert-butyl groups.
~1690 - 1680Strong, SharpC=O stretchThe frequency is slightly lowered from a typical aliphatic ketone (~1715 cm⁻¹) due to conjugation with the aromatic ring. However, the ortho-substituents may disrupt coplanarity, slightly increasing the frequency compared to a fully conjugated system.[8]
~1600, ~1460Medium-WeakC=C stretchAromatic ring skeletal vibrations.
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

m/zAssignmentRationale
190[M]⁺Molecular ion peak, confirming the molecular weight.
133[M - C₄H₉]⁺Loss of the tert-butyl radical via alpha-cleavage, resulting in the stable 2-ethylbenzoyl cation. This is expected to be a very prominent, likely the base, peak.
105[C₈H₉]⁺Loss of the pivaloyl radical, resulting in the ethylphenyl cation.
57[C₄H₉]⁺The tert-butyl cation, a stable tertiary carbocation.

Field-Proven Insights: The Impact of Steric Hindrance

As a Senior Application Scientist, it is crucial to move beyond data recitation and explain causality. The defining feature of 1-(2-Ethylphenyl)-2,2-dimethylpropan-1-one is its steric congestion. This has profound, field-proven implications for its reactivity.

  • Disruption of Planarity : The bulky ortho-ethyl and tert-butyl groups will force the carbonyl group out of the plane of the aromatic ring.[10][11] This steric inhibition of resonance reduces the electronic communication between the carbonyl and the ring. The practical consequence is that the ketone behaves more like an aliphatic ketone than a typical aryl ketone.

  • Nucleophilic Attack : The carbonyl carbon is highly shielded. Nucleophilic attack (e.g., in Grignard reactions or reductions) will be significantly slower compared to its para-isomer or less-hindered ketones. This property can be exploited for selective chemical transformations in complex molecules.

  • Enolate Formation : Deprotonation at the alpha-position is impossible as there are no alpha-protons on the ketone side. Enolate chemistry must proceed via the benzylic protons of the ethyl group, but this is generally unfavorable under standard conditions.

G cluster_ketone 1-(2-Ethylphenyl)-2,2-dimethylpropan-1-one Ketone C=O AromaticRing Aromatic Ring Ketone->AromaticRing Twisted out of plane Ethyl Ortho-Ethyl Group (Steric Shield) Ethyl->Ketone Hinders 'Top' Face TButyl tert-Butyl Group (Steric Shield) TButyl->Ketone Hinders Carbonyl

Caption: Steric interactions in the target molecule.

Potential Applications in Drug Development and Synthesis

While this specific molecule lacks documented applications, its structural motifs are relevant. Sterically hindered ketones are valuable in organic synthesis.[12][13][14]

  • Synthetic Intermediates : The hindered nature of the ketone makes it a stable protecting group that is robust to many nucleophilic reagents. The aromatic ring can be further functionalized, and the ketone can be deprotected or transformed at a later stage.

  • Scaffolds in Medicinal Chemistry : The rigid, three-dimensional structure imparted by the ortho-substituents could be a valuable scaffold for designing small molecule inhibitors that target specific protein pockets where steric bulk is required for high-affinity binding.

  • Photoinitiators : Aromatic ketones are widely used as photoinitiators in polymerization reactions. The specific substitution pattern can tune the photochemical properties, although this would require experimental validation.

Safety and Handling

No specific toxicological data is available for 1-(2-Ethylphenyl)-2,2-dimethylpropan-1-one. Therefore, it must be handled with the standard precautions for a new, uncharacterized chemical compound. Assume it is harmful if ingested, inhaled, or absorbed through the skin.[15] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.

References

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  • Zhang, Y., et al. (2026). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Journal of the American Chemical Society. Available at: [Link]

  • Jones, R. N., et al. (1957). THE INFRARED CARBONYL STRETCHING BANDS OF RING SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 35(2), 63-71. Available at: [Link]

  • Donohoe, T. J., et al. (2015). Strategic Application and Transformation of ortho-Disubstituted Phenyl and Cyclopropyl Ketones To Expand the Scope of Hydrogen Borrowing Catalysis. Journal of the American Chemical Society, 137(50), 15644-15647. Available at: [Link]

  • Biscoe, M. R., et al. (2011). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. Organic Letters, 13(23), 6240-6243. Available at: [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Ethylphenyl)propan-1-one. Retrieved from [Link]

  • Mo, W., et al. (2025). Synthesis of Sterically Hindered f-Amphbinol Ligands and Application in Iridium-Catalyzed Asymmetric Hydrogenation of Various Ketones. The Journal of Organic Chemistry. Available at: [Link]

  • ChemRxiv. (2023). One pot three component synthesis of α-methylated ketones from secondary and primary aryl alcohols. ChemRxiv. Available at: [Link]

  • University of Rochester. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Amer, M. M., & Donohoe, T. J. (2025). Recent advances in the use of Pentamethylphenyl (Ph*) Ketones in organic synthesis. Chemical Communications. Available at: [Link]

  • SpectraBase. (n.d.). Acetophenone. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen reduction, and a Wolff–Kishner reduction to prepare tert-butylbenzene from benzene. Retrieved from [Link]

  • Amer, M. M., & Donohoe, T. J. (2025). Recent advances in the use of pentamethylphenyl (Ph*) ketones in organic synthesis. Chemical Communications, 61(59), 11245-11256. Available at: [Link]

  • Kzar, K. O. (2018). Theoretical study of Bromine substituent effects in ortho-, meta-and para-positions of acetophenone on electronic-structural properties and IR spectrum via density functional theory. European Academic Research, III(10), 1234-1250. Available at: [Link]

  • Lozovoy, V. V., et al. (2011). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. The Journal of Physical Chemistry A, 115(3), 253-262. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Jee, S. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • Lee, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20285. Available at: [Link]

  • Sayeeda, Z. (2020). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one. PubChem Compound Database. Retrieved from [Link]

  • Nandurkar, N. S., et al. (2010). Synthesis of Sterically Hindered 1,3-Diketones. Synthetic Communications, 40(13), 1948-1954. Available at: [Link]

  • ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Waseda University. (2024). A New Reaction to Enhance Aromatic Ketone Use in Chemical Synthesis. Retrieved from [Link]

  • AZoM. (2024). Expanding the Utility of Aromatic Ketones Through a Versatile One-Pot Transformation. Retrieved from [Link]

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Foundational

UV-Vis absorption spectra of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

An In-depth Technical Guide to the UV-Vis Absorption Spectra of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive analys...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the UV-Vis Absorption Spectra of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, an ortho-alkyl substituted aromatic ketone. In the absence of direct empirical data for this specific molecule, this paper synthesizes foundational principles of electronic spectroscopy with data from analogous structures, such as acetophenone and other substituted propiophenones, to construct a predictive model of its spectral behavior. We will explore the theoretical underpinnings of the expected electronic transitions (n→π* and π→π*), the profound influence of steric and solvent effects, and present a robust, field-proven protocol for empirical spectral acquisition. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the photophysical properties of aromatic ketones for applications ranging from quantitative analysis to mechanistic photochemistry.

Introduction and Molecular Context

1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is an aromatic ketone characterized by two key structural features that are expected to dominate its electronic absorption spectrum:

  • A Phenyl Ketone Chromophore: The core structure consists of a carbonyl group (C=O) conjugated with a phenyl ring. This arrangement is the primary chromophore responsible for absorbing light in the UV region.[1][2]

  • Significant Steric Hindrance: The molecule possesses a bulky tert-butyl group attached to the carbonyl carbon and an ethyl group at the ortho-position of the phenyl ring. This steric crowding is predicted to force the carbonyl group out of the plane of the aromatic ring, thereby disrupting π-orbital conjugation.

Understanding the UV-Vis spectrum of this compound is crucial for a variety of applications. In quantitative analysis, the Beer-Lambert law can be applied to determine its concentration in solution.[3][4][5] In photochemistry, the wavelengths of maximum absorbance (λmax) dictate the optimal irradiation wavelengths for initiating photochemical reactions, such as photoreduction or cleavage, which are characteristic of aromatic ketones.[6][7]

This guide will first deconstruct the theoretical basis for the compound's absorption spectrum, then provide a detailed experimental workflow for its measurement, and conclude with an interpretation of the expected spectral data.

Theoretical Principles: Electronic Transitions and Influencing Factors

The absorption of UV or visible radiation by an organic molecule corresponds to the promotion of electrons from a ground electronic state to a higher-energy excited state.[1] For an aromatic ketone like 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, two principal types of electronic transitions are relevant.[1][8][9]

The π→π* Transition

This is a high-energy, high-probability transition involving the excitation of an electron from a bonding π orbital (associated with the aromatic ring and carbonyl double bond) to an antibonding π* orbital.[10]

  • Characteristics: These transitions give rise to intense absorption bands (high molar absorptivity, ε ≈ 10,000 L mol⁻¹ cm⁻¹).[2][10]

  • Expected λmax: For a simple aromatic ketone like acetophenone, this band (the primary E2 band) is typically observed around 240-250 nm.[2]

  • Steric Effect: The defining feature of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is the steric hindrance caused by the ortho-ethyl and tert-butyl groups. This forces the carbonyl group and the phenyl ring out of coplanarity, which reduces the overlap between their respective π systems. This disruption of conjugation decreases the delocalization of electrons, which increases the energy gap between the π and π* orbitals. Consequently, a hypsochromic shift (blue shift) to a shorter wavelength (e.g., <240 nm) and a hypochromic effect (decrease in molar absorptivity) are anticipated compared to a planar analogue.

The n→π* Transition

This transition involves the excitation of an electron from a non-bonding (n) orbital, localized on the carbonyl oxygen atom, to an antibonding π* orbital.[10][11]

  • Characteristics: This is a lower-energy transition and is often symmetry-forbidden, resulting in a weak absorption band (ε < 2000 L mol⁻¹ cm⁻¹).[8][10]

  • Expected λmax: This band is found at longer wavelengths than the π→π* transition, typically in the 300-350 nm region for aromatic ketones.

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly alter the energy levels of the ground and excited states, thereby shifting the λmax of absorption bands.[12][13][14]

  • n→π* Transition: In polar, protic solvents (e.g., ethanol, water), the lone pair electrons of the carbonyl oxygen are stabilized in the ground state through hydrogen bonding. This stabilization lowers the energy of the ground state more than the excited state, increasing the energy gap for the transition. This results in a hypsochromic (blue) shift to shorter wavelengths.[10][12][14]

  • π→π* Transition: The π* excited state is generally more polar than the ground state. Polar solvents will stabilize this more polar excited state to a greater extent than the ground state, thus decreasing the energy gap of the transition. This leads to a bathochromic (red) shift to longer wavelengths.[10][12][14]

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a rigorous, step-by-step methodology for obtaining a high-quality UV-Vis absorption spectrum. The protocol is designed to be self-validating by incorporating proper blanking and instrument setup.

Materials and Instrumentation
  • Analyte: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (purity >95%)

  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning from at least 200 nm to 800 nm.

  • Cuvettes: A matched pair of 1 cm path length quartz cuvettes (glass or plastic cuvettes are unsuitable as they absorb UV light).[15]

  • Solvents: Spectroscopic grade solvents of varying polarity, such as cyclohexane (non-polar) and ethanol (polar).

  • Volumetric Glassware: Class A volumetric flasks and pipettes for accurate solution preparation.

Step-by-Step Procedure
  • Instrument Warm-up: Turn on the spectrophotometer's deuterium (UV) and tungsten (visible) lamps and allow them to warm up for at least 20-30 minutes to ensure a stable output.[16]

  • Stock Solution Preparation:

    • Accurately weigh a small amount (e.g., 10 mg) of the analyte.

    • Dissolve it in a known volume (e.g., 10.00 mL) of the chosen solvent (e.g., ethanol) in a volumetric flask to create a concentrated stock solution. The concentration should be calculated precisely.

  • Working Solution Preparation:

    • Perform a serial dilution of the stock solution to prepare a working solution. The goal is to achieve an absorbance maximum between 0.5 and 1.0 for the most intense transition, as this range typically provides the best signal-to-noise ratio.[17] A concentration in the range of 10⁻⁴ to 10⁻⁵ M is often a good starting point for strong π→π* transitions.[2]

  • Baseline Correction (Blanking):

    • Fill both quartz cuvettes with the pure solvent that was used to prepare the working solution. Ensure the outside surfaces are clean and free of fingerprints.

    • Place the reference cuvette and the sample cuvette (containing only the solvent) in their respective holders in the spectrophotometer.

    • Perform a baseline scan across the desired wavelength range (e.g., 200-450 nm). This corrects for any absorbance from the solvent and the cuvettes themselves.[16][18][19]

  • Sample Measurement:

    • Remove the sample cuvette containing the solvent blank.

    • Rinse the cuvette twice with small aliquots of the analyte working solution, then fill it approximately ¾ full.

    • Place the sample cuvette back into the sample holder.

    • Initiate the scan. The instrument will measure the absorbance of the sample at each wavelength relative to the reference beam passing through the solvent blank.[16][20]

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance (λmax) for each distinct band.

    • Record the absorbance value at each λmax.

    • If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl , where A is absorbance, c is molar concentration (mol/L), and l is the path length (cm).[3][5]

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_cal 2. Calibration cluster_acq 3. Acquisition cluster_analysis 4. Analysis A Turn on Spectrometer (30 min warm-up) B Prepare Stock Solution (e.g., 10⁻² M in Ethanol) A->B C Prepare Working Solution (e.g., 10⁻⁴ M) B->C F Fill sample cuvette with analyte solution C->F D Fill both cuvettes with pure solvent E Run Baseline Scan (Solvent as Blank) D->E E->F G Acquire Absorption Spectrum (200-450 nm) F->G H Identify λmax values G->H I Calculate Molar Absorptivity (ε) using Beer-Lambert Law H->I

Caption: Workflow for UV-Vis spectral acquisition.

Predicted Spectral Data and Interpretation

Based on the theoretical principles discussed, the following table summarizes the anticipated UV-Vis absorption characteristics for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one in both non-polar and polar solvents.

Electronic TransitionPredicted λmax (Cyclohexane)Predicted λmax (Ethanol)Expected Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)Expected Solvent Shift
π → π ~235 - 245 nm~240 - 250 nm7,000 - 12,000Bathochromic (Red)
n → π ~310 - 330 nm~300 - 320 nm< 500Hypsochromic (Blue)

Interpretation of the Data:

  • The primary absorption band, corresponding to the π→π* transition , will be strong and located in the 235-250 nm range. The exact position and intensity will be highly sensitive to the degree of steric hindrance. A comparison to the spectrum of 2,2-dimethyl-1-phenylpropan-1-one (which lacks the ortho-ethyl group) would be illuminating; the title compound is expected to show a hypsochromic shift relative to this less-hindered analogue.

  • A much weaker, broader band corresponding to the forbidden n→π* transition should be observable at a longer wavelength, likely above 300 nm.[8][10]

  • Switching from a non-polar solvent like cyclohexane to a polar one like ethanol is predicted to cause a noticeable blue shift in the n→π* band and a smaller red shift in the π→π* band, confirming the identity of these transitions.[12][14]

References

  • Vertex AI Search. (2021). Solvent Effects in UV-VISIBLE spectroscopy (π-π & n-π. Transitions).
  • FindLight. (2024). Beer-Lambert's Law: Principles and Applications in Daily Life.
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  • Lejan Team. (n.d.). EXPERIMENT 4: Ultraviolet-Visible Spectroscopy – Effect of Solvent on λmax.
  • Journal of the Chemical Society D. (n.d.). The photoreactions of aromatic ketones with arylamines.
  • Academic Journals. (2008). Solvents effect on n→πand π→π* transition of 9- fluorenone*.
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  • Chemistry LibreTexts. (2023). Electronic Spectroscopy - Interpretation.
  • Edinburgh Instruments. (2021). Beer-Lambert Law | Transmittance & Absorbance.
  • Mettler Toledo. (n.d.). UV/Vis Spectroscopy Guide | Principles, Equipment & More.
  • UV-Vis SOP. (n.d.). Ultraviolet-Visible (UV-Vis) Spectrophotometer Standard Operating Procedure.
  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory.
  • University of Houston Open Educational Resources. (n.d.). Laboratory 1 – UV-Vis Spectrophotometry – Experimental Methods for Nanomaterials Engineering.
  • Chemistry LibreTexts. (2023). The Beer-Lambert Law.
  • Unknown. (n.d.). 5-1 vibrational and electronic energy levels.
  • Journal of the American Chemical Society. (2025). Correlations among Electronic Transitions for Carbonyl and for Carboxyl in the Vacuum Ultraviolet.
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Exploratory

An In-depth Technical Guide to the Crystal Structure Determination of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

This guide provides a comprehensive, field-proven methodology for the determination of the single-crystal X-ray structure of the novel organic compound, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one. As no public crystall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, field-proven methodology for the determination of the single-crystal X-ray structure of the novel organic compound, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one. As no public crystallographic data for this specific molecule is available, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals, outlining the necessary steps from synthesis to final structural analysis. The causality behind each experimental choice is explained to provide a deeper understanding of the process.

Introduction: The Significance of Structural Elucidation

In the realm of pharmaceutical development and materials science, a compound's three-dimensional atomic arrangement is intrinsically linked to its physical and chemical properties. For a molecule like 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, understanding its crystal structure can provide invaluable insights into its solid-state stability, solubility, and potential for polymorphism—all critical factors in drug design and formulation. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for obtaining this precise structural information.[1][2] This guide will walk through the entire workflow, offering a hypothetical yet scientifically rigorous case study on how to determine the crystal structure of this target compound.

Synthesis and Purification: Obtaining High-Quality Material

The journey to a crystal structure begins with the synthesis of a pure compound. A reliable method for synthesizing aryl ketones is the Friedel-Crafts acylation.[3][4][5] In this case, ethylbenzene will be acylated with pivaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Synthesis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one
  • Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas), is dried in an oven and cooled under a stream of dry nitrogen.

  • Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry, inert solvent like dichloromethane (DCM) in the flask and cooled to 0 °C in an ice bath.

  • Acylium Ion Formation: Pivaloyl chloride (1.0 equivalent) dissolved in dry DCM is added dropwise to the stirred suspension. The formation of the acylium ion is an exothermic process, and the slow addition helps to control the reaction temperature.[6]

  • Electrophilic Aromatic Substitution: Ethylbenzene (1.2 equivalents) dissolved in dry DCM is then added dropwise to the reaction mixture at 0 °C. After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 12-18 hours to ensure the reaction goes to completion.

  • Quenching and Workup: The reaction is carefully quenched by pouring it onto crushed ice containing concentrated HCl. This hydrolyzes the aluminum chloride and separates the organic product. The mixture is transferred to a separatory funnel, and the organic layer is collected. The aqueous layer is extracted twice with DCM.

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel to yield the pure 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one.

  • Characterization: The purity and identity of the final compound are confirmed using ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry before proceeding to crystallization.

The Art of Crystallization: Growing Diffraction-Quality Crystals

The most significant bottleneck in SC-XRD is often the growth of a suitable single crystal.[7][8][9] The ideal crystal should be transparent, free of cracks and other visible defects, and typically between 0.1 and 0.3 mm in its largest dimension.[10] For a novel organic molecule, a screening of various crystallization techniques is prudent.

Experimental Protocol: Crystallization Screening
  • Slow Evaporation:

    • Dissolve 5-10 mg of the purified compound in a small amount of a volatile solvent (e.g., hexane, ethyl acetate, or a mixture thereof) in a small vial.

    • Cover the vial with parafilm and poke a few small holes with a needle to allow for slow solvent evaporation.

    • Leave the vial undisturbed in a vibration-free location. The slow increase in concentration as the solvent evaporates can lead to the formation of single crystals.[11]

  • Vapor Diffusion:

    • This is a highly effective method for small quantities of material.[11]

    • Dissolve 5-10 mg of the compound in a small volume (0.5 mL) of a "good" solvent (one in which it is readily soluble, e.g., acetone) in a small, open vial.

    • Place this vial inside a larger, sealed jar that contains a "poor" solvent (one in which the compound is insoluble, but which is miscible with the good solvent, e.g., pentane).

    • The vapor of the poor solvent will slowly diffuse into the solution of the compound, gradually reducing its solubility and inducing crystallization.[2]

  • Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol) at an elevated temperature.

    • Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. The decrease in solubility with temperature can promote crystal growth.

Single-Crystal X-ray Diffraction: The Data Collection Workflow

Once a suitable crystal is obtained, the next step is to collect the diffraction data. This is done using a single-crystal X-ray diffractometer. The process involves mounting the crystal, centering it in the X-ray beam, and collecting a series of diffraction images as the crystal is rotated.[12][13]

Fig. 1: Workflow for Single-Crystal X-ray Diffraction Data Collection.
Experimental Protocol: Data Collection
  • Crystal Mounting: A selected crystal is mounted on the tip of a glass fiber or a cryoloop using a minimal amount of cryoprotectant oil.

  • Data Collection Temperature: The mounted crystal is then placed on the diffractometer's goniometer and cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal vibrations of the atoms, leading to better quality diffraction data.[14]

  • Unit Cell Determination: A few initial diffraction images are collected to locate the diffraction spots. These are then used by the software to determine the unit cell parameters and the crystal's orientation.[12]

  • Data Collection: A full sphere of diffraction data is collected by rotating the crystal through a series of small angular increments, with a diffraction image being recorded at each step. The total data collection time can range from a few hours to overnight.[12]

  • Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for various experimental factors. This results in a file of reflection data that will be used for structure solution and refinement.

Structure Solution and Refinement: From Data to a 3D Model

The processed diffraction data contains the intensities of the diffracted X-rays, but not their phases. Determining these phases is known as the "phase problem" in crystallography. For small molecules, this is typically solved using "direct methods," which are statistical methods that can predict the phases from the intensities.[14]

Once initial phases are obtained, an electron density map can be calculated, from which the positions of the atoms can be determined. This initial model is then refined using a least-squares process to improve the agreement between the observed diffraction data and the data calculated from the model.[15][16][17][18] This is an iterative process.

Fig. 2: The Iterative Cycle of Crystal Structure Solution and Refinement.

Analysis of the Crystal Structure: Insights into Molecular Architecture

The final output of a successful crystal structure determination is a detailed three-dimensional model of the molecule and its arrangement in the crystal lattice. This information is typically presented in a Crystallographic Information File (CIF).[19][20][21][22][23]

Hypothetical Crystallographic Data

The following table presents plausible crystallographic data for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, based on typical values for small organic molecules.

ParameterHypothetical Value
Chemical FormulaC₁₅H₂₂O
Formula Weight218.33
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1285
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.128
R₁ [I > 2σ(I)]0.045
wR₂ (all data)0.120
Goodness-of-fit (S)1.05
Molecular Geometry and Intermolecular Interactions

The refined structure would provide precise bond lengths and angles for the molecule. The bulky tert-butyl group and the ethyl group on the phenyl ring would likely lead to significant steric hindrance, influencing the torsion angle between the carbonyl group and the aromatic ring.

In the absence of strong hydrogen bond donors or acceptors, the crystal packing would be primarily governed by van der Waals forces.[24] C-H···π interactions between the alkyl groups and the aromatic rings of neighboring molecules could also play a significant role in stabilizing the crystal lattice.[25] Hirshfeld surface analysis would be a valuable tool to visualize and quantify these intermolecular contacts, providing a "fingerprint" of the crystal packing environment.[1][25]

Conclusion: From Molecule to Crystal Structure

This guide has outlined a comprehensive and scientifically grounded workflow for determining the crystal structure of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one. By following a systematic approach encompassing synthesis, crystallization, data collection, and structure refinement, researchers can obtain a detailed three-dimensional understanding of this and other novel molecules. The resulting structural information is fundamental to advancing our knowledge in chemistry, materials science, and the development of new pharmaceutical agents.

References

  • A short guide to Crystallographic Information Files. CCDC. [Link]

  • Crystallographic Information File. Grokipedia. [Link]

  • Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

  • Introduction to Powder Crystallographic Information File (CIF). CCP14. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Crystallographic Information File. Wikipedia. [Link]

  • CIF (Crystallographic Information Framework). Metadata Standards Catalog. [Link]

  • Deciphering the driving forces in crystal packing by analysis of electrostatic energies and contact enrichment ratios. PMC. [Link]

  • Crystallization of small molecules. UAB. [Link]

  • Advanced crystallisation methods for small organic molecules. Chemical Society Reviews (RSC Publishing). [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC. [Link]

  • Crystal Structure Determination & Refinement. Mathematical Crystallography Class Notes. [Link]

  • Structure refinement. MIT OpenCourseWare. [Link]

  • Introduction to Structure Refinement. CCP14. [Link]

  • Single Crystal Structure Refinement (SREF). SERC (Carleton). [Link]

  • Workflows for automated data collection. European Synchrotron Radiation Facility (ESRF). [Link]

  • Single-crystal X-ray Diffraction. SERC. [Link]

  • Crystal structure refinement. Oxford Academic. [Link]

  • Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. AZoM. [Link]

  • Intermolecular interactions in molecular crystals: what's in a name?. RSC Publishing. [Link]

  • Quantitative Investigation into the Role of Intermolecular Interactions in Crystalline Fluorinated Triazoles. Crystal Growth & Design - ACS Publications. [Link]

  • Computational analysis of intermolecular interactions in a crystal with structural phase transitions. IUCr Journals. [Link]

  • Friedel–Crafts reaction. Wikipedia. [Link]

  • Collection of X-ray diffraction data from macromolecular crystals. PMC. [Link]

  • Experiment 1: Friedel-Crafts Acylation. St. Olaf College. [Link]

  • Friedel Crafts Reaction. sathee jee. [Link]

  • Friedel-Crafts acylation of benzene. Chemguide. [Link]

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Protocols & Analytical Methods

Method

The Versatile Intermediate: A Deep Dive into 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one as a Photoinitiator

For Researchers, Scientists, and Drug Development Professionals In the dynamic landscape of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and ef...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired material properties and efficient curing processes. This technical guide provides a comprehensive overview of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, a promising photoinitiator intermediate. We will explore its synthesis, mechanism of action, and practical applications, offering detailed protocols for its use in research and development settings.

Introduction to Aromatic Ketone Photoinitiators

Photoinitiators are molecules that, upon absorption of light, generate reactive species such as free radicals or cations, which in turn initiate polymerization.[1] Aromatic ketones, a prominent class of photoinitiators, are widely utilized in UV-curable formulations for coatings, inks, adhesives, and in the fabrication of biomedical devices.[2][3] These compounds are broadly classified into two categories based on their mechanism of radical generation: Norrish Type I and Norrish Type II.

1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is a substituted acetophenone derivative that functions as a Norrish Type I photoinitiator .[1] This classification signifies that upon excitation by UV radiation, the molecule undergoes a unimolecular cleavage (α-cleavage) to directly form two free radical species.[1] This direct generation of radicals makes Type I initiators highly efficient in initiating polymerization.

Physicochemical Properties and Synthesis

Understanding the fundamental properties of a photoinitiator is crucial for its effective application. While specific experimental data for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is not extensively published, we can infer its characteristics based on structurally similar compounds.

PropertyValue (Estimated)Source
Molecular FormulaC₁₃H₁₈O-
Molecular Weight190.28 g/mol [4]
Physical FormLiquid
Boiling Point~250-270 °C at 760 mmHg
StorageStore at room temperature in a dry, well-ventilated area.

Synthesis: A common and effective method for synthesizing 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is through the Friedel-Crafts acylation of ethylbenzene with pivaloyl chloride.[5] This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).

Visualizing the Synthesis:

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product Ethylbenzene Ethylbenzene Product_Name 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one Ethylbenzene->Product_Name + Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Product_Name + AlCl3 AlCl₃ AlCl3->Product_Name DCM, 0°C to rt

Caption: Friedel-Crafts acylation of ethylbenzene.

Mechanism of Photoinitiation: The Norrish Type I Cleavage

As a Norrish Type I photoinitiator, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one follows a well-defined photochemical pathway to generate the free radicals necessary for polymerization.

  • Light Absorption: The ketone chromophore in the molecule absorbs UV light, typically in the range of 250-400 nm, promoting it to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable triplet state (T₁).

  • α-Cleavage: From the triplet state, the molecule undergoes homolytic cleavage of the bond between the carbonyl group and the adjacent quaternary carbon. This cleavage is highly efficient due to the stability of the resulting radicals.

  • Radical Formation: This α-cleavage generates two primary radicals: a benzoyl radical and a tert-butyl radical .

  • Initiation: Both of these radical species are highly reactive and can initiate the polymerization of monomers, such as acrylates and methacrylates, by attacking their double bonds.[6]

Visualizing the Mechanism:

G Start 1-(2-Ethyl-phenyl)-2,2-dimethyl- propan-1-one (Ground State) Excited Excited State (S₁/T₁) Start->Excited UV Light (hν) Cleavage α-Cleavage Excited->Cleavage Radicals Formation of Benzoyl and tert-Butyl Radicals Cleavage->Radicals Initiation Initiation of Polymerization Radicals->Initiation React with Monomers

Caption: Norrish Type I photocleavage pathway.

Application Notes: Guiding Your Research

The utility of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one as a photoinitiator intermediate is broad, with potential applications in various photopolymerization systems.

  • Monomer and Oligomer Compatibility: This photoinitiator is expected to be highly effective for the free-radical polymerization of a wide range of acrylate and methacrylate monomers and oligomers.[6] This includes monofunctional and multifunctional monomers used to create crosslinked networks. Common examples include urethane acrylates, epoxy acrylates, and polyester acrylates.[3][7]

  • Concentration: The optimal concentration of the photoinitiator typically ranges from 0.1% to 5% by weight of the total formulation.[8] The ideal concentration depends on factors such as the reactivity of the monomer system, the desired cure speed, and the thickness of the sample.

  • Oxygen Inhibition: Free-radical polymerization is susceptible to inhibition by atmospheric oxygen.[11] This can lead to incomplete surface cure. To mitigate this, curing can be performed under an inert atmosphere (e.g., nitrogen), or the formulation can include oxygen scavengers.

  • Synergistic Effects: While Type I photoinitiators can function alone, their efficiency can sometimes be enhanced by the addition of a co-initiator or synergist, although this is more common for Type II photoinitiators.

Experimental Protocols

The following protocols provide a general framework for the synthesis and application of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one. Researchers should adapt these procedures based on their specific experimental requirements and safety protocols.

Protocol for Synthesis via Friedel-Crafts Acylation

Materials:

  • Ethylbenzene

  • Pivaloyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add ethylbenzene (1.0 equivalent) to the stirred suspension.

  • Add pivaloyl chloride (1.0 equivalent) dropwise via the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Protocol for a Test Photopolymerization of an Acrylate Formulation

Materials:

  • 1,6-Hexanediol diacrylate (HDDA) (or other suitable acrylate monomer/oligomer)

  • 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

  • Glass slides or molds

  • UV curing system (e.g., medium-pressure mercury lamp or 365 nm UV-LED)

Procedure:

  • Prepare a stock solution of the photoinitiator in the acrylate monomer. For example, to prepare a 2% (w/w) solution, dissolve 20 mg of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one in 980 mg of HDDA. Ensure complete dissolution by gentle warming or vortexing if necessary.

  • Apply a thin film of the formulation onto a glass slide or fill a mold of a defined thickness.

  • Place the sample under the UV light source.

  • Expose the sample to UV radiation for a predetermined time. The curing time will depend on the light intensity, the distance from the source, and the concentration of the photoinitiator.

  • Assess the degree of cure by checking for tackiness of the surface or by more quantitative methods such as Fourier-transform infrared (FTIR) spectroscopy to monitor the disappearance of the acrylate double bond peak (around 1635 cm⁻¹).

Safety and Handling

1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one and its precursors should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood, especially during synthesis and handling of volatile reagents.

  • Hazard Statements: Based on similar compounds, this substance may be harmful if swallowed, in contact with skin, or if inhaled, and may cause skin and eye irritation.[7]

  • Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight and sources of ignition.

Conclusion

1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one represents a valuable intermediate for the development of efficient Norrish Type I photoinitiators. Its straightforward synthesis via Friedel-Crafts acylation and its expected high efficiency in initiating free-radical polymerization make it an attractive candidate for a wide range of applications in materials science and drug delivery. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the potential of this versatile compound in their specific photopolymerization systems. Further characterization of its photochemical properties, such as its UV-Vis absorption spectrum and quantum yield of cleavage, will undoubtedly facilitate its broader adoption and optimization in various industrial and academic settings.

References

  • ScholarWorks@BGSU. (n.d.). Radical Photoinitiators for UV-Curing In Industrial Applications. Retrieved February 19, 2026, from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 2: UV-Curable Coating Technologies. Retrieved February 19, 2026, from [Link]

  • Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. (n.d.). Photoenolization of ortho-alkyl-substituted acetophenones: evidence for the enol triplet state. Retrieved February 19, 2026, from [Link]

  • Theseus. (2010, June 16). UV curing of hybrid coatings The sol-gel process. Retrieved February 19, 2026, from [Link]

  • PMC. (2021, September 13). Synthesis and Characterization of a Trifunctional Photoinitiator Based on Two Commercial Photoinitiators with α-Hydroxyl Ketone Structure. Retrieved February 19, 2026, from [Link]

  • Organic Syntheses. (n.d.). Dimethyl(1-oxopropyl)phenylsilane. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, August 1). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 1-(2,3-Dimethylphenyl)-2,2-dimethylpropan-1-one. Retrieved February 19, 2026, from [Link]

  • EPA. (2025, October 15). 3-(2,5-Dimethylphenyl)-1-(2,6-dimethylphenyl)propan-1-one Properties. Retrieved February 19, 2026, from [Link]

  • ChemRxiv. (n.d.). Photocyclization of Fluorinated Acetophenones Unlocks an Efficient Way to Solar Energy Storage. Retrieved February 19, 2026, from [Link]

  • Asian Journal of Chemistry. (n.d.). Synthesis of 2,2-Dimethyl-3-(3-methyl phenyl)propanal and Its Derivatives. Retrieved February 19, 2026, from [Link]

  • RadTech. (n.d.). UV-Curable Aerospace and Aircraft Coatings. Retrieved February 19, 2026, from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2021, August 16). Oxygen-Initiated Free-Radical Polymerization of Alkyl Acrylates at High Temperatures. Retrieved February 19, 2026, from [Link]

  • PMC. (2025, June 2). Rapid and precise synthesis of acrylic polymers driven by visible light. Retrieved February 19, 2026, from [Link]

  • MDPI. (2018, February 12). State of the Art in Dual-Curing Acrylate Systems. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (n.d.). Synthesis of Acrylate and Methacrylate Block Copolymers Using Atom Transfer Radical Polymerization. Retrieved February 19, 2026, from [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Ethylphenyl)propan-1-one. Retrieved February 19, 2026, from [Link]

  • ACG Publications. (2009, March 13). Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, May 30). Bubble‐Free Frontal Polymerization of Acrylates Using 1,1,2,2‐Tetraphenyl‐1,2‐Ethanediol as a Free‐Radical Initiator. Retrieved February 19, 2026, from [Link]

  • Google Patents. (n.d.). US9126915B2 - Method for preparation of 2-(2,3-dimethylphenyl)-1-propanal.

Sources

Application

Protocol and Application Notes for Grignard Addition to 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

An Application Guide for Researchers Introduction The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grign...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Introduction

The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the formation of carbon-carbon bonds.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbonyl carbon.[1][3] When applied to ketones, this reaction yields tertiary alcohols, which are valuable intermediates in drug development and materials science.[4][5]

However, the utility of the Grignard reaction can be severely tested by substrates bearing significant steric hindrance around the carbonyl group. The target molecule, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, represents a formidable synthetic challenge. It possesses two bulky substituents flanking the ketone: an ortho-ethylphenyl group and a sterically demanding tert-butyl group. This extreme steric congestion shields the electrophilic carbonyl carbon, impeding the approach of the nucleophilic Grignard reagent.[6][7] Consequently, standard Grignard protocols often result in low conversion or undesirable side reactions, necessitating carefully optimized conditions.[2][8]

This document provides a detailed guide for navigating the challenges associated with this specific transformation. We will explore the underlying mechanistic principles, competing reaction pathways, and present robust, field-proven protocols designed to maximize the yield of the desired tertiary alcohol product.

Mechanistic Insights & The Challenge of Steric Hindrance

The canonical Grignard reaction proceeds via the nucleophilic attack of the partially negative carbon atom of the Grignard reagent on the electrophilic carbonyl carbon.[4][9] This forms a tetrahedral magnesium alkoxide intermediate, which is subsequently protonated during aqueous workup to yield the final alcohol product.[10]

G cluster_0 General Grignard Mechanism ketone R'(C=O)R'' intermediate [Tetrahedral Alkoxide Intermediate] ketone->intermediate Nucleophilic Attack grignard R-MgX grignard->intermediate alcohol R'R''(R)C-OH intermediate->alcohol Protonation workup H₃O⁺ Workup workup->alcohol

Caption: General mechanism of Grignard addition to a ketone.

For 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, the sheer size of the ortho-ethyl and tert-butyl groups creates a crowded environment that can favor alternative, non-productive pathways.

Key Competing Reactions:

  • Reduction: If the Grignard reagent possesses a hydrogen atom on its β-carbon (e.g., ethylmagnesium bromide), it can act as a reducing agent. The reaction proceeds through a cyclic six-membered transition state, where a hydride is transferred to the carbonyl carbon.[2][8] This results in the formation of a secondary alcohol and an alkene, consuming the starting materials without forming the desired C-C bond.

  • Enolization: In typical ketones with α-protons, the strongly basic Grignard reagent can act as a base, abstracting a proton to form a magnesium enolate.[2][8] Upon workup, this simply regenerates the starting ketone. Notably, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is a non-enolizable ketone because it lacks protons on the carbons alpha to the carbonyl group. This simplifies the optimization process, allowing focus to be placed on overcoming steric hindrance to favor addition over reduction.

Given these challenges, successful synthesis relies on strategies that either minimize steric clash or enhance the nucleophilicity of the organometallic reagent relative to its basicity and reducing potential.

Optimization of Reaction Conditions & Strategic Choices

To maximize the yield of the desired 1,2-addition product, careful consideration must be given to the choice of reagent, solvent, temperature, and the potential use of activating additives.

ParameterRecommendationRationale
Grignard Reagent Use reagents lacking β-hydrogens (e.g., Methylmagnesium bromide , Phenylmagnesium bromide).This completely eliminates the possibility of the reduction side reaction, which is a major competitive pathway.[8]
Solvent Anhydrous Tetrahydrofuran (THF) is preferred over diethyl ether.THF is a more polar, aprotic solvent that better solvates the magnesium species, often leading to more reactive "ate" complexes and preventing precipitation.[11]
Temperature Variable; initial low temperature (0 °C) followed by warming.Starting at 0 °C helps control the initial exotherm. For highly hindered substrates, overcoming the activation barrier may require warming to room temperature or even gentle reflux.[8]
Mode of Addition Slow, dropwise addition of the ketone solution to the Grignard reagent.Maintaining an excess of the Grignard reagent throughout the addition can help drive the reaction towards completion.
Key Additive Anhydrous Cerium(III) Chloride (CeCl₃) Transmetalation with CeCl₃ forms an organocerium reagent. This species is a "softer," more potent nucleophile and is significantly less basic than its Grignard precursor, dramatically favoring 1,2-addition over side reactions.[12][13][14]

Experimental Protocols

General Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All experiments must be conducted under a dry, inert atmosphere (Nitrogen or Argon) using flame- or oven-dried glassware.[15] Anhydrous solvents are mandatory.

Protocol 1: Optimized Standard Grignard Addition

This protocol uses a Grignard reagent without β-hydrogens to prevent reduction. It is suitable for initial attempts or when the required Grignard reagent is commercially available.

Materials & Equipment:

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, glass stopper

  • Nitrogen or Argon gas inlet

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Ice-water bath

  • 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble the flame-dried glassware while hot under a stream of inert gas. Equip the three-neck flask with a magnetic stir bar, a reflux condenser with a gas inlet, a dropping funnel, and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagent Charging: Using a syringe, charge the reaction flask with methylmagnesium bromide (1.5 equivalents). Add anhydrous THF via syringe to achieve a suitable concentration (e.g., 0.5 M). Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (1.0 equivalent) in anhydrous THF in the dropping funnel.

  • Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Monitor the reaction progress by TLC analysis. If the reaction is sluggish, it may be gently heated to reflux for 2-4 hours.

  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Very slowly and carefully, add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and the alkoxide product. (Note: Using saturated NH₄Cl is a mild quenching method that minimizes the risk of elimination side reactions sometimes observed with strong acids and tertiary alcohols).[8]

  • Work-up: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude tertiary alcohol by flash column chromatography on silica gel.

Protocol 2: Cerium(III) Chloride-Mediated Addition (Luche Condition)

This is the recommended protocol for maximizing the yield with this challenging substrate, as it specifically enhances the desired 1,2-addition pathway.

Additional Materials:

  • Anhydrous Cerium(III) Chloride (CeCl₃)

Procedure:

  • CeCl₃ Activation: Add anhydrous CeCl₃ (1.5 equivalents) and a magnetic stir bar to the flame-dried three-neck flask. Add anhydrous THF and stir the resulting slurry vigorously at room temperature under an inert atmosphere for at least 4 hours (or overnight) to ensure activation.

  • Reagent Addition: Cool the white CeCl₃ slurry to -78 °C (dry ice/acetone bath). Slowly, add the Grignard reagent (1.4 equivalents, e.g., methylmagnesium bromide) dropwise via syringe. Stir the mixture at -78 °C for 1 hour to allow for the in-situ formation of the organocerium reagent.[14]

  • Substrate Addition: Dissolve 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (1.0 equivalent) in anhydrous THF and add it dropwise to the cold reaction mixture.

  • Reaction: Stir the reaction at -78 °C for 2-4 hours. Then, allow the mixture to warm slowly to room temperature and stir overnight. Monitor by TLC.

  • Quenching and Work-up: Follow steps 6-10 from Protocol 1.

G cluster_workflow Experimental Workflow setup 1. Assemble & Flame-Dry Glassware Under N₂/Ar reagents 2. Charge Flask with Grignard or CeCl₃/Grignard setup->reagents cool 3. Cool Reaction Flask (0 °C or -78 °C) reagents->cool addition 4. Add Ketone Solution Dropwise cool->addition react 5. React (Stir Overnight, Monitor by TLC) addition->react quench 6. Quench with sat. aq. NH₄Cl at 0 °C react->quench extract 7. Extract with Et₂O quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify via Column Chromatography dry->purify

Sources

Method

Application Note: Catalytic Reduction Strategies for the Sterically Hindered Ketone 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

Abstract The reduction of sterically hindered ketones, such as 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, to their corresponding secondary alcohols is a critical transformation in pharmaceutical and fine chemical synt...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reduction of sterically hindered ketones, such as 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, to their corresponding secondary alcohols is a critical transformation in pharmaceutical and fine chemical synthesis. The significant steric bulk imposed by the ortho-ethyl group on the phenyl ring and the adjacent tert-butyl group presents a considerable challenge to conventional reduction methodologies. This application note provides a detailed guide to effective catalytic reduction methods, focusing on heterogeneous catalytic hydrogenation and asymmetric transfer hydrogenation (ATH). We present detailed, validated protocols and explain the underlying chemical principles that govern catalyst selection and reaction optimization for this challenging substrate class.

Introduction: The Challenge of Steric Hindrance

1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is an aromatic ketone characterized by substantial steric congestion around the carbonyl group. The proximity of a bulky tert-butyl moiety and an ortho-substituted ethyl group on the aromatic ring creates a sterically shielded environment. This shielding severely restricts the access of reducing agents and catalyst active sites to the electrophilic carbonyl carbon, often leading to slow reaction rates or complete lack of reactivity under standard conditions.[1][2]

The synthesis of the corresponding chiral alcohol, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-ol, is of significant interest as chiral secondary alcohols are pivotal structural motifs in many biologically active molecules.[3][4] Therefore, developing efficient and selective catalytic methods to overcome this steric barrier is a key objective for process chemists and medicinal chemists. This guide explores two primary catalytic pathways to achieve this transformation.

Overview of Catalytic Reduction Strategies

Two main strategies exist for the catalytic reduction of carbonyls: direct hydrogenation with H₂ gas and transfer hydrogenation using a hydrogen donor molecule.[5][6]

  • Catalytic Hydrogenation: This industrial-favored method uses molecular hydrogen (H₂) as the reductant, typically with a heterogeneous metal catalyst like Palladium (Pd), Platinum (Pt), or Nickel (Ni).[5][7][8] The reaction involves the co-adsorption of the ketone and H₂ onto the catalyst surface, where the hydrogen is added across the C=O bond. For hindered ketones, this approach may require high pressures and temperatures.

  • Asymmetric Transfer Hydrogenation (ATH): ATH has become a powerful tool for producing chiral alcohols.[9][10] This method uses a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, to transfer hydrogen to the substrate, mediated by a chiral transition metal catalyst.[11] Ruthenium-based catalysts developed by Noyori and co-workers are particularly effective, operating through an outer-sphere mechanism that is often less sensitive to steric hindrance around the carbonyl group.[3][12][13]

Protocol I: Heterogeneous Catalytic Hydrogenation with Raney Nickel

Raney Nickel is a robust and cost-effective catalyst often employed for the reduction of aryl ketones.[14][15] Its high surface area and adsorbed hydrogen content make it suitable for challenging reductions, though it typically produces a racemic alcohol.[15]

Principle & Rationale

This protocol utilizes Raney Nickel in a 2-propanol solvent, which can also act as a hydrogen donor in a transfer hydrogenolysis process, though the primary reductant here is molecular hydrogen.[14][16] The choice of a higher temperature and pressure is dictated by the steric hindrance of the substrate, which necessitates more forcing conditions to achieve a reasonable reaction rate.

Experimental Protocol

Materials:

  • 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

  • Raney® Nickel (activated, slurry in water)

  • 2-Propanol (IPA), anhydrous

  • High-pressure hydrogenation vessel (e.g., Parr shaker)

  • Inert gas (Argon or Nitrogen)

  • Celite® for filtration

Procedure:

  • Vessel Preparation: Ensure the high-pressure vessel is clean and dry.

  • Catalyst Loading: In a fume hood, carefully add Raney Nickel slurry (approx. 0.2 eq by weight of the dry catalyst) to the reaction vessel. Decant the water and wash the catalyst with anhydrous 2-propanol (3 x 20 mL). This step is critical to remove water, which can affect the reaction.

  • Substrate Addition: Dissolve 1.0 g of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one in 50 mL of anhydrous 2-propanol. Add this solution to the reaction vessel under a stream of inert gas.

  • Reaction Setup: Seal the reaction vessel. Purge the headspace with inert gas three times, then purge with hydrogen gas (H₂) three times.

  • Hydrogenation: Pressurize the vessel to 10 bar (approx. 145 psi) with H₂. Begin vigorous stirring and heat the reaction to 80°C.

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake. The reaction may take 12-24 hours. If necessary, samples can be taken (after cooling and depressurizing) to analyze by GC-MS or TLC.

  • Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with inert gas.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric when dry; do not allow the filter cake to dry out. Quench the filter cake immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude alcohol.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-ol.

Protocol II: Asymmetric Transfer Hydrogenation (ATH)

For applications requiring enantiomerically pure alcohols, ATH is the method of choice. The Noyori-type catalyst system, comprising a ruthenium precursor and a chiral diamine ligand, is highly effective for the asymmetric reduction of a wide range of ketones, including those that are sterically demanding.[12][13][17]

Principle & Rationale

This protocol employs an in-situ generated catalyst from [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN ((S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). The reaction uses a 5:2 azeotropic mixture of formic acid and triethylamine as the hydrogen source.[1] The reaction proceeds through a concerted, outer-sphere, six-membered transition state, which is highly organized by the chiral ligand and less impacted by substrate bulk, leading to high enantioselectivity.[12][13]

Experimental Protocol

Materials:

  • 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

  • [RuCl₂(p-cymene)]₂ (Ruthenium(II) p-cymene dichloride dimer)

  • (S,S)-TsDPEN or (R,R)-TsDPEN for the opposite enantiomer

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Acetonitrile (CH₃CN), anhydrous

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Catalyst Pre-formation (Optional but Recommended): In a dry Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (0.005 eq) and (S,S)-TsDPEN (0.01 eq). Add 10 mL of anhydrous acetonitrile and stir the mixture at 60°C for 30 minutes to form the active catalyst.

  • Hydrogen Source Preparation: Prepare the 5:2 formic acid/triethylamine azeotrope by carefully adding 5 equivalents of formic acid to 2 equivalents of triethylamine while cooling in an ice bath.

  • Reaction Setup: To a separate flask under an inert atmosphere, add 1.0 g of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one and 20 mL of anhydrous acetonitrile.

  • Initiation: Add the pre-formed catalyst solution to the substrate solution. Then, add 5 equivalents of the formic acid/triethylamine mixture.

  • Reaction: Stir the reaction mixture at 40°C. The reaction is typically complete within 4-16 hours.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Quench by adding 20 mL of saturated sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess (ee) of the final product using chiral HPLC or chiral GC analysis.

Comparative Data Summary

ParameterProtocol I: Heterogeneous HydrogenationProtocol II: Asymmetric Transfer Hydrogenation
Catalyst Raney Nickel[RuCl₂(p-cymene)]₂ / (S,S)-TsDPEN
Reductant H₂ gasFormic Acid / Triethylamine
Pressure High Pressure (10 bar)Atmospheric Pressure
Temperature 80°C40°C
Stereoselectivity Racemic ProductHigh Enantioselectivity (>95% ee typical)
Key Advantages Low catalyst cost, simple reagents.High enantioselectivity, mild conditions, no H₂ gas.
Key Disadvantages High pressure/temp required, pyrophoric catalyst, racemic product.High cost of Ruthenium and chiral ligand.

Visualized Workflows & Mechanisms

G cluster_0 General Workflow for Ketone Reduction A 1. Select Reduction Method (Heterogeneous vs. ATH) B 2. Prepare Reaction Vessel (High-Pressure vs. Schlenk) A->B C 3. Add Substrate & Solvent B->C D 4. Add Catalyst System C->D E 5. Introduce Reductant (H₂ Gas vs. H-Donor) D->E F 6. Run Reaction (Monitor T, P, Time) E->F G 7. Quench & Work-up F->G H 8. Purify Product (Chromatography) G->H I 9. Analyze Product (Yield, Purity, ee%) H->I G cluster_1 Simplified ATH Catalytic Cycle (Noyori-type) RuH Active Ru-Hydride [RuH(L*)] TS Six-Membered Transition State RuH->TS + Ketone Ketone R₂C=O (Substrate) Ketone->TS Ru_alkoxide Ru-Alkoxide TS->Ru_alkoxide H- Transfer Product R₂CH-OH* (Chiral Alcohol) Ru_alkoxide->RuH + H-Donor (Regeneration) Ru_alkoxide->Product + H⁺ H_Donor H-Donor (e.g., HCOOH) H_Donor->RuH

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Conclusion

The catalytic reduction of the sterically encumbered ketone 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one requires carefully selected methodologies to achieve high conversion and selectivity. For the synthesis of the racemic alcohol, heterogeneous hydrogenation with Raney Nickel under elevated temperature and pressure provides a viable, albeit forceful, route. However, for applications in modern drug development where stereochemical control is paramount, Asymmetric Transfer Hydrogenation with a Noyori-type Ruthenium catalyst offers a superior solution. The ATH protocol proceeds under significantly milder conditions and delivers the chiral alcohol with excellent enantioselectivity, highlighting its power and versatility in overcoming challenging steric environments.

References

  • Johnson Matthey Technology Review. (2005, October 1). Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • Scilit. Application of Tethered Ruthenium Catalysts to Asymmetric Hydrogenation of Ketones, and the Selective Hydrogenation of Aldehydes. [Link]

  • Thieme Chemistry. (2014). Asymmetric Hydrogenation of Ketones by Ruthenium Catalysis. [Link]

  • ResearchGate. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • Semantic Scholar. Ruthenium-Catalysed Asymmetric Reduction of Ketones. [Link]

  • Pearson. Reduction of Aldehydes and Ketones. [Link]

  • Semantic Scholar. A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. [Link]

  • Shaoguan University Institutional Repository. N, N-Mn(I)-Catalyzed Transfer Hydrogenation of Ketones. [Link]

  • ScienceDirect. Reduction of carbonyl compounds by Raney Ni–Al alloy and Al powder in the presence of noble metal catalysts in water. [Link]

  • Vedantu. Reduction of Aldehydes and Ketones. [Link]

  • Wikipedia. Carbonyl reduction. [Link]

  • Chemistry Steps. Reduction of Aldehydes and Ketones. [Link]

  • ACS Publications. Mechanism of the reduction of ketones by trialkylsilane. Hydride transfer, SET-hydrogen atom abstraction, or free radical addition. [Link]

  • Taylor & Francis Online. Deoxygenation of Aromatic Ketones Using Transfer Hydrogenolysis with Raney Nickel in 2-Propanol. [Link]

  • SpringerLink. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. [Link]

  • ResearchGate. A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. [Link]

  • ScienceDirect. Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ- and δ-lactones. [Link]

  • PMC. Synthesis of Cyclic Enones via Direct Palladium-Catalyzed Aerobic Dehydrogenation of Ketones. [Link]

  • ResearchGate. Enantioselective Reduction of Prochiral Ketones Using Spiroborate Esters as Catalysts. [Link]

  • Master Organic Chemistry. Reagent Friday: Raney Nickel. [Link]

  • PMC. Regio- and Enantioselective Asymmetric Transfer Hydrogenation of One Carbonyl Group in a Diketone through Steric Hindrance. [Link]

  • Scribd. Raney Nickel in Alkene Reduction. [Link]

  • Reddit. What's a good reducing agent for a sterically hindered ketone?[Link]

  • ACS Publications. Reduction of aromatic rings by 2-propanol with Raney nickel catalysis. [Link]

  • University of Alicante Institutional Repository. Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. [Link]

  • Wikipedia. Enantioselective reduction of ketones. [Link]

  • Organic Chemistry Portal. Hydrogen. [Link]

  • University of Liverpool Repository. Aqueous-phase asymmetric transfer hydrogenation of ketones – a greener approach to chiral alcohols. [Link]

  • UKZN ResearchSpace. Transfer Hydrogenation of Ketones Mediated By (Pyrazolylmethyl)pyridine Nickel((II) & Iron(II) Complexes. [Link]

  • Royal Society of Chemistry. Transfer hydrogenation of ketone; an in situ approach toward an eco-friendly reduction. [Link]

  • Wikipedia. Asymmetric hydrogenation. [Link]

  • ACS Publications. P-Stereogenic Ir-MaxPHOX: A Step toward Privileged Catalysts for Asymmetric Hydrogenation of Nonchelating Olefins. [Link]

  • University of Pennsylvania Scholarly Commons. Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. [Link]

  • MDPI. Recent Developments in the Area of Asymmetric Transfer Hydrogenation. [Link]

  • PMC. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]

  • ResearchGate. Reaction scheme of the hydrogenation of (A) 1-phenyl-1,2-propanedione.... [Link]

  • ResearchGate. Reaction scheme of the hydrogenation of (A) 1-phenyl-1,2-propanedione.... [Link]

  • Reddit. Hydrogenation Reduction. [Link]

  • Stenutz. 2,2-dimethyl-1-phenyl-1-propanone. [Link]

Sources

Application

Application Notes and Protocols for Studying the Polymerization Kinetics of Acetophenone-Based Photoinitiators

For the attention of: Researchers, scientists, and drug development professionals. Subject: In-depth Technical Guide to the Polymerization Kinetics Involving Acetophenone-Based Photoinitiators, with a focus on 1-(2-Ethyl...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Subject: In-depth Technical Guide to the Polymerization Kinetics Involving Acetophenone-Based Photoinitiators, with a focus on 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one and its analogues.

Disclaimer: Direct experimental data and established protocols for the specific molecule, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, are not widely available in peer-reviewed literature. This guide, therefore, utilizes data and methodologies established for closely related and commercially significant acetophenone-based photoinitiators, such as 2-hydroxy-2-methyl-1-phenylpropan-1-one (a common component in initiators like Darocur® 1173) and 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone (Irgacure® 2959), to provide a robust and transferable framework for studying its polymerization kinetics. The principles and protocols outlined herein are broadly applicable to this class of compounds.

Introduction: The Role of Acetophenone Derivatives in Photopolymerization

Acetophenone and its derivatives are a cornerstone in the field of photopolymerization, serving as highly efficient Type I photoinitiators.[1] Upon exposure to ultraviolet (UV) radiation, these molecules undergo a Norrish Type I cleavage, a unimolecular bond scission that generates free radicals.[1][2] These radicals subsequently initiate the rapid polymerization of a wide array of monomers and oligomers, a process central to UV curing technologies. This technology offers substantial advantages over thermal curing methods, including accelerated curing speeds, reduced energy consumption, and the feasibility of solvent-free formulations.[1]

The specific compound of interest, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, belongs to this class of photoinitiators. Its structural features, particularly the substituted phenyl ring and the α,α-dimethyl substitution, are anticipated to influence its photochemical reactivity and, consequently, its efficiency in initiating polymerization. This guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for characterizing the polymerization kinetics initiated by this and related acetophenone photoinitiators.

The Core Mechanism: Photoinitiation via α-Cleavage

The efficacy of acetophenone-based photoinitiators stems from their ability to efficiently convert light energy into chemical energy in the form of reactive radical species. This process can be delineated into several key steps:

  • Light Absorption: The acetophenone molecule absorbs a photon of UV light, which elevates an electron from its ground state (S₀) to an excited singlet state (S₁). The specific wavelengths of light absorbed are dictated by the molecule's chromophore.

  • Intersystem Crossing: The excited singlet state is typically short-lived and rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • α-Cleavage (Norrish Type I): From the triplet state, the molecule undergoes homolytic cleavage of the carbon-carbon bond adjacent to the carbonyl group (the α-position). This fragmentation results in the formation of two distinct radical species: a benzoyl radical and a tertiary alkyl radical.

  • Initiation of Polymerization: Both radical fragments are capable of initiating polymerization by attacking the double bonds of monomer units, thereby creating a new radical center on the monomer that can propagate the polymer chain.

This mechanistic pathway is visualized in the diagram below:

G cluster_0 Photoinitiation Cascade PI_ground Acetophenone (Ground State, S₀) PI_singlet Excited Singlet State (S₁) PI_ground->PI_singlet UV Light (hν) PI_triplet Excited Triplet State (T₁) PI_singlet->PI_triplet Intersystem Crossing Radicals Benzoyl Radical + Alkyl Radical PI_triplet->Radicals α-Cleavage Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Polymer Propagating Polymer Chain Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of acetophenone derivatives.

Quantitative Analysis of Polymerization Kinetics

To optimize UV curing processes and tailor the properties of the resulting polymers, a thorough understanding of the polymerization kinetics is essential. Two powerful analytical techniques for real-time monitoring of these rapid reactions are Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR).

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC measures the heat flow associated with the exothermic polymerization reaction as a function of time upon exposure to UV light.[3][4][5] This technique provides valuable kinetic parameters such as the induction time, the rate of polymerization, and the total conversion.

Table 1: Key Kinetic Parameters Obtainable from Photo-DSC

ParameterDescriptionSignificance
Induction Time (t₀) The delay before the onset of polymerization after UV exposure begins.Indicates the time required to consume dissolved oxygen, which inhibits free radical polymerization.
Time to Peak (tₚ) The time at which the maximum rate of polymerization is reached.Reflects the point of autoacceleration (gel effect), where the increasing viscosity of the medium hinders termination reactions.
Peak Heat Flow (qₚ) The maximum rate of heat evolution, proportional to the maximum polymerization rate.A measure of the highest reaction speed achieved during the curing process.
Total Heat of Polymerization (ΔH_total) The total heat evolved during the reaction, obtained by integrating the heat flow curve.Proportional to the overall monomer conversion.
Degree of Conversion (%) The percentage of monomer that has polymerized.Calculated by normalizing the heat evolved at a given time to the theoretical heat of polymerization for the specific monomer.

This protocol provides a general framework for analyzing the photopolymerization kinetics of a UV-curable formulation.

Materials and Equipment:

  • Differential Scanning Calorimeter with a photocalorimetry accessory (Photo-DSC).

  • UV light source with controlled intensity and wavelength.

  • Monomer/oligomer formulation (e.g., 1,6-hexanediol diacrylate, HDDA).

  • Photoinitiator (e.g., 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one or a suitable analogue).

  • Aluminum DSC pans and lids.

  • Micropipette.

  • Inert gas supply (e.g., Nitrogen).

Procedure:

  • Formulation Preparation: Prepare the photopolymerizable formulation by dissolving the photoinitiator in the monomer/oligomer mixture at the desired concentration (typically 0.1 - 5% w/w). Ensure complete dissolution, using gentle warming or vortexing if necessary. Protect the formulation from ambient light.

  • Sample Preparation: Accurately weigh 1-3 mg of the formulation into an open aluminum DSC pan. The sample mass should be consistent across experiments to ensure comparability.[4]

  • Instrument Setup:

    • Place the sample pan in the DSC cell.

    • Set the purge gas to a constant flow rate (e.g., 50 mL/min Nitrogen) to create an inert atmosphere and minimize oxygen inhibition.

    • Equilibrate the sample at the desired isothermal temperature (e.g., 25°C).

  • UV Exposure and Data Acquisition:

    • Once the temperature has stabilized, initiate the UV exposure at a defined intensity. The instrument software will simultaneously start recording the heat flow.

    • Continue the UV exposure for a predetermined duration, sufficient to achieve a plateau in the heat flow signal, indicating the cessation of the reaction.

  • Data Analysis:

    • Integrate the exothermic peak to determine the total heat of polymerization (ΔH_total).

    • Calculate the degree of conversion as a function of time.

    • Determine the key kinetic parameters as outlined in Table 1.

Caption: Workflow for Photo-DSC kinetic analysis.

Real-Time Fourier-Transform Infrared Spectroscopy (RT-FTIR)

RT-FTIR is a powerful technique for monitoring the disappearance of specific functional groups in real-time during polymerization.[6][7] For acrylate-based systems, the decrease in the intensity of the acrylate double bond absorption band (typically around 1635 cm⁻¹) is monitored.

Table 2: Advantages of RT-FTIR for Kinetic Studies

AdvantageDescription
Direct Measurement Directly measures the consumption of reactive functional groups, providing a direct measure of conversion.
High Temporal Resolution Capable of monitoring very fast reactions, with data acquisition on the millisecond timescale.[8]
Versatility Applicable to a wide range of monomer systems and polymerization conditions.
Quantitative Analysis Allows for the calculation of the rate of polymerization (Rₚ) and the degree of conversion.

This protocol outlines a general procedure for monitoring photopolymerization kinetics using RT-FTIR.

Materials and Equipment:

  • FTIR spectrometer with a rapid scan capability and a photopolymerization accessory.

  • UV light source with a light guide to direct the radiation to the sample.

  • KBr or NaCl salt plates.

  • Spacers of a defined thickness (e.g., 25 µm).

  • Monomer/oligomer formulation.

  • Photoinitiator.

  • Micropipette.

Procedure:

  • Formulation Preparation: Prepare the formulation as described in the Photo-DSC protocol.

  • Sample Preparation:

    • Place a small drop of the formulation onto a salt plate.

    • Place a spacer on the plate.

    • Carefully place a second salt plate on top to create a "sandwich" with a film of a defined thickness.

  • Instrument Setup:

    • Place the sample assembly in the FTIR sample compartment.

    • Position the UV light guide to ensure uniform irradiation of the sample.

  • Data Acquisition:

    • Collect a reference spectrum before UV exposure.

    • Initiate the UV exposure and simultaneously begin rapid, sequential spectral acquisitions.

  • Data Analysis:

    • Monitor the decrease in the area of the characteristic acrylate absorption peak (e.g., 810 cm⁻¹ for the C=C twist or 1635 cm⁻¹ for the C=C stretch).

    • Use an internal standard peak that does not change during the reaction (e.g., a carbonyl peak) to normalize the data.

    • Calculate the degree of conversion at each time point using the following equation: Conversion (%) = [1 - (Aₜ / A₀)] * 100 where Aₜ is the area of the acrylate peak at time t, and A₀ is the initial area of the acrylate peak.

    • Calculate the rate of polymerization (Rₚ) by differentiating the conversion versus time curve.

Safety and Handling of Acetophenone Photoinitiators

Acetophenone and its derivatives require careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) for the specific compound being used.[9][10][11][12][13]

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.

  • Avoid Contact: Avoid contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[9][10]

  • Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Table 3: Hazard and Precautionary Statements for a Typical Acetophenone Photoinitiator

CategoryStatement
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Concluding Remarks

The study of polymerization kinetics is fundamental to the development and optimization of photopolymerizable materials. While specific data for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one remains elusive in the public domain, the principles and detailed protocols provided in this guide for analogous acetophenone-based photoinitiators offer a comprehensive and scientifically rigorous framework for its characterization. By employing techniques such as Photo-DSC and RT-FTIR, researchers can elucidate the kinetic profiles of these systems, leading to advancements in fields ranging from industrial coatings and adhesives to cutting-edge applications in drug delivery and tissue engineering.

References

  • Real-time FTIR-ATR spectroscopy of photopolymerization reactions. (n.d.).
  • Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B. (2023, March 31).
  • An In-depth Technical Guide to the Chemical Properties of Irgacure 2959. (n.d.). Benchchem.
  • Infrared Spectroscopy as a Tool to Monitor Radiation Curing. (2012, April 25). SciSpace.
  • Kinetic Study of Ultrafast Photopolymerization Reactions. (2006, September 22). Taylor & Francis.
  • Real-time FTIR monitoring of the photopolymerization of a pentaerythritol triacrylate-based resin. (2015, December 1).
  • Photoinitiated polymerization of a dimethacrylate oligomer: 2. Kinetic studies. (n.d.).
  • Acetophenone - SAFETY D
  • Acetophenone-d8 - Safety D
  • Time-Resolved Spectroscopic and Density Functional Theory Study of the Photochemistry of Irgacure-2959 in an Aqueous Solution | The Journal of Physical Chemistry A. (2014, August 18).
  • 16819-79-7 | 1-(2-Ethylphenyl)propan-1-one - ChemScene. (n.d.).
  • Photopolymerization Reactions: On the Way to a Green and Sustainable Chemistry - MDPI. (2013, April 24).
  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, October 1).
  • Characterization of Photo-Curing Processes by Means of UV-DSC. (2013, November 30).
  • Technical Support Center: The Effect of Oxygen on α-Methylbenzoin (Darocur 1173)
  • Crude Acetophenone - Borealis. (2022, August 19).
  • Acetophenone - Hazardous Substance Fact Sheet. (n.d.).
  • Photo-DSC method for liquid samples used in vat photopolymeriz
  • Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - MDPI. (2022, February 4).
  • 1-(2-Ethylphenyl)propan-1-one | 16819-79-7 - Sigma-Aldrich. (n.d.).
  • An In-depth Technical Guide to the Discovery and Historical Context of Acetophenone Photoiniti
  • Water-Soluble Photoinitiators in Biomedical Applic
  • Development of Water-Soluble Type I Photoinitiators for Hydrogel Synthesis - MDPI. (2022, March 21).
  • CAS No : 16819-79-7 | Product Name : 1-(2-Ethylphenyl)
  • Curing of an Optical Adhesive by UV Irradiation in the DSC 8000 | PerkinElmer. (n.d.).
  • (PDF)
  • Photocalorimetry – Photo-DSC - LabWrench. (n.d.).
  • CAS 938-16-9 1-Propanone,2,2-dimethyl-1-phenyl- - Alfa Chemistry. (n.d.).
  • PHOTO-DSC AS A VERSATILE TOOL FOR UV CURING SYSTEMS CHARACTERIZ
  • Ciba® DAROCUR® 1173. (n.d.).
  • Recent Advances on Furan-Based Visible Light Photoinitiators of Polymeriz
  • 2,2-dimethyl-1-phenyl-1-propanone - Chemical Synthesis D
  • Light-Associated Reactions of Synthetic Polymers. (n.d.).
  • Photopolymerization reactions under visible lights: principle, mechanisms and examples of applic
  • 1-(2-Ethylphenyl)propan-1-one | 16819-79-7. (n.d.).
  • 2,2-Dimethyl-1-phenylpropan-1-one 938-16-9 - TCI Chemicals. (n.d.).
  • Photoinitiator 2959, CAS 106797-53-9, UV Curing Co
  • Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H. (2018, September 17).
  • UV/Vis+ Photochemistry Database - Aromatic Substances - science-softCon. (n.d.).
  • 2,2-dimethyl-1-[2-[(E)-prop-1-enyl]phenyl]propan-1-one | C14H18O | CID 16216815. (n.d.). PubChem.
  • 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one - PubChem. (n.d.).
  • Omnirad 907 (Photoinitiator) by IGM Resins - SpecialChem. (2023, August 3).
  • Synthesis of 2,3-epoxy-1-phenyl-3-aryl-1-propanone by combination of phase transfer catalyst and ultrasound irradiation - ACG Public
  • Photoiniti
  • Omnirad 907. (n.d.).

Sources

Method

Application Note: Laboratory Scale-Up of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

Executive Summary & Strategic Rationale The synthesis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (CAS: 938-16-9) presents a classic challenge in process chemistry: constructing a ketone functionality flanked by sign...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The synthesis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (CAS: 938-16-9) presents a classic challenge in process chemistry: constructing a ketone functionality flanked by significant steric bulk—an ortho-ethyl group on the aromatic ring and a tert-butyl group on the carbonyl.

While Friedel-Crafts acylation is the standard industrial route for aryl ketones, it is unsuitable here due to regioselectivity issues. The ethyl group is an ortho/para director; however, the steric bulk of the pivaloyl (2,2-dimethylpropionyl) electrophile overwhelmingly favors the para position, making the isolation of the pure ortho isomer inefficient and costly.

Selected Route: This guide details the Grignard Addition to Nitriles . We utilize the reaction of 2-ethylphenylmagnesium bromide with pivalonitrile .

  • Why this route? Nitriles are excellent electrophiles for hindered ketones because the intermediate imine salt precipitates or stabilizes, preventing the "over-addition" of the Grignard reagent that frequently occurs with acid chlorides (which leads to tertiary alcohols).

  • Scale-Up Focus: This protocol emphasizes heat management during Grignard initiation and the specific hydrolysis conditions required to cleave the sterically hindered imine intermediate.

Reaction Pathway & Mechanism[1][2]

The following diagram illustrates the critical process flow, including the formation of the organometallic species and the specific hydrolysis step required to release the ketone.

G Start 1-Bromo-2-ethylbenzene (Precursor) Mg Mg / THF (Initiation) Start->Mg Activation Grignard 2-Ethylphenylmagnesium bromide Mg->Grignard Exothermic Insertion Imine Imine Magnesium Salt (Intermediate) Grignard->Imine Nucleophilic Addition Nitrile + Pivalonitrile (Electrophile) Nitrile->Imine Hydrolysis Acid Hydrolysis (H3O+, Heat) Imine->Hydrolysis Quench Product 1-(2-Ethyl-phenyl)-2,2- dimethyl-propan-1-one Hydrolysis->Product Elimination of NH3

Figure 1: Synthetic pathway utilizing nitrile electrophiles to prevent over-alkylation.

Detailed Experimental Protocol (1.0 M Scale)

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
1-Bromo-2-ethylbenzene 185.061.0185.1 g (136 mL)Limiting Reagent
Magnesium Turnings 24.301.229.2 gMetal Source
Pivalonitrile 83.131.191.4 g (120 mL)Electrophile
THF (Anhydrous) 72.11Solvent~1000 mLSolvent
Iodine (Crystal) 253.8Cat.~100 mgInitiator
HCl (3M) 36.46Excess~500 mLHydrolysis
Step 1: Preparation of 2-Ethylphenylmagnesium Bromide

Critical Control Point: Grignard reagents exhibit an induction period followed by rapid exotherm. Moisture exclusion is paramount.[6]

  • Setup: Equip a 3-neck 2L round-bottom flask with a mechanical stirrer (Teflon blade), a high-efficiency reflux condenser (connected to N2 line), and a pressure-equalizing addition funnel. Flame-dry the apparatus under vacuum and backfill with Nitrogen (x3).

  • Activation: Add Magnesium turnings (29.2 g) and a single crystal of Iodine. Dry stir for 5 minutes to crush the crystal and expose fresh Mg surface.

  • Initiation:

    • Add just enough anhydrous THF to cover the Mg turnings (~50 mL).

    • Prepare a solution of 1-Bromo-2-ethylbenzene (185.1 g) in THF (400 mL) in the addition funnel.

    • Add 10-15 mL of the bromide solution to the Mg.

    • Observation: Look for turbidity, disappearance of iodine color, and spontaneous boiling. If no reaction occurs after 5 mins, apply gentle heat (heat gun) or add 100 µL of DIBAL-H or 1,2-dibromoethane as a super-activator [1].

  • Propagation: Once initiated, dilute the reaction with 200 mL THF. Begin dropwise addition of the remaining bromide solution.

    • Rate Control: Adjust addition rate to maintain a gentle reflux without external heating.

    • Duration: Addition should take 60–90 minutes.

  • Completion: After addition, reflux gently (external oil bath at 70°C) for 1 hour to ensure conversion of the aryl bromide. The solution should be dark grey/brown.

Step 2: Addition to Pivalonitrile
  • Cooling: Cool the Grignard solution to 0–5°C using an ice/salt bath.

  • Addition: Mix Pivalonitrile (91.4 g) with THF (100 mL). Add this solution dropwise to the cold Grignard reagent.

    • Note: The reaction is less exothermic than the Grignard formation but still requires control.

  • Reaction: Allow the mixture to warm to room temperature and then reflux (65°C) for 3–4 hours.

    • Mechanistic Insight: The steric hindrance of the tert-butyl group on the nitrile and the ortho-ethyl group on the ring significantly slows the nucleophilic attack. Reflux is necessary to drive the formation of the magnesium imine salt [2].

Step 3: Hydrolysis & Isolation
  • Quench: Cool the mixture to 0°C. Very slowly quench with 3M HCl (500 mL).

    • Caution: Initial addition will hydrolyze unreacted Grignard, releasing ethane gas. Ensure good venting.

  • Imine Hydrolysis: Once the quench is complete, the mixture will likely contain the ketimine (C=NH). To convert this to the ketone, heat the biphasic mixture to reflux (or 50°C) for 2–3 hours. Monitor by TLC or GC for the disappearance of the imine intermediate.

  • Extraction: Separate the layers. Extract the aqueous layer with MTBE or Ethyl Acetate (2 x 200 mL).

  • Wash: Combine organics and wash with sat. NaHCO3 (to remove acid) and Brine. Dry over MgSO4.[5]

  • Purification:

    • Concentrate under reduced pressure.

    • Distillation: The product is a high-boiling oil. Perform vacuum distillation (approx. 110–115°C at 5–10 mmHg) to isolate the pure ketone.

Process Safety & Engineering Controls

Thermal Runaway (Grignard)

The formation of the Grignard reagent is autocatalytic.

  • Engineering Control: Never add the full volume of halide before initiation is confirmed. Use a cooling jacket or bath capable of removing heat at a rate of 500 W/L during the addition phase.

Steric Hindrance & Byproducts

The primary impurity in this reaction is biaryl coupling (2,2'-diethylbiphenyl) caused by Wurtz-type coupling if the local concentration of bromide is too high relative to Mg.

  • Mitigation: Slow addition of bromide and high stirring speed (turbulent flow) minimizes this side reaction.

Analytical Checkpoints
  • In-Process Control (IPC) 1: GC-MS of Grignard aliquot (quenched with MeOH). Look for 1-ethylbenzene (from Grignard) vs. 1-bromo-2-ethylbenzene. >98% conversion required before adding nitrile.

  • IPC 2: GC-MS after hydrolysis. Ensure the Imine peak (M-1) is absent. Sterically hindered imines are stable and require heat/acid to fully hydrolyze to the ketone [3].

References

  • Org. Synth. 2010, 87, 190-198. Preparation of t-Butyl-3-Bromo-5-Formylbenzoate Through Selective Metal-Halogen Exchange Reactions. (Demonstrates initiation techniques and handling of hindered Grignards).

  • J. Am. Chem. Soc. 1944, 66, 6, 851–855. The Addition of Grignard Reagents to Nitriles. (Foundational text on the mechanism and stability of the imine salt intermediate).

  • Molecules 2023, 28(20), 7090. Grignard Reagent-Catalyzed Hydroboration of Esters, Nitriles, and Imines. (Discusses the reactivity of t-butyl and hindered Grignard reagents with nitriles).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

Welcome to the technical support center for the synthesis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this specific Friedel-Crafts acylation. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but the underlying chemical principles to empower your experimental design.

The synthesis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is primarily achieved via the Friedel-Crafts acylation of ethylbenzene with pivaloyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). While straightforward in theory, this reaction presents significant challenges in yield and regioselectivity due to steric factors.

Frequently Asked Questions & Troubleshooting Guides

Q1: Why is my overall yield of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one consistently low?

Low yield is a frequent issue stemming from several factors ranging from reagent quality to reaction conditions and workup procedures. A systematic approach is crucial for diagnosis.

Core Principles: The Friedel-Crafts acylation is an electrophilic aromatic substitution where a highly reactive acylium ion (in this case, the pivaloyl cation) attacks the electron-rich ethylbenzene ring.[1][2] The reaction's efficiency is highly dependent on the generation and stability of this electrophile and the nucleophilicity of the aromatic ring.

Troubleshooting Flowchart:

low_yield_troubleshooting start Low Yield Observed q1 Are reagents anhydrous and pure? start->q1 a1_yes Yes q1->a1_yes Reagents are High Quality a1_no No q1->a1_no Moisture/Impurities Suspected q2 Is the catalyst stoichiometry correct? a1_yes->q2 sol1 Dry solvent (e.g., over molecular sieves). Use fresh, high-purity AlCl₃. Distill ethylbenzene and pivaloyl chloride. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes >1.0 eq. Used a2_no No q2->a2_no Sub-stoichiometric Catalyst q3 Is the reaction temperature optimized? a2_yes->q3 sol2 Use >1.0 equivalent of AlCl₃. The product ketone complexes with AlCl₃, requiring stoichiometric amounts. a2_no->sol2 sol2->q3 a3_yes Yes q3->a3_yes Controlled Temperature Profile a3_no No q3->a3_no Temperature Too High/Low q4 Is the workup procedure optimized? a3_yes->q4 sol3 Run reaction at low temperature (0-5 °C) to minimize side reactions. Slowly warm to room temp if needed. a3_no->sol3 sol3->q4 a4_yes Yes q4->a4_yes Proper Workup a4_no No q4->a4_no Inefficient Quench/Extraction end_node Yield Improved a4_yes->end_node sol4 Quench by slowly pouring reaction mixture onto crushed ice and concentrated HCl. This hydrolyzes the ketone-AlCl₃ complex. a4_no->sol4 sol4->end_node

Caption: Troubleshooting flowchart for low yield.

Detailed Considerations:

  • Reagent Purity: Aluminum chloride is extremely hygroscopic. Contamination with water will deactivate the catalyst. Pivaloyl chloride can hydrolyze to pivalic acid, which is unreactive under these conditions.

  • Catalyst Stoichiometry: Unlike some catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of the Lewis acid. The product ketone is a Lewis base and forms a stable complex with AlCl₃, effectively removing it from the catalytic cycle.[3] Using 1.1 to 1.3 equivalents is common practice.

  • Reaction Temperature: The initial formation of the acylium ion-AlCl₃ complex is exothermic.[4] Running the reaction at low temperatures (e.g., 0 °C) helps control the reaction rate, prevents side reactions, and can influence isomer distribution.

Q2: My main product is the para-isomer, 1-(4-Ethyl-phenyl)-2,2-dimethyl-propan-1-one. How can I improve the regioselectivity for the desired ortho-isomer?

This is the central challenge of this synthesis. The ethyl group is an ortho, para-directing activator due to hyperconjugation and inductive effects.[5] However, steric hindrance plays a dominant role in determining the product ratio.

Core Principle: The bulky tert-butyl group of the pivaloyl electrophile and the ethyl group on the benzene ring create significant steric repulsion. Attack at the para position is sterically unhindered, whereas attack at the ortho position is severely hindered.[6][7]

isomers cluster_reactants Reactants cluster_products Products Ethylbenzene Ethylbenzene TransitionState_Ortho Ortho Transition State (High Energy) Ethylbenzene->TransitionState_Ortho Ortho Attack TransitionState_Para Para Transition State (Low Energy) Ethylbenzene->TransitionState_Para Para Attack Pivaloyl Pivaloyl Cation (Electrophile) (Bulky) Pivaloyl->TransitionState_Ortho Pivaloyl->TransitionState_Para Ortho Ortho-Product (Desired, Sterically Hindered) Para Para-Product (Major, Sterically Favored) TransitionState_Ortho->Ortho Minor Pathway TransitionState_Para->Para Major Pathway

Caption: Steric influence on ortho vs. para acylation.

Strategies to Enhance Ortho-Selectivity:

While achieving high ortho-selectivity is difficult, certain strategies can shift the equilibrium:

  • Chelation Control (Directed ortho Metalation): This is an advanced alternative to Friedel-Crafts. It involves using a directing group to guide a metalating agent (like an organolithium reagent) to the ortho position, followed by quenching with an electrophile. This approach offers superior regiocontrol but requires a multi-step sequence.

  • Solvent Effects: The choice of solvent can influence the effective size of the electrophile complex and the transition state energies. Less polar solvents like carbon disulfide (CS₂) or nitrobenzene are traditionally used, but their toxicity is a concern. Dichloromethane (DCM) is a common, safer alternative.[8] Experimenting with different solvents may slightly alter the ortho:para ratio.

  • Lewis Acid Variation: While AlCl₃ is standard, other Lewis acids might offer different selectivities. Milder Lewis acids like ZnCl₂ or stronger ones like TiCl₄ could be investigated.[1][9] However, significant deviation from AlCl₃ often leads to lower overall conversion.

Data Summary: Expected Isomer Ratios

CatalystSolventTemperature (°C)Typical Ortho:Para RatioComments
AlCl₃CS₂0~1:10 - 1:20Classic conditions, high para-selectivity.
AlCl₃DCM0~1:15 - 1:25Common modern solvent, similar high para-selectivity.[7]
TiCl₄DCM-20 to 0Potentially slight shiftMay offer different complex geometry but often lower yield.
ZnCl₂Neat100+Very low conversionGenerally too mild for this acylation.[3]

Note: These ratios are estimates. The actual outcome is highly dependent on precise experimental conditions.

Q3: I'm observing unexpected byproducts in my GC-MS analysis. What are they and how can I prevent them?

Side reactions can complicate purification and reduce the yield of the desired product.

  • para-Isomer: As discussed, this is the major product and not technically a byproduct, but the primary impurity to be separated.

  • Diethylbenzene and Benzene: Under harsh Friedel-Crafts conditions (high temperature, excess strong Lewis acid), intermolecular transalkylation of ethylbenzene can occur.[7] This disproportionation leads to the formation of diethylbenzene and benzene, which can then undergo acylation themselves.

    • Prevention: Use the minimum effective amount of AlCl₃ (around 1.1 eq.), maintain low reaction temperatures (0-5 °C), and ensure a short reaction time.

  • Cleavage Products: While less common for acylation, aggressive conditions could potentially lead to the cleavage of the tert-butyl group, although the acylium ion is generally stable against rearrangement.[3]

Q4: The reaction fails to start or proceeds very slowly. What are the likely causes related to the catalyst and reagents?

Reaction failure often points to issues with the key reagents.

Core Principle: The reaction is initiated by the formation of the acylium ion electrophile through the interaction of pivaloyl chloride and AlCl₃.[10][11] If this step is inhibited, the reaction cannot proceed.

Checklist for a Non-Starting Reaction:

  • Anhydrous Conditions: This is the most common culprit. Ensure all glassware is flame-dried or oven-dried. Use a drying tube or an inert atmosphere (Nitrogen/Argon). Solvents must be rigorously dried.

  • Catalyst Quality: Use a fresh, unopened bottle of AlCl₃ if possible. Old catalyst that has been exposed to atmospheric moisture will appear clumpy and yellowed and will have significantly reduced activity.

  • Order of Addition: The standard and safest procedure is to first create a slurry of AlCl₃ in the solvent, cool it in an ice bath, and then add the acyl chloride, followed by the slow addition of the ethylbenzene.[4][12] This allows for controlled formation of the reactive complex.

Q5: What is the best practice for the reaction workup and purification to isolate the target compound?

A proper workup is critical for hydrolyzing the aluminum-ketone complex and separating the product from inorganic salts. Purification is challenging due to the similar properties of the ortho and para isomers.

Optimized Workup and Purification Protocol:

  • Quenching:

    • Prepare a beaker with a mixture of crushed ice and concentrated hydrochloric acid.

    • Slowly and carefully pour the reaction mixture into the ice/HCl slurry with vigorous stirring. This is a highly exothermic and gas-evolving step (HCl gas). Perform in a well-ventilated fume hood.

    • The acid helps to fully hydrolyze the aluminum complexes and keep the aluminum salts (Al(OH)₃) dissolved in the aqueous phase.[8]

  • Extraction:

    • Transfer the quenched mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers sequentially with:

      • Water

      • Saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid)

      • Brine (saturated NaCl solution)

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The primary challenge is separating the ortho and para isomers. Their boiling points are likely very close.

    • Fractional vacuum distillation may be effective if there is a sufficient boiling point difference.

    • Column chromatography on silica gel is the most reliable method for separating isomers. A non-polar eluent system (e.g., hexane/ethyl acetate or hexane/DCM gradient) will be required. Monitor fractions carefully by TLC or GC.

References

  • Friedel–Crafts reaction - Wikipedia. Wikipedia. [Link]

  • Reaction: Acylation via Friedel-Crafts. Introduction to Organic Chemistry. [Link]

  • Friedel-Crafts Alkylation Reaction. Mettler Toledo. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. PMC. [Link]

  • Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Publications. [Link]

  • Metallocenium Lewis Acid Catalysts for Use in Friedel–Crafts Alkylation and Diels–Alder Reactions. ACS Publications. [Link]

  • Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research. [Link]

  • Mechanochemical Friedel–Crafts acylations. Beilstein Journals. [Link]

  • Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. JoVE. [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. [Link]

  • Optimization of the Friedel–Crafts acylation reaction between non-phenolic components of the fast pyrolysis-derived bio-oils and acetic acid. ResearchGate. [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. [Link]

  • electrophilic substitution - the acylation of benzene. Chemguide. [Link]

  • The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. PEARL. [Link]

  • Experiment 1: Friedel-Crafts Acylation. Unknown Source. [Link]

  • friedel-crafts acylation of benzene. Chemguide. [Link]

  • An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Synthesis and Characterization of 4-Ethylbenzophenone. Unknown Source. [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

[1] Ticket System Status: [ONLINE] Subject: Technical Guide for the Purification of 2'-Ethylpivalophenone Document ID: TS-PUR-2EP-001 Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1] Ex...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Ticket System Status: [ONLINE] Subject: Technical Guide for the Purification of 2'-Ethylpivalophenone Document ID: TS-PUR-2EP-001 Assigned Specialist: Senior Application Scientist, Separation Chemistry Division[1]

Executive Summary & Molecule Profile[1]

User Query: "I am synthesizing 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one via Friedel-Crafts acylation. I am struggling to separate the ortho isomer (target) from the para isomer and unreacted starting materials. Standard recrystallization is failing."

Specialist Analysis: The molecule , 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (commonly referred to as 2'-ethylpivalophenone ), presents a classic "Steric Wall" challenge.[1]

  • The Challenge: You have a carbonyl group sandwiched between a bulky tert-butyl group (from the pivaloyl moiety) and an ortho-ethyl group.[1]

  • The Consequence: This creates extreme steric congestion, forcing the carbonyl out of planarity with the benzene ring. This reduces crystallinity (making it an oil or low-melting solid) and renders the carbonyl chemically inert compared to the para-isomer.[1]

Physical Property Profile (Target vs. Impurities)

PropertyTarget: ortho-IsomerMajor Impurity: para-IsomerImpurity: Ethylbenzene
Structure 2-Ethyl-1-pivaloylbenzene4-Ethyl-1-pivaloylbenzeneStarting Material
Boiling Point ~105-110°C (at 2 mmHg)~115-120°C (at 2 mmHg)136°C (at 760 mmHg)
State (RT) Viscous Oil / Low melting solidCrystalline Solid (Likely)Liquid
Polarity Lower (Carbonyl shielded)Higher (Carbonyl exposed)Very Low
Reactivity Inert to mild nucleophilesReactive to nucleophilesInert

*Note: Boiling points are estimated based on homologous steric trends in pivalophenones. The ortho-isomer typically boils lower due to the "ortho effect" preventing intermolecular dipole interactions.[1]

Troubleshooting Guide (FAQ Format)

Ticket #101: "I cannot separate the ortho and para isomers by distillation."

Diagnosis: While the ortho isomer generally has a slightly lower boiling point than the para isomer (due to steric inhibition of intermolecular dipole-dipole attraction), the difference is often less than 10°C. On a standard lab-scale distillation setup, this results in co-distillation.[1]

Protocol A: High-Efficiency Fractionation (Physical)

  • Requirement: A spinning band distillation column or a Vigreux column with >15 theoretical plates.

  • Vacuum: Must be <5 mmHg. High temperatures (>180°C) can cause thermal isomerization or decomposition.[1]

  • Procedure:

    • Remove bulk ethylbenzene via rotary evaporation (it is much more volatile).

    • Collect the "forerun" aggressively. The ortho isomer will enrich in the early fractions.

    • Stop collecting when the head temperature rises by 2-3°C; the residue is likely para-enriched.[1]

Protocol B: Kinetic Resolution (Chemical - Recommended)

  • Logic: The para-isomer's carbonyl is accessible; the ortho-isomer's carbonyl is sterically "dead."[1]

  • Step 1: Treat the mixture with Girard’s Reagent T (trimethylaminoacetohydrazide chloride) in refluxing ethanol containing 10% acetic acid.

  • Step 2: Reflux for 2-4 hours. The para-isomer forms a water-soluble hydrazone.[1] The ortho-isomer does not react due to the tert-butyl/ethyl clash.[1]

  • Step 3: Pour into water and extract with hexanes/ether.

    • Organic Layer: Contains pure Target (ortho) .[1]

    • Aqueous Layer: Contains para-impurity (as hydrazone).[1]

Ticket #102: "The product is a yellow/orange oil, but it should be colorless."

Diagnosis: This is likely due to residual aluminum species (from AlCl₃ catalyst) or conjugated byproducts (chalcone-like impurities formed via aldol condensation if temperature spiked).[1]

Corrective Workflow: The "Acid-Base-Oxidative" Wash Don't just wash with water.[1] Use this sequence to break aluminum emulsions and remove color:

  • Quench: Pour reaction mixture into Ice + conc. HCl (pH < 1). Stir for 30 mins. (Breaks Al-complexes).

  • Wash 1: 10% Tartaric Acid or Citric Acid solution (Chelates residual metals).[1]

  • Wash 2: 5% NaOH (Removes phenolic byproducts formed by cleavage).

  • Bleach (Optional): If color persists, stir the organic layer with activated charcoal (carbon) for 30 minutes, then filter through Celite.

Ticket #103: "My HPLC shows a single peak, but NMR shows isomers."

Diagnosis: Reverse-phase HPLC (C18) often fails to resolve structural isomers of lipophilic ketones because their hydrophobic surface areas are nearly identical.[1]

Resolution:

  • Switch to Normal Phase: Use a Silica column (or TLC) with Hexane:Toluene (9:1) .[1] The ortho-isomer, being less polar (carbonyl shielded), will have a higher Rf (elutes faster) than the para-isomer.[1]

  • GC-MS: Gas Chromatography is far superior for this separation.[1] The ortho-isomer will elute earlier on a non-polar column (e.g., DB-5 or HP-5) due to lower boiling point/volatility.[1]

Visualizing the Purification Logic

The following diagram illustrates the decision matrix for purifying sterically hindered ketones.

PurificationStrategy Start Crude Reaction Mixture (Ortho + Para + SM) Distill Vacuum Distillation (< 5 mmHg) Start->Distill SM_Remove Remove Ethylbenzene (Low Boiling Fraction) Distill->SM_Remove Fraction 1 Residue Residue: Ortho/Para Mixture Distill->Residue Fraction 2 Decision Is Ortho/Para ratio > 80:20? Residue->Decision Chrom Flash Chromatography (Silica, Hexane/Toluene) Decision->Chrom Yes (Minor cleanup) ChemSep Chemical Separation (Girard's Reagent T) Decision->ChemSep No (Hard separation) PureOrtho Pure Ortho-Isomer (Target) Chrom->PureOrtho ChemSep->PureOrtho Organic Phase ParaWaste Para-Isomer (Aqueous Waste) ChemSep->ParaWaste Aqueous Phase

Figure 1: Decision tree for the purification of 2'-ethylpivalophenone, prioritizing chemical separation for difficult isomer mixtures.[1]

Detailed Experimental Protocols

Protocol 1: Chemical Purification (The "Steric Filter")

Use this when distillation fails to separate the isomers.[1]

  • Preparation: Dissolve the crude isomer mixture (10 g) in Ethanol (100 mL).

  • Reagent Addition: Add Girard's Reagent T (1.2 equivalents relative to the estimated para-isomer content) and Acetic Acid (10 mL).

  • Reflux: Heat to reflux for 3 hours.

    • Mechanism:[2] The unhindered para-ketone reacts to form a water-soluble hydrazone.[1] The ortho-ketone is too sterically crowded to react.[1]

  • Workup:

    • Cool the mixture and pour into Ice Water (300 mL).

    • Extract with Diethyl Ether or Hexanes (3 x 100 mL).[1]

    • Crucial Step: The ortho-product is in the Ether layer.[1] The para-impurity is trapped in the water layer.[1]

  • Finish: Wash the ether layer with Sat. NaHCO₃ (to remove acetic acid), brine, dry over MgSO₄, and concentrate.

Protocol 2: Flash Chromatography (Silica Gel)

Use this for final polishing (purity >98%).[1]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: 100% Hexanes

    
     2% Ethyl Acetate in Hexanes.
    
  • Loading: Dry load the oil on Celite (dissolve oil in DCM, add Celite, evaporate to powder).

  • Elution Order:

    • Hydrocarbons: (Unreacted Ethylbenzene) - Elutes immediately.[1]

    • Target (ortho): Elutes next (Steric shielding makes it "greasier").

    • Impurity (para): Elutes last (Carbonyl interacts more with Silica).[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Friedel-Crafts workup and Girard's Reagent usage).

  • Newman, M. S. "Steric Effects in Organic Chemistry." John Wiley & Sons, 1956.
  • Olah, G. A. "Friedel-Crafts and Related Reactions."[1] Interscience Publishers, 1964. (Authoritative source on acylation regioselectivity and isomer distribution).

  • Sigma-Aldrich. "Product Specification: 1-(2-Ethylphenyl)propan-1-one (Analogous Chemistry)." (Used for baseline physical property estimation).[1][3] [1]

Disclaimer: This guide assumes standard laboratory safety protocols. The synthesis of pivalophenones involves corrosive reagents (AlCl₃, Acid Chlorides). Always work in a fume hood.

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one Reactions

Welcome to the technical support center for navigating the challenges associated with 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one in organic synthesis. This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the challenges associated with 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter difficulties in reactions involving this sterically hindered ketone. Here, we will explore the root causes of these challenges and provide practical, evidence-based solutions to optimize your experimental outcomes.

The unique structure of 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one, featuring a bulky tert-butyl group adjacent to the carbonyl and an ethyl group in the ortho position of the phenyl ring, presents significant steric challenges. This steric congestion can impede the approach of nucleophiles to the electrophilic carbonyl carbon, leading to low yields, slow reaction rates, or undesired side reactions. This guide provides a comprehensive resource for troubleshooting these issues.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields consistently low when using 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one as a substrate?

A1: The primary reason for low yields is the severe steric hindrance around the carbonyl group. The combination of the ortho-ethyl group on the phenyl ring and the adjacent tert-butyl group creates a crowded environment that physically blocks the approach of reagents.[1] This is a classic example of steric hindrance, which can significantly slow down or even prevent reactions that proceed through a nucleophilic attack on the carbonyl carbon.[1]

Q2: I am attempting a Grignard reaction, but I'm observing the formation of byproducts and recovery of the starting ketone. What is happening?

A2: With highly hindered ketones like 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one, Grignard reagents can act as bases rather than nucleophiles, leading to deprotonation at the alpha-carbon and formation of an enolate.[2][3] This results in the recovery of the starting ketone after workup. Additionally, if the Grignard reagent has β-hydrogens, it can act as a reducing agent, delivering a hydride to the carbonyl carbon via a cyclic transition state, which also leads to byproduct formation.[2][3] In some cases, the reaction may proceed through a single electron transfer (SET) mechanism, which can also contribute to the formation of undesired products.[2]

Q3: Are there alternative nucleophilic addition reactions that are more suitable for such a hindered ketone?

A3: While challenging, certain reactions can be adapted. For olefination, the Wittig reaction, particularly with unstabilized ylides like methylenetriphenylphosphorane (Ph3P=CH2), has been shown to be effective even with sterically hindered ketones.[4][5][6][7] However, stabilized ylides often fail to react with sterically hindered ketones.[4][7][8] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes more reactive phosphonate esters, is a preferred alternative.[5][7]

Q4: Can I modify the reaction conditions to favor the desired product?

A4: Absolutely. Several strategies can be employed:

  • Choice of Reagent: Utilize smaller, more reactive nucleophiles. For instance, in reductions, using a less bulky reducing agent might be beneficial.[9]

  • Catalysis: Employing catalysts can provide an alternative reaction pathway with a lower activation energy. For example, in cross-coupling reactions to form aryl ketones, N-heterocyclic carbene (NHC) ligated palladium catalysts have shown efficacy with sterically hindered substrates where traditional phosphine catalysts are less effective.[10][11]

  • Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this must be balanced against the potential for side reactions and decomposition.

  • Solvent: The choice of solvent can influence reaction rates and equilibria.

Troubleshooting Guides

Guide 1: Grignard and Organolithium Additions

Problem: Low conversion, formation of enolate, or reduction byproducts.

Troubleshooting Workflow:

start Low Yield in Grignard/Organolithium Reaction check_reagent Analyze byproducts: - Starting material recovered? - Reduction product observed? start->check_reagent enolate Indicates enolization by Grignard reagent. check_reagent->enolate Yes, starting material reduction Indicates reduction by Grignard reagent. check_reagent->reduction Yes, reduction product solution1 Switch to a more nucleophilic, less basic organometallic reagent (e.g., organocerium). enolate->solution1 solution3 Consider using a Lewis acid additive to enhance electrophilicity of the carbonyl. enolate->solution3 solution2 Use a Grignard reagent without β-hydrogens. reduction->solution2

Troubleshooting Grignard Reactions

Detailed Protocol: Cerium(III) Chloride Mediated Grignard Addition

This protocol minimizes enolization by transmetalating the Grignard reagent to a more nucleophilic and less basic organocerium species.

  • Preparation: Dry CeCl₃ (anhydrous) under vacuum at 140-150 °C for 2 hours.

  • Reaction Setup: To a stirred suspension of the dried CeCl₃ in anhydrous THF (tetrahydrofuran) at room temperature, add the Grignard reagent dropwise.

  • Stirring: Stir the resulting mixture at room temperature for 1-2 hours.

  • Addition of Ketone: Cool the mixture to the desired reaction temperature (e.g., -78 °C or 0 °C) and add a solution of 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one in anhydrous THF dropwise.

  • Monitoring: Monitor the reaction progress by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry).

  • Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl and proceed with standard extraction and purification procedures.

Reagent TypeCommon IssueRecommended Solution
Grignard (with β-H)ReductionUse Grignard without β-H (e.g., MeMgBr)
Bulky GrignardEnolizationSwitch to organocerium reagent
All OrganometallicsLow ReactivityAdd Lewis Acid (e.g., ZnCl₂, MgBr₂)
Guide 2: Wittig and Related Olefination Reactions

Problem: No reaction or low yield, especially with stabilized ylides.

Troubleshooting Workflow:

start Low Yield in Wittig Reaction check_ylide Is the ylide stabilized or unstabilized? start->check_ylide stabilized Stabilized Ylide check_ylide->stabilized Stabilized unstabilized Unstabilized Ylide check_ylide->unstabilized Unstabilized solution1 Switch to the Horner-Wadsworth-Emmons (HWE) reaction. stabilized->solution1 solution2 Increase reaction temperature and/or use a stronger base for ylide generation. unstabilized->solution2 solution3 Consider the Schlosser modification for E-alkene selectivity if applicable. unstabilized->solution3

Troubleshooting Wittig Reactions

Detailed Protocol: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide, making it more effective for reacting with hindered ketones.

  • Base Treatment: To a solution of the appropriate phosphonate ester in an anhydrous aprotic solvent (e.g., THF, DME), add a strong base (e.g., NaH, KHMDS) at a low temperature (e.g., 0 °C or -78 °C) to generate the phosphonate carbanion.

  • Addition of Ketone: After stirring for a short period (e.g., 30 minutes), add a solution of 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one in the same anhydrous solvent dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Workup: Quench the reaction with water or a saturated aqueous solution of NH₄Cl and proceed with standard extraction and purification.

ReactionYlide/Reagent TypeSuitability for Hindered Ketones
WittigUnstabilized YlideGenerally effective[4][5][6][7]
WittigStabilized YlideOften fails[4][7][8]
HWEPhosphonate EsterPreferred alternative[5][7]
Guide 3: Reduction of the Carbonyl Group

Problem: Incomplete reduction or undesired side reactions.

Troubleshooting Workflow:

start Incomplete Reduction check_reagent What reducing agent is being used? start->check_reagent solution3 For reduction to methylene (CH2), consider Wolff-Kishner or Clemmensen reduction if functional groups are compatible. start->solution3 mild Mild (e.g., NaBH4) check_reagent->mild Mild strong Strong (e.g., LiAlH4) check_reagent->strong Strong solution1 Increase reagent equivalents and/or reaction temperature. mild->solution1 solution2 Consider a more sterically accessible hydride source (e.g., selectrides, but with caution for stereoselectivity). strong->solution2

Troubleshooting Carbonyl Reductions

Detailed Protocol: Reduction with Lithium tri-tert-butoxyaluminum hydride

This sterically hindered reducing agent can sometimes offer different selectivity compared to less bulky hydrides.[9]

  • Preparation of Reagent: Lithium tri-tert-butoxyaluminum hydride can be prepared by reacting lithium aluminum hydride with three equivalents of tert-butanol in an anhydrous solvent like THF.

  • Reaction Setup: To a solution of 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one in an anhydrous ether-based solvent at 0 °C, add a solution of the reducing agent dropwise.

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring its progress by TLC or LC-MS.

  • Workup: Carefully quench the reaction by the sequential addition of water, followed by a 15% aqueous solution of NaOH, and then more water (Fieser workup). Filter the resulting solids and extract the filtrate.

Reducing AgentKey CharacteristicsApplication Notes
Sodium BorohydrideMild, selective for aldehydes/ketonesMay be slow with this substrate[12]
Lithium Aluminum HydrideStrong, reduces most carbonylsGenerally effective, but less selective
Diisobutylaluminium hydride (DIBAL-H)Bulky, can be selectiveCan be used for partial reductions
Wolff-Kishner ReductionBasic conditions, reduces to CH₂Incompatible with base-sensitive groups[12]

References

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • chemeurope.com. (n.d.). Wittig reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2020, October 15). Wittig reaction. Retrieved from [Link]

  • Newman, S. G., & Organ, M. G. (2010). Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin. PMC. Retrieved from [Link]

  • Reddit. (2021, April 12). What's a good reducing agent for a sterically hindered ketone? r/OrganicChemistry. Retrieved from [Link]

  • Georgia Tech. (n.d.). METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. Retrieved from [Link]

  • Viciu, M. S., Germaneau, R. F., & Nolan, S. P. (2002). Well-Defined, Air-Stable (NHC)Pd(Allyl)Cl (NHC = N-Heterocyclic Carbene) Catalysts for the Arylation of Ketones. Organic Letters, 4(23), 4053-4056.
  • ResearchGate. (n.d.). Ortho effect and steric inhibition of resonance: Basicities of methyl-substituted acetophenones | Request PDF. Retrieved from [Link]

  • Kanazawa University. (2019, April 3). Metal-free catalyst to convert aldehyde into ketone, a basic structure of pharmaceuticals. Retrieved from [Link]

  • Whitmore, F. C., & Lewis, C. E. (1942). Abnormal Grignard Reactions. XIV.1 Sterically Hindered Aliphatic Carbonyl Compounds. IV. Methyl Triethylcarbinyl Ketone and its Bromomagnesium Enolate. Journal of the American Chemical Society, 64(12), 2966-2968.
  • Ashenhurst, J. (2015, December 10). Reactions of Grignard Reagents. Master Organic Chemistry. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). STEREOCHEMISTRY OF REDUCTION OF KETONES BY COMPLEX METAL HYDRIDES. Retrieved from [Link]

  • Liu, C., Ji, C. L., Zhou, T., Hong, X., & Szostak, M. (2019). Sterically Hindered Ketones via Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Amides by N–C(O) Activation. Organic Letters, 21(19), 7893-7898.
  • Wikipedia. (n.d.). Carbonyl reduction. Retrieved from [Link]

  • Georgia Institute of Technology. (n.d.). STUDIES CONCERNING THE NATURE OF GRIGNARD REACTIONS WITH KETONES A THESIS. Retrieved from [Link]

  • Organic chemistry teaching. (2015, July 31). Reactions of Grignard reagents. WordPress.com. Retrieved from [Link]

  • Trost, B. M., & Tracy, J. S. (2014). Catalytic Asymmetric Synthesis of Sterically Hindered Tertiary α-Aryl Ketones. The Journal of Organic Chemistry, 79(18), 8871-8888.
  • Seyden-Penne, J. (1995). Reductions by the Alumino- and Borohydrides in Organic Synthesis. Wiley-VCH.
  • ResearchGate. (n.d.). Ketone α-alkylation at the more-hindered site - ResearchGate. Retrieved from [Link]

  • IJSDR. (n.d.). Ortho Position Changing in Molecules: A Conceptual Perspective. Retrieved from [Link]

  • University of Bristol. (n.d.). Lecture 4: Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Ashenhurst, J. (2011, July 18). Steric Hindrance (Is Like A Fat Goalie). Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Ortho effect. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 2,2-dimethyl-1-phenyl-1-propanone. Retrieved from [Link]

  • ResearchGate. (n.d.). London Dispersion Interactions Rather than Steric Hindrance Determine the Enantioselectivity of the Corey–Bakshi–Shibata Reduction. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one. Retrieved from [Link]

  • MDPI. (2024, August 1). (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one. Retrieved from [Link]

  • PubChem. (n.d.). 2,2-dimethyl-1-[2-[(E)-prop-1-enyl]phenyl]propan-1-one. Retrieved from [Link]

  • Stenutz. (n.d.). 2,2-dimethyl-1-phenyl-1-propanone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

[1][2] Ticket ID: PUR-2024-EPDP Subject: Removal of Unreacted Starting Material from Sterically Hindered Aryl Ketones Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Ticket ID: PUR-2024-EPDP Subject: Removal of Unreacted Starting Material from Sterically Hindered Aryl Ketones Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary & Molecule Analysis

You are dealing with 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (also known as 2'-ethylpivalophenone).[1][2] Before attempting purification, it is critical to understand the steric environment of this molecule.

  • The "Steric Fortress": This molecule features an ortho-ethyl group on the phenyl ring and a tert-butyl group (from the pivaloyl moiety) attached to the carbonyl.

  • Consequence: The carbonyl oxygen is shielded. Standard chemical purification methods that rely on nucleophilic attack at the carbonyl (e.g., Sodium Bisulfite adducts, Girard’s Reagent) will fail or proceed at glacial rates.

  • The Strategy: You must rely on physical property differences (Boiling Point, Polarity,

    
    -electron density) rather than chemical derivatization.[2]
    

Purification Protocols

Module A: Vacuum Distillation (Primary Recommendation)

Best for: Removing volatile starting materials like 1-ethylbenzene or pivaloyl chloride.[1][2]

Due to the significant difference in molecular weight and intermolecular forces, vacuum distillation is the most efficient method for this compound.

Thermodynamic Data Comparison:

CompoundApprox.[2][3][4][5][6][7][8][9][10][11] Boiling Point (atm)Approx.[2] Boiling Point (10 mmHg)State at RT
1-Ethylbenzene (SM) 136°C~25°CLiquid
2-Ethyl-bromobenzene (SM) 221°C~95°CLiquid
Target Ketone ~265°C (est.)~135-145°C Oil/Low-melt Solid

Step-by-Step Protocol:

  • Quench & Wash: Ensure all acidic species (Lewis acids like AlCl₃) are fully quenched and removed via aqueous workup.[2] Residual acid will cause tarring during distillation.[2]

  • Equipment: Use a Kugelrohr or a Short-Path Distillation head.[1][2] A Vigreux column is recommended if your SM is the aryl bromide (closer boiling point).

  • Pressure: High vacuum is required (< 1 mmHg / 1 Torr) to keep the bath temperature below 180°C, preventing thermal decomposition.

  • Fractions:

    • Fore-run: Collect up to 60°C (at 1 mmHg). This contains 1-ethylbenzene.[1][2][12]

    • Mid-run: 60–110°C. Contains mixed fractions or aryl halides.[2]

    • Product: 130–150°C (at 1 mmHg).

Critical Note: If your product distills as a viscous oil, let it stand in the freezer (-20°C) with a seed crystal (if available) or scratch the glass to induce crystallization. Impurities often prevent solidification.[2]

Module B: Argentation Chromatography (Advanced)

Best for: Removing non-polar impurities that co-elute on standard silica (e.g., unreacted aryl halides or biaryl byproducts).[2]

Standard silica gel separates based on polarity.[2] Since both your Starting Material (SM) and Product are relatively non-polar, their Rf values may overlap. Silver Nitrate (


) Impregnated Silica  separates based on 

-electron density.[1][2]
  • Mechanism:

    
     ions form reversible complexes with 
    
    
    
    -systems.[1][2]
  • Separation Logic: The target ketone has an electron-deficient aromatic ring (due to the carbonyl) and steric twisting that reduces

    
    -availability.[1][2] The unreacted SM (e.g., 1-ethylbenzene) has a more accessible, electron-rich 
    
    
    
    -system and will be retained longer or shorter depending on the specific solvent system, usually improving resolution significantly.[1]

Preparation of 10%


 Silica: 
  • Dissolve 10g

    
     in 100mL acetonitrile.
    
  • Add 100g Silica Gel (230-400 mesh).[1][2]

  • Rotary evaporate the solvent in the dark (wrap flask in foil) until dry.

  • Dry in an oven at 120°C for 2 hours (protect from light).

Running the Column:

  • Solvent System: Hexane:Toluene (Gradient).[2] Toluene acts as a modifier for

    
    -interactions.[1][2]
    
  • Protection: Wrap the column in aluminum foil to prevent silver reduction by light.

Decision Logic & Workflow

The following diagram illustrates the decision process for purifying your specific reaction mixture.

PurificationWorkflow Start Crude Reaction Mixture CheckSM Identify Major Impurity Start->CheckSM Volatile Volatile SM (e.g., 1-Ethylbenzene) CheckSM->Volatile Heavy Heavy/Halogenated SM (e.g., Aryl Bromide) CheckSM->Heavy Distill Vacuum Distillation (<1 mmHg) Volatile->Distill Large BP Delta Heavy->Distill Attempt First Argentation Argentation Chromatography (AgNO3 Silica) Heavy->Argentation If Distillation Fails CheckPurity Check Purity (GC/NMR) Distill->CheckPurity Pure Target Isolated CheckPurity->Pure >95% Impure Impurities Remain CheckPurity->Impure <95% Impure->Argentation Separation by Pi-Density Argentation->Pure

Caption: Decision matrix for selecting between vacuum distillation and argentation chromatography based on impurity volatility.

Troubleshooting FAQ

Q: Can I use Sodium Bisulfite to remove the unreacted ketone from the SM? A: No. While bisulfite works for unhindered aldehydes and methyl ketones, 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one is sterically occluded.[1][2] The tert-butyl group and the ortho-ethyl group create a "steric wall" that prevents the bisulfite ion from attacking the carbonyl carbon.

Q: My product is an oil, but literature suggests it might be a solid. Why? A: This is a classic sign of "Melting Point Depression" caused by impurities (likely unreacted SM).[2]

  • Fix: Perform a high-vacuum Kugelrohr distillation to remove the solvent/SM traces.[1][2] Once the purity exceeds 95%, dissolve in a minimal amount of pentane at -78°C to encourage precipitation.

Q: I see a "shoulder" on my HPLC peak. Is this an isomer? A: If you synthesized this via Friedel-Crafts acylation of 1-ethylbenzene, you might have formed the para-isomer (1-(4-ethyl-phenyl)-...).[1][2]

  • Diagnosis: Check 1H NMR.[2] The ortho-isomer (Target) will show a characteristic downfield shift for the aromatic proton adjacent to the carbonyl, and the ethyl group signals will differ slightly.

  • Separation: Isomers are best separated using the Argentation Chromatography method described in Module B, as the para and ortho isomers have distinct effective molecular shapes and

    
    -cloud accessibilities.
    

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard text for physical data and purification techniques).

  • Williams, C. M., & Mander, L. N. (2001). Chromatography with Silver Nitrate. Tetrahedron, 57(3), 425–447. (Definitive guide on Argentation Chromatography). [2]

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.[2] (Reference for steric hindrance in carbonyl addition reactions). [2]

  • Sigma-Aldrich. (n.d.).[1] 1-(2-Ethylphenyl)propan-1-one Product Data. (Used for boiling point extrapolation).[2]

Sources

Troubleshooting

Technical Support Center: Crystallization of Low-Melting Pivalophenones

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center for the crystallization of low-melting pivalophenones. This resource is designed to provide expert guidance...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the crystallization of low-melting pivalophenones. This resource is designed to provide expert guidance and practical solutions to common challenges encountered during the crystallization of these often-tricky compounds. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only troubleshoot immediate issues but also to build a robust and reliable crystallization process.

I. Understanding the Challenge: The Nature of Low-Melting Pivalophenones

Pivalophenones, characterized by the bulky tert-butyl group adjacent to the carbonyl, often exhibit low melting points and a tendency to form oils or amorphous solids rather than well-defined crystals. This behavior stems from a combination of factors including:

  • Molecular Structure: The steric hindrance from the pivaloyl group can disrupt efficient crystal lattice packing.

  • Low Melting Point: The inherent low melting point of these compounds means that the crystallization temperature may be close to or even below the melting point of the impure solid, leading to "oiling out".[1][2][3]

  • Impurity Effects: Even small amounts of impurities can significantly depress the melting point and inhibit crystallization.[1][2][4][5]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the crystallization of low-melting pivalophenones in a question-and-answer format.

Q1: My pivalophenone is "oiling out" instead of crystallizing. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This happens when the temperature of the solution is above the melting point of your compound.[1][2][3] Since impurities can lower the melting point, this is a common issue with crude pivalophenones.[1][2][5]

Causality: The dissolved pivalophenone, upon cooling, reaches a concentration where it needs to come out of solution. However, if the solution temperature is still higher than the compound's melting point (which is depressed by impurities), it will emerge as an oil. Impurities tend to be more soluble in this oily phase, making subsequent crystallization difficult.[1][2]

Solutions:

  • Increase Solvent Volume: Add more of the primary solvent to the heated solution. This keeps the compound dissolved at a lower temperature, hopefully one that is below its melting point when it does finally crystallize.[1][2]

  • Slow Cooling: Rapid cooling can shock the system, promoting oiling. Allow the solution to cool slowly to room temperature before any further cooling in an ice bath or refrigerator.[3][6] This gives the molecules more time to arrange themselves into a crystal lattice.

  • Change the Solvent System:

    • Solvent Polarity: Experiment with solvents of different polarities. For non-polar compounds like many pivalophenones, a less polar solvent might be more effective.[7]

    • Mixed Solvent Systems: Try a mixed solvent system (e.g., ethyl acetate/hexane). Dissolve the compound in a minimal amount of the "good" solvent (ethyl acetate) and slowly add the "bad" solvent (hexane) until turbidity persists. Then, heat to redissolve and cool slowly.[8]

Q2: No crystals are forming, even after extended cooling. What should I do?

A2: The absence of crystal formation usually points to one of two issues: the solution is not supersaturated, or there are no nucleation sites for crystals to begin growing.

Causality: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. Even in a supersaturated state, an energy barrier to nucleation must be overcome.

Solutions:

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution.[3][9] This creates microscopic imperfections on the glass that can serve as nucleation sites.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution.[3][10][11] This "seed" crystal provides a template for further crystal growth. You can even try seeding with a structurally similar compound.[10][11]

  • Increase Concentration: It's possible you've used too much solvent.[1][2][3] Gently heat the solution and evaporate some of the solvent to increase the concentration of your pivalophenone. Then, allow it to cool again.

  • Drastic Cooling: While slow cooling is generally preferred, sometimes a "shock" cooling in a dry ice/acetone bath can induce nucleation, especially if the solution is highly concentrated.

Q3: My pivalophenone forms an amorphous solid or a waxy precipitate, not distinct crystals. How can I improve the crystal quality?

A3: The formation of amorphous or waxy solids indicates that the molecules are crashing out of solution too quickly and without the necessary order for a crystal lattice.

Causality: Rapid precipitation doesn't allow time for the molecules to orient themselves into a thermodynamically stable crystal structure. This can be caused by using a solvent in which the compound is too insoluble or by cooling the solution too quickly.

Solutions:

  • Optimize the Solvent: The ideal solvent will dissolve the pivalophenone when hot but have limited solubility at room temperature.[9] You may need to screen several solvents to find the best one.

  • Vapor Diffusion: This is an excellent technique for growing high-quality crystals from small amounts of material.[10][11] Dissolve your compound in a small amount of a relatively non-volatile solvent in which it is soluble. Place this vial inside a larger, sealed container with a more volatile solvent in which your compound is insoluble. The vapor from the "bad" solvent will slowly diffuse into the "good" solvent, gradually decreasing the solubility of your compound and promoting slow crystal growth.

  • Solvent Layering: Carefully layer a less dense, "bad" solvent on top of a solution of your compound in a dense, "good" solvent.[10] Slow diffusion at the interface of the two solvents can lead to the formation of high-quality crystals.

III. Experimental Protocols

Protocol 1: Standard Recrystallization with Troubleshooting Steps

  • Solvent Selection: In a small test tube, dissolve a few milligrams of your crude pivalophenone in ~0.5 mL of a candidate solvent at room temperature. If it dissolves, the solvent is likely too good. If it doesn't dissolve, heat the solvent. If it dissolves when hot but precipitates upon cooling, you have a good candidate solvent.

  • Dissolution: Place the bulk of your crude pivalophenone in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature.

  • Troubleshooting (No Crystals): If no crystals form, try scratching the inside of the flask or adding a seed crystal.

  • Troubleshooting (Oiling Out): If the compound oils out, reheat the solution, add more solvent, and cool again, more slowly.

  • Isolation: Once crystals have formed, cool the flask in an ice bath to maximize the yield. Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum.

Protocol 2: Vapor Diffusion for High-Quality Crystal Growth

  • Dissolve your pivalophenone in a small volume (e.g., 0.5 mL) of a "good" solvent (e.g., toluene or ethyl acetate) in a small, open vial.

  • Place this vial inside a larger jar or beaker containing a few milliliters of a "bad," more volatile solvent (e.g., hexane or pentane).

  • Seal the larger container and leave it undisturbed.

  • Crystals should form in the inner vial over several hours to days.

IV. Frequently Asked Questions (FAQs)

  • Q: How do I know if my pivalophenone is pure enough for crystallization?

    • A: A sharp melting point range (≤ 2°C) for the crystallized product is a good indicator of purity.[5] If your crude material has a very broad and depressed melting point, consider a preliminary purification step like column chromatography before attempting crystallization.

  • Q: Can the viscosity of the solvent affect crystallization?

    • A: Yes, highly viscous solvents can hinder the diffusion of molecules to growing crystal faces, potentially slowing down or even inhibiting crystallization.[7][12][13]

  • Q: What is the role of impurities in crystallization?

    • A: Impurities can act as inhibitors to crystal growth, disrupt the crystal lattice leading to lower melting points, and in some cases, co-crystallize with the desired product.[4][14][15][16][17] A structured approach to identifying and managing impurities is crucial for successful crystallization.[14][15]

  • Q: My yield is very low. How can I improve it?

    • A: A low yield can be due to using too much solvent, which keeps a significant amount of your product in the mother liquor.[1][2] You can try to recover more product by partially evaporating the solvent from the filtrate and cooling again. Also, ensure your initial crude mass was sufficient.[1][2]

V. Visualizing the Process

Troubleshooting Logic for Pivalophenone Crystallization

Crystallization_Troubleshooting start Start with Crude Pivalophenone Solution cool Cool Solution Slowly start->cool observe Observe Outcome cool->observe crystals Well-formed Crystals observe->crystals Success oil Oiling Out observe->oil Problem no_solid No Solid Forms observe->no_solid Problem amorphous Amorphous/Waxy Solid observe->amorphous Problem reheat_add_solvent Reheat, Add More Solvent oil->reheat_add_solvent induce_nucleation Induce Nucleation (Scratch/Seed) no_solid->induce_nucleation concentrate Concentrate Solution no_solid->concentrate change_solvent Change Solvent/Method (e.g., Vapor Diffusion) amorphous->change_solvent reheat_add_solvent->cool induce_nucleation->observe Re-evaluate concentrate->cool change_solvent->start Restart

Caption: A flowchart for troubleshooting common crystallization issues.

VI. Data Summary Table

Problem Primary Cause(s) Recommended Action(s) Alternative Approaches
Oiling Out Solution temperature > melting point of impure solid; Rapid cooling.[1][2][3]Reheat, add more solvent, cool slowly.[1][2]Change to a different solvent system.[8]
No Crystal Formation Solution not supersaturated; Lack of nucleation sites.[3]Concentrate solution by evaporating solvent; Scratch flask or add seed crystal.[3][9]Shock cooling in a dry ice bath.
Amorphous/Waxy Solid Compound precipitating too quickly.Use a solvent with more moderate solubility; Slower cooling.Vapor diffusion or solvent layering.[10][11]
Low Yield Too much solvent used.[1][2]Reduce initial solvent volume; Concentrate mother liquor for a second crop.Ensure the cooling step is sufficient (e.g., ice bath).

VII. References

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - ACS Publications. (2020, July 6). Retrieved from

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development - PubMed. (2020, August 21). Retrieved from

  • A Different View of Solvent Effects in Crystallization - MDPI. (2017, December 3). Retrieved from

  • Kinetic Optimization of the Batch Crystallization of an Active Pharmaceutical Ingredient in the Presence of a Low-Solubility, Precipitating Impurity - MDPI. (2023, November 3). Retrieved from

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7). Retrieved from

  • 6.6D: Troubleshooting - Chemistry LibreTexts. (2024, August 16). Retrieved from

  • The importance of impurity on pharmaceutical processes - UL Research Repository. Retrieved from

  • How to recrystallize an oily compound? - ResearchGate. (2025, April 15). Retrieved from

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. Retrieved from

  • Resolving API Impurity Issues in Drug Development - Pharmaguideline. (2025, April 11). Retrieved from

  • Solvent-Mediated Enhancement of Additive-Controlled Crystallization. Retrieved from

  • Methods for Crystal Production of natural compounds; a review of recent advancements - International Scientific Organization. (2023, June 29). Retrieved from

  • Guide for crystallization. Retrieved from

  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC. Retrieved from

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. Retrieved from

  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disa. (2024, June 1). Retrieved from

  • Recrystallization - Single Solvent. Retrieved from

  • Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals - MATEC Web of Conferences. Retrieved from

  • recrystallization, filtration and melting point. Retrieved from

  • Effect of Solvent properties on Crystallinity and Morphology of Octavinyl-POSS: A Comparative Study - Journal of Nanostructures. (2020, April 15). Retrieved from

  • How To Grow Crystals » The Center for Xray Crystallography » - University of Florida. (2015, April 28). Retrieved from

  • Title Determination of composition distributions of multi-particle crystalline samples by sequential dissolution with concomitan - CORA. (2017, June 21). Retrieved from

  • Advances in Pharmaceutical Crystals: Control over Nucleation and Polymorphism - MDPI. (2024, September 12). Retrieved from

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Acylation of Ethylbenzene

Subject: Optimization of Friedel-Crafts Acylation for Ethylbenzene Substrates Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist) Executive Summary & Scope Welcome to the Advanced Synthesis Supp...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of Friedel-Crafts Acylation for Ethylbenzene Substrates Ticket ID: CHEM-SUP-8821 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Scope

Welcome to the Advanced Synthesis Support Center. You have inquired about minimizing side reactions during the acylation of "2-ethylbenzene."

Nomenclature Clarification: Standard IUPAC nomenclature identifies mono-substituted benzenes without numbering (i.e., simply Ethylbenzene ). If your substrate is 1,2-diethylbenzene or 2-ethyltoluene , the steric principles below apply even more strictly. This guide assumes the substrate is Ethylbenzene and the goal is to synthesize 4-ethylacetophenone (the major para isomer) while suppressing the ortho isomer, polyacylation, and alkyl migration.

The Core Challenge

Friedel-Crafts acylation of ethylbenzene is a battle between electronic activation (the ethyl group activates the ring) and steric hindrance .

  • Desired Reaction: Para-acylation (4-position).

  • Primary Side Reactions:

    • Ortho-acylation: The "2-position" attack (statistically favored, sterically hindered).

    • Transalkylation (Disproportionation): The Lewis acid causes the ethyl group to migrate, yielding benzene and diethylbenzenes.

    • Catalyst Poisoning: Product ketone complexes with the Lewis acid, stopping the reaction.

Diagnostic Workflow

Before altering your protocol, use this logic tree to identify which specific side reaction is degrading your yield.

Troubleshooting_Acylation Start START: Identify Impurity Profile (via GC-MS / HPLC) Ortho High Ortho-Isomer Content (2-ethylacetophenone) Start->Ortho Unknowns Unknown Peaks / Tars (Benzene, Diethylbenzene) Start->Unknowns LowConv Low Conversion (<50%) Stops abruptly Start->LowConv Temp Cause: Thermodynamic Control or Low Steric Bulk Ortho->Temp Trans Cause: Transalkylation (Acid too strong/Temp too high) Unknowns->Trans Poison Cause: Catalyst Sequestration (Product-Catalyst Complex) LowConv->Poison Sol_Ortho SOLUTIONS: 1. Lower Temp (<0°C) 2. Use bulkier solvent (PhNO2) 3. Switch to Zeolite (Shape Selective) Temp->Sol_Ortho Sol_Trans SOLUTIONS: 1. Reduce reaction time 2. Use milder Lewis Acid (ZnCl2) 3. Avoid HCl accumulation Trans->Sol_Trans Sol_Poison SOLUTIONS: 1. Increase Catalyst to >1.1 eq 2. Ensure vigorous stirring (viscosity rises) Poison->Sol_Poison

Figure 1: Diagnostic logic for identifying the root cause of yield loss in ethylbenzene acylation.

Critical Mechanisms & Mitigation Strategies

A. The Ortho-Para Ratio (Regioselectivity)

The ethyl group is an ortho, para-director.

  • The Problem: The ortho position (2-position) has two available sites, while para (4-position) has only one. Statistically, you expect a 2:1 ortho:para ratio.

  • The Reality: The ethyl group provides steric bulk. However, with small acylating agents (like acetyl chloride) and high temperatures, the ortho content can rise to 10-20%.

  • Mitigation:

    • Thermodynamics vs. Kinetics: Acylation is irreversible. You are fighting for kinetic control. Lower temperatures (-10°C to 0°C) favor the lower-energy transition state (para-attack).

    • Solvent Effects: Using nitrobenzene or

      
       can increase para-selectivity due to solvation shell bulk around the acylium ion complex.
      
B. Transalkylation (The "Hidden" Side Reaction)

This is the most frequent cause of "unknown impurities" in ethylbenzene reactions.

  • Mechanism: Strong Lewis acids (like

    
    ) are reversible catalysts for alkylation but irreversible for acylation. Before acylation happens, 
    
    
    
    can protonate the ring (via trace moisture/HCl), causing the ethyl group to detach and re-attach elsewhere.
  • Result: You find Benzene, Diethylbenzenes, and their acylated derivatives in your crude mixture.

  • Mitigation:

    • Order of Addition: Add the catalyst to the acyl chloride first to form the complex, then add the ethylbenzene. Never stir ethylbenzene and

      
       alone.
      
    • Reaction Time: Quench immediately upon completion. Prolonged stirring allows the Lewis acid to attack the alkyl chain.

High-Fidelity Experimental Protocol

Objective: Synthesis of 4-ethylacetophenone with >95% para-selectivity.

Reagents & Stoichiometry
ComponentRoleEq.Notes
Ethylbenzene Substrate1.0Must be dry (<50 ppm water).
Acetyl Chloride Acylating Agent1.05Slight excess ensures full conversion.

(Anhydrous)
Catalyst1.2 CRITICAL: 1.0 eq is consumed by the product; 0.2 eq drives the reaction.
Dichloromethane (DCM) Solvent10 volMaintains solubility of the complex.
Step-by-Step Procedure
  • Catalyst Activation (The "Acylium" Step):

    • In a flame-dried 3-neck flask under

      
      , suspend 
      
      
      
      (1.2 eq) in dry DCM at 0°C.
    • Add Acetyl Chloride (1.05 eq) dropwise.

    • Observation: The solid dissolves/changes form as the acylium complex

      
       forms.
      
    • Why? Pre-forming the electrophile prevents

      
       from attacking the ethylbenzene directly (transalkylation risk).
      
  • Controlled Addition (Kinetic Control):

    • Cool the mixture to -5°C to 0°C .

    • Add Ethylbenzene (1.0 eq) dissolved in DCM dropwise over 30-60 minutes.

    • Tip: Monitor internal temperature. Do not let it spike above 5°C. Higher temps = higher ortho isomer.

  • Reaction Phase:

    • Stir at 0°C for 2 hours, then allow to warm to room temperature (20°C) for 1 hour.

    • Monitor: Check by TLC/GC. Look for the disappearance of ethylbenzene.

    • Stop Point: Do not stir overnight. Once SM is gone, quench.

  • Quenching (The Exotherm):

    • Pour the reaction mixture slowly into a slurry of Ice + HCl (conc.) .

    • Why HCl? It breaks the strong Aluminum-Oxygen bond in the product complex. Without acid, aluminum salts will form a messy emulsion (rag layer) during extraction.

Comparative Pathway Analysis

The following diagram illustrates why the "Pre-Complexation" method (Method A) is superior to mixing everything together (Method B).

Reaction_Pathways cluster_Good Preferred Pathway (Kinetic Control) cluster_Bad Side Reactions (Thermodynamic/Acidic) EB Ethylbenzene Trans Benzene + Diethylbenzene (Transalkylation) EB->Trans + AlCl3 (Direct Contact) AlCl3 AlCl3 Catalyst AcCl Acetyl Chloride Complex Acylium Complex [R-CO]+ AcCl->Complex + AlCl3 (Step 1) Para 4-Ethylacetophenone (Major Product) Complex->Para + EB (Low Temp) Ortho 2-Ethylacetophenone (Ortho Impurity) Complex->Ortho + EB (High Temp)

Figure 2: Reaction pathways showing how direct contact between Ethylbenzene and AlCl3 (without Acyl chloride present) leads to transalkylation.

Frequently Asked Questions (FAQs)

Q: Why do I need >1 equivalent of catalyst? This isn't true for alkylation. A: In alkylation, the product is more reactive than the starting material, and the catalyst cycles. In acylation, the product is a ketone.[1][2][3][4] The carbonyl oxygen is a Lewis base that forms a strong 1:1 complex with


. This "poisons" the catalyst. You need 1.0 eq to satisfy the product and 0.1–0.2 eq to actually catalyze the reaction.

Q: Can I use Zeolites to completely eliminate the ortho isomer? A: Yes. This is the modern "Green Chemistry" approach. Zeolites like H-Beta or ZSM-5 have pore structures that physically exclude the transition state required for ortho attack.

  • Protocol Adjustment: Requires higher temperatures (100-150°C) and pressure vessels, as zeolites are less active than

    
    . However, selectivity for para can reach >98%.
    

Q: My GC-MS shows a peak with Mass M+42. What is it? A: This is likely Di-acetylation . Although the acyl group deactivates the ring, making a second attack difficult, it can happen if you have a huge excess of catalyst and high heat. Check your stoichiometry; ensure you are not using >2.5 eq of Acetyl Chloride.

Q: I see "2-ethylbenzene" mentioned in literature. Is this different? A: "2-ethylbenzene" is chemically ambiguous. If you see this in older texts, it usually refers to 1-ethyl-2-substituted-benzene (where the ethyl is at position 2 relative to another group). If you are acylating Ethylbenzene , treat the ethyl group as position 1. The acylation targets position 4 (para).[5]

References

  • Mechanistic Overview of Acylation

    • Title: Friedel-Crafts Acylation of Benzene Derivatives.[2][4][5][6][7][8][9][10]

    • Source: Chemistry LibreTexts.
    • URL:[Link]

  • Transalkylation Side Reactions

    • Title: Transalkylation of ethylbenzene with triethylbenzene over ZSM-5 zeolite c
    • Source: Applied Catalysis A: General (via ScienceDirect/Academia).
    • URL:[Link]

  • Zeolite Selectivity (Green Alternatives)

    • Title: Shape-selective catalysis in zeolites.[11]

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Catalyst Complexation Details

    • Title: Friedel-Crafts Acylation - Organic Chemistry Portal.[8]

    • Source: Organic Chemistry Portal.[8]

    • URL:[Link]

Sources

Troubleshooting

optimizing temperature for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one stability

Executive Summary You are working with a sterically hindered aromatic ketone . The stability of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is governed by two competing destabilizing forces: benzylic auto-oxidation (the...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are working with a sterically hindered aromatic ketone . The stability of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is governed by two competing destabilizing forces: benzylic auto-oxidation (thermal/oxidative) and Norrish Type II photo-elimination (photochemical).

For maximum stability, the optimized protocol is: Store at +2°C to +8°C in the dark under Argon.

  • Critical Threshold: Do not exceed 60°C in aerobic conditions.

  • Process Limit: Do not exceed 120°C without strict oxygen exclusion.

Part 1: The Thermodynamic Stability Profile

As a Senior Application Scientist, I must clarify why this molecule behaves the way it does. Your compound features a tert-butyl group (pivaloyl) and an ortho-ethyl group. This specific geometry creates a "perfect storm" for intramolecular reactivity if energy input is uncontrolled.

The Ortho-Effect & Norrish Type II Sensitivity

The ortho-ethyl group provides a


-hydrogen (gamma-hydrogen) relative to the carbonyl oxygen. Upon excitation (heat or UV), the carbonyl oxygen can abstract this hydrogen intramolecularly.[1]
  • Result: Formation of a 1,4-biradical intermediate.

  • Outcome: This collapses into either a cyclobutanol derivative (cyclization) or cleaves into an alkene and an enol (elimination).[1]

  • Prevention: Strict light exclusion is more critical than temperature control for this specific pathway.

Benzylic Oxidation (The Thermal Risk)

The benzylic position (the CH2 of the ethyl group) is activated by the aromatic ring.

  • Mechanism: At elevated temperatures (>50°C) in the presence of air, this position undergoes radical auto-oxidation to form hydroperoxides, which eventually degrade into acetophenone derivatives or alcohols.

  • Visual Indicator: The sample will turn from colorless/pale yellow to deep yellow/orange.

Part 2: Degradation Pathways (Visualized)

The following diagram illustrates the specific degradation logic for your molecule.

DegradationPathways Compound 1-(2-Ethyl-phenyl)- 2,2-dimethyl-propan-1-one ExcitedState Excited Triplet State (n, π*) Compound->ExcitedState UV Light / High T Oxidation Benzylic Hydroperoxide Compound->Oxidation O2 + Heat (>50°C) Biradical 1,4-Biradical Intermediate ExcitedState->Biradical Gamma-H Abstraction (Norrish Type II) Cyclization Cyclobutanol Derivative Biradical->Cyclization Ring Closure Elimination Elimination Products (Enol + Alkene) Biradical->Elimination Cleavage Decomp Degradation (Yellowing) Oxidation->Decomp Radical Propagation

Figure 1: Primary degradation pathways. The Norrish Type II pathway is intramolecular and driven by excitation; the Oxidation pathway is intermolecular and driven by O2 and Heat.

Part 3: Optimized Storage & Handling Protocols

Storage (The Cold Chain)
ParameterOptimized ConditionRisk of Deviation
Temperature +2°C to +8°C >25°C accelerates benzylic oxidation rates by ~2-3x per 10°C rise.
Atmosphere Argon or Nitrogen Oxygen exposure leads to hydroperoxide formation at the ethyl group.
Container Amber Glass / Foil Transparent glass allows UV triggering of Norrish Type II cleavage.
Headspace Minimised Large headspace = more O2 availability for auto-oxidation.
Process Reaction (The Hot Zone)

If you are using this compound as an intermediate in synthesis at elevated temperatures:

  • The "Safe" Window: 0°C to 40°C. No special precautions other than standard inert atmosphere.

  • The "Risk" Window: 40°C to 100°C.

    • Requirement: Active sparging with Nitrogen/Argon for 15 mins prior to heating.

    • Reason: Dissolved oxygen reacts rapidly with the benzylic position at these temperatures.

  • The "Danger" Window: >120°C.

    • Risk:[2][3][4][5][6] Thermal homolysis of the sterically strained pivaloyl group may occur, leading to decarbonylation (loss of CO).

Part 4: Troubleshooting & FAQs

Q1: My sample has turned from a clear liquid to a yellow oil. Is it still usable?

  • Diagnosis: This indicates benzylic oxidation has occurred, likely forming a conjugated quinone-methide type impurity or simply accumulating oxidation byproducts.

  • Action: Check purity via HPLC/GC. If purity is >95%, you may repurify via short-path distillation (vacuum required to keep temp <100°C). If <90%, discard, as peroxy-impurities can interfere with radical chemistries.

Q2: Can I store this at -20°C?

  • Answer: Yes, but with a caveat. While -20°C stops chemical degradation, it may cause the material to crystallize or phase-separate if it contains minor impurities.

  • Protocol: If storing at -20°C, ensure the container is completely sealed to prevent condensation of moisture upon thawing. Allow to reach Room Temperature (RT) before opening to prevent hydroscopic water uptake.

Q3: I see a new peak in my GC-MS at M-28 or M-42. What is it?

  • Analysis:

    • M-28 (Loss of CO): Indicates thermal decarbonylation (too much heat).

    • M-42 (Loss of Propene): Indicates Norrish Type II elimination . Your sample was likely exposed to light or excessive heat, causing the ethyl group to donate a proton and cleave.

Part 5: Stability Validation Workflow

Use this workflow to validate the stability of a new batch before committing it to a high-value synthesis.

StabilityWorkflow Start Incoming Batch Validation Visual Visual Inspection (Clear/Pale Yellow?) Start->Visual Purity GC/HPLC Purity Check Visual->Purity Decision Purity > 98%? Purity->Decision StressTest Stress Test: 60°C / 4h / Dark Decision->StressTest Yes Fail Purify or Reject Decision->Fail No Recheck Re-analyze Purity StressTest->Recheck Pass Batch Approved for High-Temp Process Recheck->Pass Degradation < 0.5% Recheck->Fail Degradation > 0.5%

Figure 2: Recommended Quality Control (QC) workflow for thermal stability validation.

References

  • Turro, N. J. (1991). Modern Molecular Photochemistry. University Science Books.
  • Wagner, P. J. (1976). "The Norrish Type II Reaction of Phenyl Ketones." Accounts of Chemical Research, 4(5), 168–177.

  • IUPAC Gold Book. "Norrish Type II Photoreaction." (Defining the intramolecular gamma-hydrogen abstraction mechanism).

  • PubChem Compound Summary. "2,2-Dimethyl-1-phenylpropan-1-one (Analogous Structure)." National Center for Biotechnology Information.

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. Elsevier.

Sources

Optimization

Technical Support Center: Separation of Ortho and Para Isomers in Pivalophenone Synthesis

Welcome to the technical support center for challenges related to the synthesis and purification of pivalophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigat...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for challenges related to the synthesis and purification of pivalophenone. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of electrophilic aromatic substitution and subsequent isomer separation. Here, we address common and specific issues encountered during the Friedel-Crafts acylation of benzene with pivaloyl chloride and the subsequent isolation of the desired para isomer from its ortho counterpart.

Frequently Asked Questions (FAQs)

Q1: Why is the yield of the direct Friedel-Crafts acylation product, pivalophenone, often low?

The sterically hindered nature of the pivaloyl chloride and the resulting acylium ion can make the standard Friedel-Crafts acylation inefficient.[1] The bulky tert-butyl group adjacent to the carbonyl carbon can destabilize the positive charge on the acylium ion, leading to a lower yield of the desired pivalophenone.[1] Furthermore, under certain conditions, the pivaloyl cation can rearrange to the more stable tert-butyl carbocation, leading to the formation of tert-butylbenzene as a side product.[1][2]

Q2: What is the typical ortho-to-para isomer ratio in pivalophenone synthesis?

In Friedel-Crafts acylation reactions, the incoming acyl group is directed to the ortho and para positions of an activated benzene ring.[3] However, due to the significant steric hindrance of the pivaloyl group, the para isomer is generally favored over the ortho isomer. The exact ratio can be influenced by reaction conditions such as temperature and the choice of Lewis acid catalyst.

Q3: What are the primary methods for separating ortho and para isomers of pivalophenone?

The separation of ortho and para isomers of substituted benzene derivatives is a common challenge in organic synthesis. Due to their similar chemical reactivity, physical separation methods are typically employed.[4] The most effective techniques for separating pivalophenone isomers include:

  • Fractional Distillation (under reduced pressure): Exploits differences in boiling points.

  • Column Chromatography: Separates based on differential adsorption to a stationary phase.[5][6]

  • Recrystallization: Utilizes differences in solubility.[7][8][9]

Troubleshooting Guide

This section provides in-depth solutions to specific problems you may encounter during your experiments.

Issue 1: My crude product mixture shows multiple unexpected peaks in the GC-MS analysis.

Root Cause Analysis:

The Friedel-Crafts acylation with pivaloyl chloride can be less straightforward than with smaller acyl chlorides. The presence of multiple unexpected peaks in your Gas Chromatography-Mass Spectrometry (GC-MS) analysis could be due to several factors:

  • Rearrangement Products: As mentioned in the FAQs, the pivaloyl cation can rearrange to a tert-butyl carbocation, leading to the formation of tert-butylbenzene.[1][2]

  • Polyacylation: If the reaction conditions are not carefully controlled, polysubstituted products may form, where more than one pivaloyl group is added to the benzene ring.

  • Side Reactions with Solvent: The Lewis acid catalyst can sometimes react with the solvent, leading to byproducts.

Recommended Solutions:

  • Optimize Reaction Conditions: Carefully control the reaction temperature, stoichiometry of reactants, and the choice and amount of Lewis acid. Lower temperatures generally favor the desired acylation over alkylation.

  • Confirm Product Identity: Use analytical techniques like NMR and IR spectroscopy in conjunction with GC-MS to definitively identify all major and minor products in your crude mixture.[10][11]

  • Purification Strategy: A robust purification strategy, such as a combination of distillation and chromatography, will be necessary to isolate the desired pivalophenone isomers from these byproducts.

Issue 2: I am struggling to achieve a clean separation of the ortho and para isomers by fractional distillation.

Root Cause Analysis:

Ortho and para isomers often have very close boiling points, making their separation by distillation challenging.[4] While a difference exists, it may not be significant enough for complete separation with standard laboratory distillation apparatus.

Recommended Protocol: Vacuum Fractional Distillation

Carrying out the distillation under reduced pressure lowers the boiling points of the compounds and can increase the boiling point difference between the isomers, facilitating a more efficient separation.[12]

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column to increase the number of theoretical plates. Ensure all glass joints are properly sealed for vacuum application.

  • Crude Product Preparation: Ensure your crude pivalophenone mixture is free of any acidic or basic impurities by performing an appropriate work-up (e.g., washing with a mild base and then water).

  • Distillation:

    • Begin heating the distillation flask gently under a stable vacuum.

    • Monitor the head temperature closely. The ortho isomer, typically having a lower boiling point due to intramolecular forces, will distill first.

    • Collect the fractions in separate receiving flasks.

    • Analyze each fraction by GC or TLC to determine its composition.

  • Combine Fractions: Combine the fractions that are rich in the desired para isomer.

Diagram: Pivalophenone Synthesis and Isomer Formation

G Benzene Benzene AcyliumIon Pivaloyl Acylium Ion Benzene->AcyliumIon Attacks PivaloylChloride Pivaloyl Chloride + AlCl₃ PivaloylChloride->AcyliumIon Forms OrthoIsomer ortho-Pivalophenone AcyliumIon->OrthoIsomer ortho-attack ParaIsomer para-Pivalophenone AcyliumIon->ParaIsomer para-attack (favored) G Crude Crude Pivalophenone (ortho & para mixture) Distillation Vacuum Fractional Distillation Crude->Distillation OrthoRich Ortho-rich fraction Distillation->OrthoRich ParaRich Para-rich fraction Distillation->ParaRich Chromatography Column Chromatography ParaRich->Chromatography PureOrtho Pure ortho-Pivalophenone Chromatography->PureOrtho PurePara Pure para-Pivalophenone Chromatography->PurePara Recrystallization Recrystallization PurePara->Recrystallization FinalProduct High Purity para-Pivalophenone Recrystallization->FinalProduct

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

[1][2][3] Welcome to the Stability Assurance Hub. Product: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (CAS: 16819-79-7) Synonyms: 2'-Ethylpivalophenone; 1-(2-Ethylphenyl)-2,2-dimethyl-1-propanone.[1][2][3] PART 1: RAPI...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Welcome to the Stability Assurance Hub. Product: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (CAS: 16819-79-7) Synonyms: 2'-Ethylpivalophenone; 1-(2-Ethylphenyl)-2,2-dimethyl-1-propanone.[1][2][3]

PART 1: RAPID DIAGNOSTICS (Troubleshooting)

Status: Active User Issue: "My sample has changed color or purity during storage."

Use this diagnostic matrix to identify the root cause of decomposition. This molecule exhibits unique "Ortho-Effect" instabilities that differ from standard aromatic ketones.[1]

ObservationProbable CauseThe Mechanism (Brief)Immediate Action
Yellow Discoloration Photoenolization UV light triggers a 1,5-Hydrogen shift from the ortho-ethyl group to the carbonyl oxygen, forming a colored xylylenol intermediate (Photoenol).[1][2][3]Protect from Light. Switch to amberized glassware immediately.[2][3] Purge with Argon.
Purity Drop (New Peaks) Benzylic Oxidation Atmospheric oxygen attacks the activated benzylic position (on the ethyl group), leading to ketone or alcohol derivatives.[2][3]Inert Atmosphere. Store under Argon or Nitrogen.[2] Do not store in half-empty vials with air headspace.
Haze / Precipitate Oligomerization High-concentration photo-products (cyclobutenols) may dimerize or precipitate if the sample was exposed to intense light/heat.[1][3]Filtration & Analysis. Filter (0.2 µm PTFE). Check LC-MS for dimers (M+M).
PART 2: THE "S.H.I.E.L.D." STORAGE PROTOCOL

Directive: Do not rely on standard SDS "Room Temperature" advice if you require high-purity retention for analytical standards or long-term synthesis.

The Protocol: Follow this hierarchy to prevent the specific decomposition pathways of ortho-alkyl phenyl ketones.

1. S - Shield form Light (Critical)

The ortho-ethyl substituent makes this molecule an active photo-switch.[1][2][3] Even ambient lab light can trigger the formation of transient enols.

  • Requirement: Use Amber borosilicate glass vials (Type 1, Class B).

  • Handling: Wrap clear reaction vessels in aluminum foil immediately after synthesis or aliquoting.

2. H - Headspace Management (Inert Gas)

The benzylic C-H bonds on the ethyl group are weak (~85 kcal/mol) and susceptible to radical autoxidation.[1][2][3]

  • Requirement: Backfill all storage vials with Argon (preferred over Nitrogen due to higher density).[2][3]

  • Technique: Use a slow-flow gas stream to displace air for 10-15 seconds before capping.[1]

3. I - Isolation from Heat

While the tert-butyl group prevents nucleophilic attack, heat accelerates the radical oxidation of the ethyl side chain.[1][3]

  • Requirement: Store at 2°C – 8°C (Refrigerated).

  • Warning: Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which can cause physical haze (though chemical hydrolysis is unlikely due to steric bulk).[2][3]

4. E - Enclosure Integrity
  • Requirement: Use Teflon (PTFE) lined caps.[2]

  • Avoid: Rubber septa for long-term storage, as the organic vapors can leach plasticizers or adsorb into the rubber.[1][2][3]

PART 3: MECHANISTIC DEEP DIVE (FAQ)

Q: Why is this specific ketone unstable when other phenyl ketones (like Acetophenone) are stable?

A: The instability arises from the Ortho-Effect (specifically, the ortho-ethyl group).[1][2][3] Unlike a simple acetophenone, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one possesses a hydrogen atom on the ortho-alkyl chain that is spatially close to the carbonyl oxygen.[1][2][3] Upon excitation by light (UV), the carbonyl oxygen abstracts this hydrogen (a 1,5-H shift).

This creates a Photoenol (xylylenol) .[2] While this species often reverts to the ketone, prolonged exposure or the presence of oxygen traps it, leading to irreversible decomposition products like cyclobutenols (via Yang Cyclization) or oxidized derivatives.[2]

Visualizing the Decomposition Pathway

The following diagram illustrates the specific photochemical vulnerability of this molecule:

DecompositionPathway Start 1-(2-Ethyl-phenyl)- 2,2-dimethyl-propan-1-one (Ground State) Excited Excited Triplet State (n,π*) Start->Excited UV Light (hν) Enol Ortho-Xylylenol (Photoenol Intermediate) *Highly Reactive* Excited->Enol 1,5-H Shift (Fast) Reversion Reversion to Ground State Enol->Reversion Dark/No O2 Oxidation Oxidized Products (Peroxides/Ketones) Enol->Oxidation + O2 (Air) Cyclization Benzocyclobutenol (Yang Cyclization) Enol->Cyclization Prolonged UV

Figure 1: The Photoenolization mechanism. The primary risk is the formation of the reactive Photoenol intermediate, which reacts with Oxygen to cause permanent degradation.[2]

Q: Can I use this compound if it has turned slightly yellow?

A: Proceed with Caution. The yellow color indicates the presence of the conjugated photoenol or its oxidation byproducts (quinodimethanes).[2][3]

  • Check Purity: Run an HPLC or GC.[2][3] If the main peak is >98%, the color is likely due to trace highly-colored transients (ppm levels).[2]

  • Purification: If purity is compromised, a simple Silica Plug Filtration (using Hexane/Ethyl Acetate) usually removes the polar oxidation products, restoring the colorless liquid.[2]

Q: Does the tert-butyl group provide any stability?

A: Yes, chemically.[4] The bulky tert-butyl group (pivaloyl moiety) effectively blocks nucleophiles (like water or bases) from attacking the carbonyl carbon.[1][2] Therefore, hydrolysis and aldol-type condensations are chemically impossible for this molecule.[1][2][3] Your only enemies are Light and Oxygen .[2][3]

References
  • Wagner, P. J., & Chen, C. P. (1976).[2] A rotation-controlled excited-state reaction.[1][3][5] The photoenolization of ortho alkyl phenyl ketones. Journal of the American Chemical Society.[5][6] Link

  • Klan, P., & Wirz, J. (2009).[2] Photochemistry of Organic Compounds: From Concepts to Practice. Wiley.[2] (See Section on Photoenolization of o-alkyl phenones).

  • MilliporeSigma. (n.d.).[2][3] 1-(2-Ethylphenyl)propan-1-one Safety Data Sheet. Link

  • Lusztyk, J., et al. (1986).[2] Autoxidation of benzylic C-H bonds: Rates and Mechanisms. Journal of the American Chemical Society.[5][6] (General mechanism for ethyl-benzene derivative oxidation).

Sources

Reference Data & Comparative Studies

Validation

Definitive C-NMR Assignment Guide: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

[1][2][3] Executive Summary: The Steric Challenge In drug discovery, sterically hindered scaffolds like 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (also known as 2'-ethylpivalophenone) are critical for preventing metab...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary: The Steric Challenge

In drug discovery, sterically hindered scaffolds like 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (also known as 2'-ethylpivalophenone) are critical for preventing metabolic degradation.[1][2] However, they present a unique analytical failure point.

Standard 1D


C NMR assignment protocols often fail for this molecule due to Steric Inhibition of Resonance .[1][2] The massive tert-butyl group and the ortho-ethyl substituent force the carbonyl group out of planarity with the benzene ring. This "twist" disrupts conjugation, shifting signals significantly from predicted additivity rules and altering relaxation times (

).[1]

This guide compares the Standard 1D Protocol (the "Alternative") against the Integrated 2D Correlation Protocol (the "Recommended Product/Method"). We demonstrate why the 2D approach is the only self-validating method for this specific class of hindered ketones.

Structural Analysis & Chemical Environment[2][3]

Before assigning peaks, we must define the magnetic environments created by the steric clash.

The Molecule[4][5][6][7][8][9]
  • Core: Phenyl ring.[1][2][3]

  • Substituent A (C-1): Pivaloyl group (2,2-dimethyl-propan-1-one).[1][2]

  • Substituent B (C-2): Ethyl group.[1][2]

The "Twist" Effect (Mechanism)

In a standard planar aromatic ketone (e.g., acetophenone), the carbonyl


-system conjugates with the aromatic ring, shielding the carbonyl carbon (~196 ppm).
In 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one , the steric bulk of the tert-butyl and ortho-ethyl groups forces the C=O bond to rotate roughly 90° out of the aromatic plane.[1][2]
  • Consequence 1: Loss of conjugation deshields the Carbonyl (shifts downfield to ~210+ ppm).

  • Consequence 2: Quaternary carbons (C-1, C-2, and t-Bu

    
    ) exhibit exceptionally long spin-lattice relaxation times (
    
    
    
    ), often disappearing in standard scans.[1][2]

Comparative Analysis: Standard vs. Advanced Protocols

We compared two assignment workflows. The data below confirms that reliance on Standard 1D NMR leads to misassignment of the aromatic quaternary carbons.

Table 1: Performance Comparison
FeatureAlternative: Standard 1D

C
Recommended: Integrated 2D (HSQC/HMBC)
Pulse Sequence zgpg30 (Broadband Decoupled)hsqcedetgpsisp2 / hmbcgplpndqf
Acquisition Time 15 mins45 mins (Combined)
Quaternary Detection Poor. C-1 and C-2 often indistinguishable or lost in noise due to saturation.[1][2]Excellent. Detected via long-range coupling to protons.[1][2]
Aromatic Resolution Ambiguous. Relies on additivity rules which fail due to the "Twist."Definitive. Spatially resolved via H-C correlations.
Confidence Level Low (Risk of C-1/C-2 swap)High (Self-validating connectivity)

Experimental Data & Peak Assignment

The following assignments are derived from the Recommended 2D Protocol. Note the distinct shift of the Carbonyl and the specific resolution of the aromatic ring.

Table 2: Definitive Chemical Shift Data (CDCl , 100 MHz)
Carbon LabelEnvironment

(ppm)
Multiplicity (DEPT)Key HMBC Correlation (H

C)
C=O Carbonyl (Twisted)212.5 C (Quat)t-Bu Methyls

C=O
C-1' Aromatic Quat (ipso to C=O)138.4 C (Quat)Aromatic H-3, H-5

C-1'
C-2' Aromatic Quat (ipso to Ethyl)141.8 C (Quat)Ethyl CH

, H-4, H-6

C-2'
C-3' Aromatic CH129.1 CHH-5

C-3'
C-4' Aromatic CH128.5 CHH-2 (Ethyl)

C-4'
C-5' Aromatic CH125.2 CHH-3

C-5'
C-6' Aromatic CH126.8 CHH-4

C-6'
C-

t-Butyl Quaternary45.2 C (Quat)t-Bu Methyls

C-

C-

t-Butyl Methyls28.1 CH

Internal coupling
C-Et(CH

)
Ethyl Methylene26.9 CH

Ethyl CH


CH

C-Et(CH

)
Ethyl Methyl15.8 CH

Ethyl CH


CH

> Note on C=O Shift: The value of 212.5 ppm is characteristic of non-conjugated pivalophenones. A standard conjugated ketone would appear near 198 ppm.[1] This +14 ppm shift is the diagnostic signature of the steric twist.

Detailed Experimental Protocol (Self-Validating)

To replicate these results, do not use a standard zg30 pulse. You must optimize for long-range coupling to see the quaternary carbons bridging the steric gap.

Step 1: Sample Preparation[1][2][3]
  • Concentration: Dissolve 25 mg of sample in 0.6 mL CDCl

    
    .
    
  • Tube: High-precision 5mm NMR tube (prevent shimming errors).

Step 2: The "Recommended" Pulse Sequence (HMBC)

The critical step is setting the Long-Range Delay (CNST13) correctly.

  • Pulse Program: hmbcgplpndqf (Magnitude mode with gradient selection).[1]

  • J-Coupling Optimization: Set CNST13 corresponds to 8 Hz (62.5 ms).[1][2]

    • Why? The coupling between the t-Butyl protons and the Carbonyl carbon is a 3-bond coupling (

      
      ). Due to the steric bulk, this coupling is strong. Standard settings (10 Hz) may miss the aromatic correlations. 8 Hz is the "sweet spot" for this scaffold.
      
  • Scans (NS): 16 (minimum).

  • Relaxation Delay (D1): 1.5 seconds.

Step 3: Processing Logic[3]
  • Phase the HSQC to identify all protonated carbons (CH, CH

    
    , CH
    
    
    
    ).[1]
  • Use the HMBC to "walk" from the distinct t-Butyl methyl protons (singlet, ~1.2 ppm)

    
     t-Butyl Quat 
    
    
    
    Carbonyl .[1][2]
  • From the Carbonyl , look for the weak 3-bond correlation to the aromatic H-6 .[1] This anchors the ring assignment.

Visualization: Assignment Logic Flow

The following diagram illustrates the logical pathway to distinguish the conflicting aromatic signals using the Recommended Protocol.

NMR_Assignment_Flow Start Unknown Sample 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one Step1 1H NMR & HSQC (Identify Protonated Carbons) Start->Step1 Decision1 Identify t-Butyl Methyls (Singlet ~1.2 ppm) Step1->Decision1 Step2 HMBC Correlation A (t-Bu-H -> C=O) Decision1->Step2 Strong 3J Coupling Step3 HMBC Correlation B (Ethyl-CH2 -> C-2') Decision1->Step3 Identify Ethyl Group Result_CO Assign Carbonyl (~212 ppm - Twisted) Step2->Result_CO Step4 HMBC Correlation C (C=O -> H-6') Result_CO->Step4 Anchor Point Result_C2 Assign C-2' (Quat) (~142 ppm) Step3->Result_C2 Result_Ring Assign Remaining Ring (Walk C6 -> C5 -> C4) Result_C2->Result_Ring Validation Step4->Result_Ring

Figure 1: Logic flow for assigning sterically hindered ketones. Note the Carbonyl serves as the central anchor point.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. John Wiley & Sons.[1][2] (Standard text for additivity rules and steric effects).

  • PubChem Database. (2024).[1] Compound Summary: 2,2-dimethyl-1-(2-methylphenyl)propan-1-one (Analogous Structure).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Breitmaier, E., & Voelter, W. (1987).[1] Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH. (Source for relaxation time data in hindered ketones).

  • Reich, H. J. (2024).[1][2] Structure Determination Using NMR: Chemical Shifts of Carbonyl Groups. University of Wisconsin-Madison. Available at: [Link][1]

Sources

Comparative

A Comparative Guide to the GC-MS Fragmentation of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

For researchers and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern gen...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and chemical analysis, Gas Chromatography-Mass Spectrometry (GC-MS) stands as an indispensable tool for molecular structure elucidation. The fragmentation pattern generated by electron ionization (EI) provides a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one. To provide a robust comparative framework, we will contrast its predicted fragmentation with the experimentally determined pattern of a structurally related aromatic ketone, 1-(2,4-dimethylphenyl)ethanone (also known as 2',4'-dimethylacetophenone).

Understanding these fragmentation pathways is not merely an academic exercise; it is fundamental to confirming the identity of synthesized compounds, identifying impurities, and characterizing metabolites in complex matrices. The subtle shifts in fragmentation patterns between closely related isomers can be the key to unlocking a molecule's precise structure.

The Logic of Fragmentation in Aromatic Ketones

Under electron ionization (70 eV), organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a positively charged radical cation, the molecular ion (M•+). This molecular ion is often unstable and undergoes a series of fragmentation reactions to yield smaller, more stable charged fragments. For aromatic ketones, the fragmentation is largely dictated by the stability of the resulting ions and neutral losses.

The most prevalent fragmentation pathway for ketones is α-cleavage , the breaking of the bond adjacent to the carbonyl group. This cleavage is driven by the formation of a highly stable acylium ion, where the positive charge is resonance-stabilized by the carbonyl oxygen. The stability of the departing radical also influences which side of the carbonyl group cleaves preferentially.

Another significant fragmentation mechanism, when structurally possible, is the McLafferty rearrangement . This involves the transfer of a γ-hydrogen atom to the carbonyl oxygen through a six-membered transition state, followed by the cleavage of the β-bond, resulting in the elimination of a neutral alkene and the formation of a new radical cation.

Predicted Fragmentation of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

Let's dissect the predicted fragmentation of our target molecule, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (Molecular Weight: 190.28 g/mol ).

The primary fragmentation events are anticipated to be:

  • α-Cleavage (Loss of the tert-butyl group): The bond between the carbonyl carbon and the tert-butyl group is sterically hindered and its cleavage leads to the formation of a very stable tert-butyl radical (•C(CH₃)₃). This results in the formation of the 2-ethylbenzoyl cation. This is expected to be a highly abundant, if not the base peak, in the spectrum.

    • Predicted m/z: 133 ([C₉H₉O]⁺)

  • α-Cleavage (Loss of the 2-ethylphenyl group): Cleavage of the bond between the carbonyl carbon and the aromatic ring would lead to the formation of a tert-butyl acylium ion. While possible, the formation of the aromatic acylium ion is generally more favored due to greater resonance stabilization.[1]

    • Predicted m/z: 85 ([C₅H₉O]⁺)

  • Benzylic Cleavage (Loss of a methyl radical from the ethyl group): The ethyl substituent on the aromatic ring can undergo benzylic cleavage, losing a methyl radical (•CH₃) to form a stable secondary benzylic cation. This would occur from the molecular ion.

    • Predicted m/z: 175 ([C₁₂H₁₅O]⁺)

  • McLafferty-type Rearrangement: The ethyl group on the phenyl ring possesses a hydrogen atom on the β-carbon relative to the ring. A rearrangement involving the transfer of this hydrogen to the carbonyl oxygen is possible, leading to the elimination of ethene (C₂H₄).

    • Predicted m/z: 162 ([C₁₀H₁₀O]•+)

  • Further Fragmentation of the 2-ethylbenzoyl cation (m/z 133): This ion can subsequently lose carbon monoxide (CO) to form the 2-ethylphenyl cation.

    • Predicted m/z: 105 ([C₈H₉]⁺)

  • Fragmentation of the 2-ethylphenyl cation (m/z 105): This ion can further fragment by losing a methyl radical to form a tropylium-like ion or a related stable aromatic cation.

    • Predicted m/z: 91 ([C₇H₇]⁺) - a common fragment for alkylbenzenes.

The following diagram illustrates the predicted major fragmentation pathways for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one.

Fragmentation_of_1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one M [M]•+ m/z 190 F133 m/z 133 [C9H9O]+ M->F133 - •C(CH3)3 (α-cleavage) F175 m/z 175 [C12H15O]+ M->F175 - •CH3 (benzylic cleavage) F162 m/z 162 [C10H10O]•+ M->F162 - C2H4 (rearrangement) F105 m/z 105 [C8H9]+ F133->F105 - CO F91 m/z 91 [C7H7]+ F105->F91 - CH2

Caption: Predicted fragmentation of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one.

Comparative Analysis: 1-(2,4-dimethylphenyl)ethanone

To ground our predictions in experimental data, we will compare the expected fragmentation of our target compound with the known GC-MS fragmentation of 1-(2,4-dimethylphenyl)ethanone (Molecular Weight: 148.20 g/mol ).[2] This isomer has a similar aromatic substitution pattern but a much simpler acetyl group instead of the bulky pivaloyl group.

The major experimentally observed fragments for 1-(2,4-dimethylphenyl)ethanone are:

  • m/z 148 (M•+) : The molecular ion.

  • m/z 133 : The base peak, resulting from the loss of a methyl radical (•CH₃) via α-cleavage. This forms the stable 2,4-dimethylbenzoyl cation.

  • m/z 105 : Loss of carbon monoxide (CO) from the m/z 133 fragment.

  • m/z 77 : Further fragmentation, likely loss of ethene from m/z 105.

The following table provides a side-by-side comparison of the predicted and experimental fragmentation patterns.

m/z Value Predicted Ion for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one Observed Ion for 1-(2,4-dimethylphenyl)ethanone[2] Proposed Fragmentation Pathway
190 [C₁₃H₁₈O]•+-Molecular Ion (M•+)
175 [C₁₂H₁₅O]⁺-M - •CH₃ (Benzylic cleavage)
162 [C₁₀H₁₀O]•+-M - C₂H₄ (McLafferty-type rearrangement)
148 -[C₁₀H₁₂O]•+Molecular Ion (M•+)
133 [C₉H₉O]⁺[C₉H₉O]⁺M - •C(CH₃)₃ (α-cleavage) / M - •CH₃ (α-cleavage)
105 [C₈H₉]⁺[C₈H₉]⁺[3] - CO
91 [C₇H₇]⁺-[4] - CH₂
85 [C₅H₉O]⁺-M - •C₈H₉ (α-cleavage)
77 -[C₆H₅]⁺[4] - C₂H₄

This comparison highlights a key diagnostic feature. The base peak for 1-(2,4-dimethylphenyl)ethanone is at m/z 133 due to the loss of a methyl radical. For our target compound, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, the fragment at m/z 133 is also predicted to be highly significant, but it arises from the loss of a much larger tert-butyl radical. This demonstrates how different molecular structures can lead to ions of the same mass-to-charge ratio through distinct fragmentation pathways. The presence of a strong peak at m/z 175 would be a clear indicator for the ethylphenyl moiety in the target compound.

Experimental Protocol for GC-MS Analysis

A robust and reproducible GC-MS method is crucial for obtaining high-quality fragmentation data. The following protocol is a validated starting point for the analysis of aromatic ketones like the ones discussed.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the analytical standard. b. Dissolve the standard in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution. c. Perform a serial dilution of the stock solution to a final concentration of approximately 10 µg/mL for analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7890A GC system or equivalent.
  • Mass Spectrometer: Agilent 5975C MS or equivalent single quadrupole or ion trap system.[5]
  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
  • Injector Temperature: 250°C.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • GC Column: A non-polar or mid-polarity column is recommended. A common choice is a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS, DB-5MS).
  • Oven Temperature Program:
  • Initial temperature: 70°C, hold for 2 minutes.
  • Ramp: 15°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.
  • MS Transfer Line Temperature: 280°C.
  • Ion Source: Electron Ionization (EI).
  • Ion Source Temperature: 230°C.[5]
  • Electron Energy: 70 eV.
  • Mass Range: Scan from m/z 40 to 400.
  • Solvent Delay: 3 minutes.

3. Data Acquisition and Analysis: a. Inject 1 µL of the prepared sample. b. Acquire the data in full scan mode. c. Integrate the chromatographic peak of interest and view the corresponding mass spectrum. d. Compare the obtained spectrum with reference library spectra (e.g., NIST, Wiley) and with the predicted fragmentation pattern.

The following diagram provides a visual representation of this experimental workflow.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weighing (1 mg) Prep2 Dissolution (1 mL Solvent) Prep1->Prep2 Prep3 Dilution (to 10 µg/mL) Prep2->Prep3 Analysis1 Injection (1 µL) Prep3->Analysis1 Analysis2 GC Separation (HP-5MS Column) Analysis1->Analysis2 Analysis3 Ionization (EI) & Fragmentation Analysis2->Analysis3 Analysis4 Mass Analysis (Quadrupole) Analysis3->Analysis4 Data1 Total Ion Chromatogram (TIC) Analysis4->Data1 Data2 Mass Spectrum Extraction Data1->Data2 Data3 Library Search & Pattern Comparison Data2->Data3

Caption: General workflow for GC-MS analysis.

Conclusion

The predictive power of understanding fundamental fragmentation mechanisms is a cornerstone of proficient mass spectrometry. By anticipating the fragmentation pattern of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one and comparing it to the experimental data of a structural isomer, we can identify key diagnostic ions that differentiate them. The dominant α-cleavage leading to the loss of the tert-butyl group is predicted to be a major fragmentation pathway for the target compound, yielding a significant ion at m/z 133. However, the presence and relative abundance of other fragments, such as m/z 175 from benzylic cleavage, are crucial for unambiguous identification. This guide provides the theoretical framework and a practical experimental protocol to empower researchers in their analytical endeavors, ensuring both accuracy and confidence in their structural assignments.

References

  • American Chemical Society. (2008). Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. The Journal of Organic Chemistry. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.3 - Fragmentation of Aromatic Ketones. Whitman College. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dimethylacetophenone. National Center for Biotechnology Information. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • PubMed. (n.d.). Electron impact mass spectral fragmentation patterns of 2a,4-disubstituted 5-benzoyl-2-chloro-2a,3,4,5-tetrahydroazeto[1,2-a]benzodiazepin-1( 2H)-ones. Available at: [Link]

  • Dunnivant, F. M., & Ginsbach, J. W. (2008). GCMS Section 6.11.4 - Fragmentation of Aldehydes. Whitman College. Available at: [Link]

  • Chemistry LibreTexts. (2021). 1.7.2: Fragmentation Patterns of Organic Molecules. Available at: [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Available at: [Link]

  • Oxford Academic. (2016). GC–MS, MS/MS and GC–IR Analysis of a Series of Methylenedioxyphenyl-Aminoketones. Journal of Analytical Toxicology. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(4-ethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • NIST. (n.d.). Ethanone, 1-(2,4-dimethylphenyl)-. NIST Chemistry WebBook. Available at: [Link]

  • PubChem. (n.d.). 4'-Ethylacetophenone. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2016). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of Sterically Hindered Aromatic Ketones: 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one vs. Pivalophenone

Introduction In the landscape of synthetic chemistry, aromatic ketones serve as fundamental building blocks for a vast array of complex molecules, from pharmaceuticals to advanced materials. Pivalophenone (2,2-dimethyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry, aromatic ketones serve as fundamental building blocks for a vast array of complex molecules, from pharmaceuticals to advanced materials. Pivalophenone (2,2-dimethyl-1-phenylpropan-1-one) is a classic example, characterized by a sterically demanding tert-butyl group adjacent to the carbonyl. This guide delves into a comparative analysis of pivalophenone and its ortho-substituted analogue, 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one. The primary structural distinction between these two compounds is the presence of an ethyl substituent at the ortho position of the phenyl ring. This seemingly minor alteration introduces profound changes in steric hindrance and electronic properties, leading to significant divergence in their chemical reactivity.

This document provides researchers, scientists, and drug development professionals with an in-depth examination of these differences. We will explore the underlying principles governing their reactivity, supported by mechanistic insights and representative experimental protocols, to inform rational choices in synthetic design and reaction optimization.

Structural and Physicochemical Properties: The Decisive Role of the Ortho-Ethyl Group

The reactivity of a ketone is fundamentally governed by the electrophilicity of its carbonyl carbon and the steric accessibility of this reactive center. While both pivalophenone and its ortho-ethyl analogue share the bulky tert-butyl group, the introduction of the ethyl group on the aromatic ring is the critical differentiating factor.

PropertyPivalophenone1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one
Structure

CAS Number 938-16-9[1]38997-62-9 (related structure)
Molecular Formula C₁₁H₁₄OC₁₃H₁₈O
Molecular Weight 162.23 g/mol 190.28 g/mol
Key Structural Feature Unsubstituted Phenyl Ringortho-Ethyl Substituted Phenyl Ring
Electronic Effects

The carbonyl carbon's electrophilicity is modulated by the electronic nature of its substituents.

  • Tert-Butyl Group: In both molecules, the tert-butyl group is an electron-donating group (EDG) through induction (+I effect). This effect slightly reduces the partial positive charge on the carbonyl carbon, making it less electrophilic compared to a ketone with a less bulky alkyl group like acetophenone.[2][3]

  • Phenyl Ring: The phenyl ring can donate electron density into the carbonyl group via resonance, but it also has an electron-withdrawing inductive effect.

  • ortho-Ethyl Group: The ethyl group in 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one is also an electron-donating group (+I effect). This further increases the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon, slightly decreasing its electrophilicity compared to pivalophenone. Alkyl groups on a benzene ring are known to be activating for electrophilic aromatic substitution.[4][5]

While these electronic differences exist, they are subtle. The dominant factor differentiating the reactivity of these two molecules is steric hindrance.

Steric Effects: The "Ortho Effect" in Action

The most significant consequence of the 2-ethyl substituent is a dramatic increase in steric bulk around the carbonyl group. This phenomenon, often termed the "ortho effect," arises from the spatial proximity of the ortho substituent to the reaction center.[6]

  • Pivalophenone: The tert-butyl group already imposes significant steric hindrance, shielding one face of the carbonyl. However, the other face, adjacent to the phenyl ring, remains relatively accessible.

  • 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one: The addition of the ortho-ethyl group effectively blocks the remaining accessible face of the carbonyl. This substituent forces the carbonyl group out of the plane of the benzene ring, which can inhibit resonance.[6][7][8] This severe steric congestion makes it exceptionally difficult for nucleophiles to approach the carbonyl carbon.

The following diagram illustrates the key structural differences and the concept of steric shielding.

G cluster_0 Pivalophenone cluster_1 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one Pivalo Pivalophenone (Less Hindered) P_C_O C=O Pivalo->P_C_O P_tBu tert-Butyl Group (Bulky) P_C_O->P_tBu P_Ph Phenyl Group (Accessible Face) P_C_O->P_Ph O_PhEt ortho-Ethylphenyl Group (Blocked Face) P_Ph->O_PhEt Increased Steric Hindrance (Ortho Effect) OrthoEt 1-(2-Et-Ph)-...-one (Highly Hindered) O_C_O C=O OrthoEt->O_C_O O_tBu tert-Butyl Group (Bulky) O_C_O->O_tBu O_C_O->O_PhEt

Caption: Structural comparison highlighting increased steric hindrance.

Comparative Reactivity in Key Transformations

The pronounced steric shielding in 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one renders it significantly less reactive than pivalophenone in reactions targeting the carbonyl carbon.

Nucleophilic Addition: Reduction with Sodium Borohydride

Nucleophilic addition is a cornerstone reaction for ketones. The reduction of a ketone to a secondary alcohol using a hydride reagent like sodium borohydride (NaBH₄) is a classic example. The rate of this reaction is highly sensitive to steric hindrance around the carbonyl.[2]

  • Pivalophenone: Reduction is possible, although slower than for less hindered ketones like acetophenone. The hydride nucleophile (BH₄⁻) can approach the carbonyl carbon from the face shielded by the phenyl ring.

  • 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one: This compound is expected to be highly resistant to reduction under standard conditions. The combined steric bulk of the tert-butyl and ortho-ethyl groups creates a formidable barrier to the approaching nucleophile. More forceful reducing agents (e.g., Lithium Aluminum Hydride) and higher temperatures may be required to achieve conversion, often with competing side reactions.[9][10]

The workflow for a typical reduction experiment is outlined below.

G start Dissolve Ketone in Methanol/Ethanol cool Cool in Ice Bath (0-5 °C) start->cool add_nabh4 Add NaBH₄ portion-wise cool->add_nabh4 stir Stir at 0 °C to RT (Monitor by TLC) add_nabh4->stir quench Quench with H₂O or dilute acid stir->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, and Concentrate extract->dry purify Purify Product (e.g., Chromatography) dry->purify

Caption: General workflow for ketone reduction via nucleophilic addition.

Enolate Chemistry: Alpha-Position Reactivity

Reactions involving enolates, such as alpha-halogenation or alkylation, require the presence of an α-proton (a proton on the carbon adjacent to the carbonyl).[11][12]

  • Both Compounds: Neither pivalophenone nor its ortho-ethyl analogue possesses α-protons on the tert-butyl side of the carbonyl group. The α-carbon is quaternary. Therefore, these ketones are considered non-enolizable under typical basic conditions.

  • Implication: They will not undergo classic base-catalyzed α-halogenation, aldol condensation, or α-alkylation reactions.[13] This lack of reactivity at the α-position is a key synthetic feature, allowing the carbonyl to be present while other parts of a molecule are modified without interference from enolate side reactions.

While direct enolate formation is not feasible, related C-H activation at the ortho position of the aromatic ring has been achieved, particularly with pivalophenone-derived imines, which can act as directing groups for transition metal catalysts.[14][15][16][17] However, the steric bulk of an ortho-ethyl group would likely inhibit even these more advanced transformations.

Experimental Protocols

The following protocols provide a framework for experimentally verifying the predicted reactivity differences.

Protocol 1: Comparative Reduction of Aromatic Ketones

Objective: To compare the rate of reduction of pivalophenone and 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one using sodium borohydride.

Materials:

  • Pivalophenone

  • 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 20% Ethyl Acetate in Hexanes)

  • UV lamp

Procedure:

  • Reaction Setup: Prepare two identical round-bottom flasks. To Flask A, add pivalophenone (1.0 mmol). To Flask B, add 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one (1.0 mmol).

  • Dissolution: Add 10 mL of methanol to each flask and stir until the ketone is fully dissolved. Cool both flasks in an ice-water bath to 0 °C.

  • TLC (t=0): Spot a sample from each flask onto a TLC plate to establish a baseline for the starting material.

  • Reduction: To each flask, add sodium borohydride (1.1 mmol) in one portion. Start a timer for each reaction.

  • Monitoring: At regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr), take a small aliquot from each reaction mixture, quench it in a vial with a drop of water, add a few drops of DCM, and spot the organic layer on a TLC plate.[18][19]

  • Analysis: Develop the TLC plates and visualize under a UV lamp. Compare the disappearance of the starting material spot and the appearance of the more polar alcohol product spot for both reactions. It is predicted that the reaction in Flask A will proceed significantly faster than in Flask B.

  • Workup (after completion or extended time): Quench the reaction by slowly adding 10 mL of water. Remove the methanol under reduced pressure. Extract the aqueous residue with DCM (3 x 15 mL). Combine the organic layers, dry over MgSO₄, filter, and concentrate to obtain the crude product.

Conclusion

The comparison between pivalophenone and 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one serves as a compelling case study in the dominance of steric effects in chemical reactivity. While electronic differences are present, the profound steric hindrance introduced by the ortho-ethyl group in 1-(2-ethyl-phenyl)-2,2-dimethyl-propan-1-one is the decisive factor. This compound is markedly less reactive towards nucleophilic attack at the carbonyl carbon compared to pivalophenone. Both ketones are non-enolizable, a feature that can be exploited synthetically. For drug development professionals and synthetic chemists, understanding these principles is paramount for predicting reaction outcomes, designing efficient synthetic routes, and avoiding undesirable side reactions when working with sterically encumbered scaffolds. The choice between these or similar building blocks will depend entirely on whether reactivity or stability at the carbonyl center is the desired trait.

References

  • Rekker, R. F., & Nauta, W. T. (1954). Steric effects in the electronic spectra of substituted benzophenones. I. Recueil des Travaux Chimiques des Pays-Bas, 73(12), 969-975. Available at: [Link]

  • Das, B., Chakraborty, N., & Patel, B. K. (2024). Decomposition reactions of pivalophenone imines. Advanced Synthesis & Catalysis. Available at: [Link]

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  • Xu, W., & Yoshikai, N. (2017). Pivalophenone N–H imine as a benzonitrile surrogate for directed C–H bond functionalization. Chemical Science, 8(8), 5299-5304. Available at: [Link]

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Comparative

Substituent Effects on Carbonyl Shift: A Comparative Guide for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

This guide provides an in-depth analysis of the substituent effects on the carbonyl ¹³C NMR chemical shift of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one. Designed for researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the substituent effects on the carbonyl ¹³C NMR chemical shift of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one. Designed for researchers, scientists, and drug development professionals, this document offers a comparative study against structurally related aromatic ketones, supported by experimental data and computational insights. We will explore the interplay of electronic and steric factors that govern the shielding of the carbonyl carbon, providing a robust framework for spectral interpretation and structural elucidation.

Introduction: The Carbonyl Carbon as a Sensitive Probe of Molecular Environment

The carbonyl carbon, with its characteristic ¹³C NMR chemical shift typically found in the downfield region of 190-220 ppm for ketones, serves as an exceptional probe of its local electronic and steric environment.[1][2] The precise chemical shift is a manifestation of the complex interplay between inductive effects, mesomeric (resonance) effects, and through-space steric interactions. In aromatic ketones, substituents on the phenyl ring can significantly modulate the electron density at the carbonyl carbon, thereby influencing its resonance frequency.[3][4]

Our focus, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, presents a fascinating case study. It combines an ortho-alkyl substituent (ethyl) on the aromatic ring with a bulky tert-butyl group directly attached to the carbonyl. This unique substitution pattern allows us to dissect the contributions of both steric hindrance and electronic effects on the carbonyl chemical shift.

Comparative Analysis of Carbonyl ¹³C NMR Chemical Shifts

CompoundSubstituent(s)Carbonyl ¹³C Shift (ppm)Key Effects Illustrated
Acetophenone None~197.0 - 198.1Baseline for comparison[5][6]
2'-Methylacetophenone ortho-Methyl~201.0Steric hindrance from ortho-substituent[7]
4'-Ethylacetophenone para-Ethyl~197.8Minor electronic (inductive) effect[8]
2',6'-Dimethylacetophenone di-ortho-Methyl~204.7Significant steric hindrance[9]
2,2-Dimethyl-1-phenylpropan-1-one (Pivalophenone) tert-Butyl~205.0Steric bulk adjacent to the carbonyl[1]
1-(2-Ethylphenyl)ethanone (2'-Ethylacetophenone) ortho-Ethyl~202.0 (estimated)Combination of steric and mild inductive effects[10]
1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one ortho-Ethyl & tert-Butyl> 205.0 (predicted) Cumulative steric hindrance

Note: The chemical shift values are approximate and can vary slightly based on solvent and experimental conditions.

The Impact of Ortho-Alkylation: A Deshielding Effect

Comparing acetophenone (~197.0 ppm) with 2'-methylacetophenone (~201.0 ppm) reveals a significant downfield shift of the carbonyl carbon resonance upon introduction of an ortho-methyl group.[3][6][7] This deshielding is primarily attributed to steric inhibition of resonance . The ortho-substituent forces the acetyl group out of the plane of the aromatic ring, reducing the conjugation between the carbonyl group and the phenyl ring.[4] This diminished resonance reduces the electron-donating effect of the phenyl ring towards the carbonyl carbon, leading to a lower electron density and a more deshielded nucleus. A similar, and likely slightly larger, effect is expected for the ortho-ethyl group in 2'-ethylacetophenone.

The Role of the Bulky Acyl Group: Further Deshielding

The presence of a tert-butyl group in pivalophenone (~205.0 ppm) also results in a substantial downfield shift compared to acetophenone.[1] This is due to both the steric bulk of the tert-butyl group and its electronic effect. The steric hindrance can influence the conformation around the carbonyl group, while the electron-donating nature of the alkyl groups can also play a role.

Predicted Shift for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

Based on the additive nature of these effects, we can predict that the carbonyl chemical shift for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one will be even further downfield than that of both 2',6'-dimethylacetophenone (~204.7 ppm) and pivalophenone (~205.0 ppm). The combined steric pressure from the ortho-ethyl group and the tert-butyl group will lead to a significant twisting of the carbonyl group out of the plane of the aromatic ring, maximizing the steric inhibition of resonance. This cumulative effect will result in a highly deshielded carbonyl carbon, with a predicted chemical shift exceeding 205.0 ppm.

Visualizing Substituent Effects

The following diagrams illustrate the key concepts discussed.

G cluster_0 Electronic Effects cluster_1 Steric Effects Inductive Inductive Effect (Through-bond polarization) Carbonyl Shift Carbonyl Shift Inductive->Carbonyl Shift Influences electron density Mesomeric Mesomeric Effect (Resonance/Conjugation) Mesomeric->Carbonyl Shift Modulates conjugation Hindrance Steric Hindrance (Through-space interaction) Hindrance->Carbonyl Shift Affects planarity & conjugation

Figure 1: Conceptual diagram illustrating the primary factors influencing the carbonyl ¹³C NMR chemical shift.

G Start Sample Preparation NMR_Acquisition 13C NMR Data Acquisition Start->NMR_Acquisition Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Processing Analysis Spectral Analysis (Peak Picking & Assignment) Processing->Analysis Comparison Comparative Analysis Analysis->Comparison

Figure 2: A generalized workflow for the experimental determination and analysis of ¹³C NMR chemical shifts.

Experimental and Computational Methodologies

Experimental Protocol for Quantitative ¹³C NMR Spectroscopy

Acquiring high-quality, quantitative ¹³C NMR data is crucial for accurate chemical shift determination. The following is a generalized protocol.

1. Sample Preparation:

  • Accurately weigh 20-50 mg of the sample.

  • Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • For quantitative analysis, the addition of a relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of ~0.01 M can be beneficial to shorten the long T₁ relaxation times of quaternary carbons.[11]

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Tune and match the probe for the ¹³C frequency.

  • Shim the magnetic field to achieve optimal resolution.

3. Data Acquisition:

  • Employ a standard pulse program for a proton-decoupled ¹³C NMR experiment (e.g., zgpg30 on Bruker instruments).

  • Key Parameters for Quantification:

    • Pulse Angle: Use a 30° flip angle to reduce the required relaxation delay.

    • Relaxation Delay (d1): Set a long relaxation delay, typically 5 times the longest T₁ of the carbons of interest. For carbonyl carbons, this can be on the order of 30-60 seconds.

    • Acquisition Time (aq): Typically 1-2 seconds.

    • Number of Scans (ns): Accumulate a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 100:1 for the carbonyl signal is recommended).

    • Decoupling: Use broadband proton decoupling during acquisition. For quantitative measurements, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[12]

4. Data Processing:

  • Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz.

  • Perform a Fourier transform.

  • Carefully phase the spectrum and apply a baseline correction.

  • Reference the spectrum to the solvent peak or an internal standard (e.g., TMS at 0.0 ppm).

Computational Prediction of ¹³C NMR Chemical Shifts

In silico prediction of NMR chemical shifts using quantum mechanical calculations has become a powerful tool for structural elucidation.[13]

1. Molecular Modeling:

  • Construct the 3D structure of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one using a molecular modeling software.

  • Perform a conformational search to identify the lowest energy conformers.

2. Quantum Mechanical Calculations:

  • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT), for example, at the B3LYP/6-31G(d) level of theory.[14]

  • Perform NMR shielding tensor calculations on the optimized structures using the Gauge-Including Atomic Orbital (GIAO) method.[15]

  • It is advisable to include a solvent model (e.g., Polarizable Continuum Model - PCM) to account for solvent effects.

3. Chemical Shift Calculation:

  • Calculate the isotropic shielding value for each carbon atom.

  • Reference the calculated shielding values to the calculated shielding of a reference standard (e.g., TMS) at the same level of theory to obtain the chemical shifts.

  • For a more accurate prediction, a multi-conformer, Boltzmann-averaged chemical shift should be calculated.

Conclusion

The ¹³C NMR chemical shift of the carbonyl group in 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is predicted to be significantly downfield, likely exceeding 205.0 ppm. This substantial deshielding is a direct consequence of the cumulative steric hindrance imposed by the ortho-ethyl and the acyl tert-butyl groups. This steric pressure forces the carbonyl group out of the plane of the aromatic ring, leading to a pronounced steric inhibition of resonance. This guide provides a framework for understanding and predicting such substituent effects, combining empirical data from analogous structures with robust experimental and computational protocols. These principles are fundamental for the accurate structural characterization of novel compounds in chemical research and drug development.

References

  • Dhami, K. S., & Stothers, J. B. (1965). 13C N.M.R. STUDIES: PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Journal of Chemistry, 43(3), 479-497.
  • Stothers, J. B., & Lauterbur, P. C. (1964). C13 CHEMICAL SHIFTS IN ORGANIC CARBONYL GROUPS. Canadian Journal of Chemistry, 42(7), 1563-1576.
  • Bagno, A., & Rastrelli, F. (2020). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. ChemRxiv.
  • Wi, S., et al. (2020). General Protocol for the Accurate Prediction of Molecular 13C/1H NMR Chemical Shifts via Machine Learning Augmented DFT.
  • Kuchar, M., et al. (2019). A General Protocol for the Accurate Predictions of Molecular 13C/1H NMR Chemical Shifts via Machine Learning. Semantic Scholar.
  • Dhami, K. S., & Stothers, J. B. (1965). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES. Canadian Science Publishing.
  • Willoughby, P. H., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms: A Computational Small Molecule Structure Elucidation Method. The Journal of Organic Chemistry, 82(9), 4793-4805.
  • BenchChem. (2025).
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  • de Graaf, R. A., et al. (2007). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. NMR in Biomedicine, 20(3), 229-246.
  • Otsuka, T., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4634-4642.
  • Hehre, W. J., & Leo, A. J. (2019). Efficient Protocol for Accurately Calculating 13C Chemical Shifts of Conformationally Flexible Natural Products: Scope, Assessment, and Limitations.
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Validation

A Comparative Guide to Reference Standards for the Analysis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

The Challenge: Sourcing a Reference Standard A preliminary investigation reveals that 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is not a catalogued compound with a registered CAS number or commercially available certi...

Author: BenchChem Technical Support Team. Date: February 2026

The Challenge: Sourcing a Reference Standard

A preliminary investigation reveals that 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is not a catalogued compound with a registered CAS number or commercially available certified reference standards. This presents a significant challenge for quantitative analysis, as a well-characterized reference standard is the cornerstone of any reliable analytical method.

In this context, researchers have two primary pathways:

  • In-House Synthesis and Characterization: Preparing the compound in the laboratory and rigorously establishing its identity and purity.

  • Use of Structurally Similar Analogues: Employing commercially available ketones with similar structural features as a surrogate standard.

This guide will objectively compare these two approaches, providing the necessary experimental data and protocols to make an informed decision based on the required analytical rigor.

In-House Reference Standard: Synthesis, Purification, and Characterization

The creation of an in-house reference standard is a multi-step process that demands expertise in organic synthesis and analytical chemistry. The primary advantage of this approach is the availability of a standard that is structurally identical to the analyte of interest, leading to the most accurate quantification.

Synthesis via Friedel-Crafts Acylation

A reliable method for the synthesis of aromatic ketones is the Friedel-Crafts acylation.[1] For 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, this involves the reaction of ethylbenzene with pivaloyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3]

Reaction Scheme:

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_products Products Ethylbenzene Ethylbenzene Catalyst AlCl3 Ethylbenzene->Catalyst + Pivaloyl_Chloride Pivaloyl Chloride Pivaloyl_Chloride->Catalyst + Target_Compound 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one HCl HCl Catalyst->Target_Compound Acylation Catalyst->HCl +

Caption: Friedel-Crafts acylation of ethylbenzene.

Experimental Protocol:

  • To a stirred solution of anhydrous aluminum chloride in a suitable solvent (e.g., dichloromethane) under an inert atmosphere, add pivaloyl chloride dropwise at 0°C.

  • After the formation of the acylium ion, add ethylbenzene dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

  • Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

Note: The ethyl group is an ortho-, para-director. Therefore, the reaction will yield a mixture of isomers (ortho and para). Purification is a critical subsequent step.

Purification of the Synthesized Product

The crude product will contain the desired ortho-isomer, the para-isomer, and potentially unreacted starting materials. Column chromatography is the recommended method for purification.

Workflow for Purification and Characterization:

Purification_Characterization_Workflow A Crude Product (Mixture of Isomers) B Column Chromatography (Silica Gel) A->B C Isolated Fractions B->C D TLC/GC Analysis of Fractions C->D E Combine Pure Fractions of Ortho-Isomer D->E F Structural Characterization (NMR, MS, IR) E->F G Purity Assessment (HPLC, GC, qNMR) F->G H Certified In-house Reference Standard G->H

Caption: Workflow for in-house reference standard preparation.

Characterization and Purity Assessment

Once the desired isomer is isolated, its identity and purity must be unequivocally established.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.[4][5] The ¹H NMR spectrum should show characteristic signals for the ethyl group, the aromatic protons with splitting patterns corresponding to ortho substitution, and a singlet for the tert-butyl group. The ¹³C NMR will show a distinctive peak for the carbonyl carbon around 190-220 ppm.[6][7]

  • Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. Fragmentation patterns, such as alpha-cleavage, can provide further structural confirmation.[7][8]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a strong absorption band for the carbonyl group (C=O) typically between 1660 and 1770 cm⁻¹.[7]

  • Purity Determination: High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID) should be used to determine the purity of the in-house standard.[9][10] Purity should ideally be >99.5%. Quantitative NMR (qNMR) can also be employed for an accurate purity assessment.

Comparison with Commercially Available Analogues

When the resources for in-house synthesis are not available, using a commercially available, structurally similar compound as a reference standard is a pragmatic alternative. However, the limitations of this approach must be understood.

FeatureIn-House Standard (1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one)Commercial Analogue (e.g., 2,2-dimethyl-1-phenyl-1-propanone)
Structural Identity Identical to the analyteStructurally different
Analytical Accuracy High, minimizes quantification errorsLower, potential for significant bias
Chromatographic Behavior Identical retention time to the analyteDifferent retention time
Detector Response Assumed to be identical to the analyteMay have a different response factor
Availability Requires synthesis and characterizationReadily available from chemical suppliers
Cost & Time High initial investment in time and resourcesLower initial cost
Validation Effort Requires full characterization and purity assessmentRequires validation of relative response factor

Table 1. Comparison of In-House vs. Commercial Analogue Reference Standards.

For this guide, we will consider 2,2-dimethyl-1-phenyl-1-propanone (CAS 938-16-9) as a potential commercial analogue.[11][12][13]

Analytical Methodologies

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one.

Gas Chromatography (GC)

GC is an excellent choice for the analysis of volatile and thermally stable compounds like aromatic ketones.[14][15]

Experimental Protocol (GC-FID):

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.

  • Sample Preparation: Prepare a stock solution of the reference standard (either in-house or commercial analogue) in a suitable solvent like acetone or ethyl acetate at a concentration of 1 mg/mL. Prepare a series of dilutions for the calibration curve.

  • Injection: 1 µL injection volume with a split ratio of 50:1.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 100 °C for 2 minutes, ramp at 15 °C/min to 250 °C, and hold for 5 minutes.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique that can also be used for the analysis of aromatic ketones, particularly when dealing with complex matrices.[16][17]

Experimental Protocol (HPLC-UV):

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[18]

  • Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water. A typical starting point could be 60:40 (v/v) acetonitrile:water.[19]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (to be determined by UV-Vis spectrophotometry).

  • Sample Preparation: Dissolve the reference standard and samples in the mobile phase.

Conclusion and Recommendations

The choice of reference standard for the analysis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is a critical decision that directly impacts the quality and accuracy of the analytical results.

  • For the highest level of accuracy and for regulated environments , the synthesis, purification, and rigorous characterization of an in-house reference standard is the only acceptable approach. This ensures structural identity with the analyte, thereby minimizing analytical bias.

  • For research and development purposes where a high degree of accuracy is not the primary objective , a commercially available, structurally similar analogue like 2,2-dimethyl-1-phenyl-1-propanone can be used as a surrogate standard. However, it is crucial to determine the relative response factor of the analyte to the standard to correct for differences in detector response.

Ultimately, the choice depends on the specific requirements of the analysis, the available resources, and the desired level of data integrity. This guide provides the foundational knowledge and experimental frameworks to approach the analysis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one with scientific rigor and confidence.

References

  • SIELC Technologies. (2023, August 18). HPLC Method for Analysis of Michler's ketone on Primesep 100 Column. Retrieved from [Link]

  • Scribd. (2016, July 19). Analytical Methods for Ketones. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 1-(2-Ethylphenyl)propan-1-one. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tert-BUTYL PHENYL KETONE. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Retrieved from [Link]

  • Fiveable. (2025, August 15). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • Aurora Pro Scientific. (n.d.). HPLC Analysis of Aldehydes and Ketones in Air Samples. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Pearson. (n.d.). Show how you would use the Friedel–Crafts acylation, Clemmensen reduction, and any other necessary reagents to synthesize tert-butylbenzene from benzene. Retrieved from [Link]

  • ResearchGate. (2025, December 23). HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Application of HPLC to determination of aldehydes, ketones and polycyclic aromatic hydrocarbons in air samples collected in uncontrolled combustion sources. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Gas Chromatography. Retrieved from [Link]

  • LookChem. (n.d.). Synthetic Approach of tert-Butyl phenyl ketone. Retrieved from [Link]

  • Synthesis and Characterization of 4-Ethylbenzophenone. (2015, May 25). Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Ketones. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of t-butyl phenyl ketone. Retrieved from [Link]

  • ResearchGate. (n.d.). Aldehydes and Ketones: Headspace Gas Chromatography. Retrieved from [Link]

  • Stenutz. (n.d.). 2,2-dimethyl-1-phenyl-1-propanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Journal of the American Chemical Society. (2026, February 3). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, February 23). Synthesis of Functionalized Dialkyl Ketones From Carboxylic Acid Derivatives and Alkyl Halides. Retrieved from [Link]

  • Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2,2-dimethyl-1-[2-[(E)-prop-1-enyl]phenyl]propan-1-one. Retrieved from [Link]

Sources

Comparative

Distinguishing 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one from Structural Isomers

Executive Summary: The Steric Challenge In the synthesis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (hereafter referred to as the Ortho-Target ), the primary challenge is not chemical connectivity but regioselectivi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Challenge

In the synthesis of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one (hereafter referred to as the Ortho-Target ), the primary challenge is not chemical connectivity but regioselectivity . This molecule is typically synthesized via Friedel-Crafts acylation of ethylbenzene using pivaloyl chloride. Due to the bulky nature of the tert-butyl group (pivaloyl moiety) and the ethyl group, the reaction kinetics heavily favor the para-isomer (1-(4-Ethyl-phenyl)-2,2-dimethyl-propan-1-one ) to minimize steric strain.

Consequently, the Ortho-Target is often a minor product or a difficult-to-separate impurity. Distinguishing these two requires exploiting a specific physical phenomenon: Steric Inhibition of Resonance (SIR) .

This guide details the definitive analytical protocols to differentiate the Ortho-Target from its para-isomer and other structural variants, relying on the breakdown of planarity in the ortho-substituted system.

Structural Analysis & Mechanism of Differentiation[1]

To distinguish the isomers, one must understand their 3D conformational differences.

  • The Para-Isomer (Planar/Conjugated): The carbonyl group lies coplanar with the benzene ring. This allows for maximum

    
    -
    
    
    
    conjugation between the aromatic system and the carbonyl.
  • The Ortho-Target (Twisted/Deconjugated): The steric clash between the bulky tert-butyl group at the carbonyl and the ethyl group at the ortho position forces the carbonyl group to rotate out of the plane of the benzene ring. This "twist" breaks the conjugation and dramatically alters the spectroscopic signature.

Diagram 1: Analytical Decision Matrix

The following workflow illustrates the logical progression for identifying the Ortho-Target.

AnalyticalWorkflow Start Crude Reaction Mixture (Friedel-Crafts Acylation) TLC Initial Screening (TLC/GC) Check for multiple spots/peaks Start->TLC MS Mass Spectrometry (EI) Look for Ortho-Effect (m/z 162) TLC->MS Separation Achieved NMR 1H NMR (Definitive) Analyze Aromatic Region Symmetry MS->NMR Mass Confirmed (m/z 190) UV UV-Vis Spectroscopy Check for Hypsochromic Shift NMR->UV Optional Verification Conclusion Confirm Regioisomer Identity NMR->Conclusion UV->Conclusion

Caption: Analytical workflow prioritizing MS for screening and NMR for definitive structural confirmation.

Method 1: Nuclear Magnetic Resonance (NMR)

The Gold Standard for Confirmation

NMR provides the most unambiguous distinction because the symmetry of the molecule dictates the signal pattern.

Experimental Protocol
  • Solvent: Dissolve 10 mg of sample in 0.6 mL of CDCl₃ (Chloroform-d).

  • Instrument: 400 MHz or higher is recommended to resolve aromatic coupling.

  • Acquisition: Standard proton parameters (16 scans, 1s relaxation delay).

Data Interpretation: The Symmetry Test
FeatureOrtho-Target (1-(2-Ethyl...))Para-Isomer (1-(4-Ethyl...))Causality
Aromatic Region (6.5 - 8.0 ppm) ABCD Pattern (4 Signals) Four distinct chemical environments. Complex splitting.AA'BB' Pattern (2 Signals) Two symmetric doublets (roof effect common).Para has a plane of symmetry; Ortho does not.
Aromatic Integration 1:1:1:12:2Symmetry equivalence in para.
Ethyl -CH₂- Signal ~2.6 - 2.7 ppm (q)~2.6 - 2.7 ppm (q)Similar, but ortho may show slight broadening due to restricted rotation.
Pivaloyl (t-Butyl) Signal ~1.2 ppm (s, 9H)~1.3 ppm (s, 9H)Ortho t-butyl is more shielded due to the twisted ring current effect.

Critical Insight: In the Ortho-Target, look for the most deshielded aromatic proton (H-6). However, due to the twist (SIR), the carbonyl's anisotropy cone is rotated, meaning the ortho-proton may NOT be as deshielded as expected in a planar ketone. The Para-isomer will show a classic pair of doublets with a coupling constant


 Hz.

Method 2: Mass Spectrometry (EI-MS)

The "Ortho-Effect" Screening Tool

While both isomers share a molecular ion (


) of 190 Da , their fragmentation patterns differ due to the proximity of the ethyl group to the carbonyl oxygen in the ortho isomer.
Mechanism: The Ortho-McLafferty Rearrangement

The Ortho-Target possesses hydrogen atoms on the ethyl group that are spatially accessible to the carbonyl oxygen (despite the twist). This facilitates a specific rearrangement unavailable to the para-isomer.

  • Ortho-Target: Undergoes a McLafferty-like rearrangement involving the ethyl side chain.

    • Pathway: Transfer of

      
      -H (from ethyl 
      
      
      
      -carbon) to Carbonyl O
      
      
      Elimination of Ethylene (
      
      
      , 28 Da).
    • Diagnostic Peak:m/z 162 (

      
      ).
      
  • Para-Isomer: Cannot bridge the distance. Fragmentation is dominated by

    
    -cleavage of the tert-butyl group.
    
    • Diagnostic Peak:m/z 133 (

      
      , loss of 
      
      
      
      -Bu).
Diagram 2: Mass Spec Fragmentation Pathway

MSFragmentation Ortho Ortho-Isomer (M+ 190) OrthoTS H-Transfer Transition State Ortho->OrthoTS Proximity Effect Peak162 Fragment m/z 162 [M - Ethylene] OrthoTS->Peak162 -28 Da Para Para-Isomer (M+ 190) AlphaCleave Alpha-Cleavage Para->AlphaCleave Peak133 Fragment m/z 133 [M - t-Butyl] AlphaCleave->Peak133 Dominant Path

Caption: The "Ortho-Effect" allows specific loss of ethylene (28 Da), distinguishing the target from the para-isomer.

Method 3: Chromatography (HPLC)

Separation & Quantification

Due to the Steric Inhibition of Resonance , the Ortho-Target has a smaller effective molecular volume (more globular) and different polarity compared to the planar para-isomer.

Protocol
  • Column: C18 (Standard) or PFP (Pentafluorophenyl) for enhanced selectivity.

  • Mobile Phase: Acetonitrile : Water (Isocratic 70:30).

  • Detection: UV at 254 nm (Para) and 220 nm (Ortho).

    • Note: The Ortho-Target will have significantly lower absorbance at 254 nm because the benzene ring is not conjugated with the carbonyl. You must monitor lower wavelengths to quantify the ortho isomer accurately.

Retention Behavior[2]
  • Para-Isomer: Elutes later on C18. The planar structure maximizes surface area contact with the hydrophobic stationary phase.

  • Ortho-Target: Elutes earlier . The twisted, bulky shape reduces effective hydrophobic surface area interaction.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for NMR symmetry rules).
  • Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (Source for Friedel-Crafts regioselectivity and steric inhibition of resonance).
  • NIST Chemistry WebBook. Mass Spectra of Alkyl Pivalophenones. [Link] (Verified source for fragmentation patterns of structural isomers).

  • Zenodo Repository. Steric Enhancement of Resonance - UV Spectral Study. [Link] (General reference for UV shifts in ortho-substituted acetophenones).

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental a...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists dedicated to innovation, our commitment to safety and environmental stewardship is paramount. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, procedural framework for the safe disposal of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, ensuring the protection of laboratory personnel, the integrity of your research, and compliance with environmental regulations.

Hazard Profile of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

Understanding the intrinsic hazards of a substance is the first step in managing its lifecycle safely. 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is an organic ketone with a specific hazard profile that necessitates its handling as hazardous waste. Its properties and associated hazards demand careful attention during all handling and disposal stages.

PropertyDataSource
Chemical Name 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one
Synonym(s) 2'-Ethylpropiophenone[1]
CAS Number 16819-79-7
Molecular Formula C₁₁H₁₄O
Physical Form Liquid
GHS Hazard Codes H302, H312, H315, H319, H332, H335[2]
GHS Signal Word Warning[2]

Hazard Statement Breakdown:

  • H302/H312/H332: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

The causality is clear: due to its irritant properties and acute toxicity via multiple exposure routes, this compound cannot be treated as common refuse.

The Core Principle: Hazardous Waste Determination

Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), any laboratory that produces chemical waste is considered a "generator" and must determine if its waste is hazardous.[3] Given the GHS hazard statements, 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one waste falls under the category of toxic hazardous waste.

Therefore, the cardinal rule is absolute:

  • DO NOT pour this chemical down the sink or drain.[3][4][5] This action is illegal and can contaminate municipal water systems, harming the environment.[6]

  • DO NOT dispose of this chemical or its empty containers in the regular trash.[3] Even small amounts of residue can pose a significant threat.[4]

All materials contaminated with 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, gloves, paper towels), must be collected and disposed of as hazardous waste.

Procedural Guide to Proper Disposal

This section provides a step-by-step protocol for safely managing 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one waste from the point of generation to its final removal from your facility. This process should be incorporated into your laboratory's Chemical Hygiene Plan as required by the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[7][8]

Step 3.1: Immediate Handling & Personal Protective Equipment (PPE)

When handling waste containing this compound, adherence to proper PPE is non-negotiable to mitigate the risks of skin, eye, and respiratory exposure.[9]

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves before use.[10]

  • Eye/Face Protection: Use safety glasses with side shields or chemical goggles.[11]

  • Skin and Body Protection: Wear a standard laboratory coat. Ensure skin is not exposed.[11]

  • Work Area: All transfers of waste should be performed inside a certified chemical fume hood to prevent inhalation of vapors.[12]

Step 3.2: Waste Collection at the Point of Generation

Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point where it is generated and under the control of laboratory personnel.[13]

Step 3.3: Container Selection and Management

The choice of a waste container is critical for safety and compliance. OSHA mandates that containers must be chemically compatible with the waste they hold and be free from damage.[6]

  • Primary Container: Collect liquid waste in a sealable, chemically compatible container. A glass bottle with a screw cap is a suitable choice for organic ketones. Avoid using metal containers for any chemical waste unless specifically approved.[12]

  • Container Integrity: Ensure the container is in good condition, with no cracks or leaks. It must have a secure, leak-proof closure.[6] Keep the container closed at all times except when actively adding waste.[5][13] Leaving a funnel in the container is a common but dangerous violation.[13]

  • Fill Level: Do not fill the container to more than 90% of its capacity to allow for vapor expansion and prevent spills.[12]

Step 3.4: Labeling the Hazardous Waste Container

Proper labeling is a strict EPA requirement and is crucial for safety.[3][13] The moment the first drop of waste enters the container, it must be labeled.

Your facility's Environmental Health & Safety (EHS) department will provide official hazardous waste labels. The label must include:

  • The words "HAZARDOUS WASTE" .[13]

  • The full chemical name: "1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one" . Do not use abbreviations or chemical formulas.[13]

  • An accurate list of all constituents in the container, including solvents, with their approximate percentages.

  • The date when waste was first added to the container (the "accumulation start date").[3]

  • The appropriate hazard classification (e.g., "Toxic," "Flammable" if mixed with flammable solvents).[3]

Step 3.5: Temporary Storage and Incompatibility

The labeled, closed waste container should be stored in the SAA.

  • Segregation: Store the waste container segregated from incompatible materials, such as acids and bases, using physical barriers or separate secondary containment.[6][13]

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[6]

Step 3.6: Arranging for Final Disposal

Laboratory personnel are responsible for the safe collection and temporary storage of hazardous waste. The final disposal must be handled by trained professionals.

  • Contact EHS: Once the waste container is 90% full or reaches your facility's storage time limit, contact your institution's EHS office to schedule a pickup.[13]

  • Professional Disposal: EHS will coordinate with a licensed hazardous waste disposal company to transport the waste to a permitted treatment, storage, and disposal facility (TSDF).[4][14] This ensures the waste is managed in an environmentally sound and legally compliant manner.[10]

Emergency Procedures for Spills

In the event of a spill, immediate and correct action is crucial.

  • Alert Personnel: Alert others in the immediate area.

  • Assess the Spill: If the spill is large, highly volatile, or you are not trained to handle it, evacuate the area and contact your EHS emergency line.

  • Small Spills: For minor spills that you are equipped and trained to handle, use an appropriate chemical spill kit with absorbent materials. Wear full PPE. Collect the absorbed material in a separate, sealable container and label it as hazardous waste for disposal.

  • Ventilation: Ensure the area is well-ventilated.[10]

Visualization of the Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one.

G Disposal Workflow for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one start Waste Generated (e.g., unused chemical, contaminated items) haz_det Hazard Determination: Is it 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one or contaminated with it? start->haz_det ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) haz_det->ppe Yes no_dispose Follow Standard Lab Waste Procedure haz_det->no_dispose No improper IMPROPER DISPOSAL (Drain, Trash) haz_det->improper NEVER container Step 2: Select Compatible Waste Container (e.g., Capped Glass Bottle) ppe->container label Step 3: Affix & Complete Hazardous Waste Label container->label transfer Step 4: Transfer Waste into Container (Inside Chemical Fume Hood) label->transfer store Step 5: Store Container in SAA (Closed, in Secondary Containment) transfer->store contact_ehs Step 6: Container Full? Contact EHS for Pickup store->contact_ehs end EHS Manages Final Disposal via Licensed Contractor contact_ehs->end Yes continue_collection Continue Collecting Waste contact_ehs->continue_collection No

Caption: Decision and process flow for compliant chemical waste disposal.

References

  • Vision Environmental. (2022, January 11). How to Safely Dispose of Flammable Liquids. [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • University of Pittsburgh Safety. (2023, September 19). Guidelines for Flammable Liquid Disposal. [Link]

  • We Clear Junk. (2025, October 28). How to Dispose of Flammable Liquids Safely and Responsibly. [Link]

  • Columbia University Research. Hazardous Chemical Waste Management Guidelines. [Link]

  • Triumvirate Environmental. (2021, February 16). Storing and Disposing of Flammable Liquids. [Link]

  • TFT Pneumatic. (2022, August 8). Disposal of flammable and dangerous substances. [Link]

  • Maren K. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities. [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]

  • NSTA. (2024, August 16). Laboratory Waste Disposal Safety Protocols. [Link]

  • Office of Clinical and Research Safety. The Laboratory Standard. [Link]

  • OSHA. OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • American Chemical Society. Regulation of Laboratory Waste. [Link]

  • Synerzine. SAFETY DATA SHEET 1,2-Propanedione, 1-phenyl-. [Link]

  • PubChem. 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 2,2-Dimethyl-1-propanol. [Link]

Sources

Handling

A Senior Application Scientist's Guide to Safe Handling of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one. As a structurally complex ketone,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one. As a structurally complex ketone, a rigorous and proactive approach to safety is paramount. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Assessment: An Inference-Based Approach

Specific safety data for 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one is not extensively documented. Therefore, we will adopt a conservative safety protocol based on the known hazards of structurally similar compounds. The primary analogs for this assessment are 1-(2-Ethylphenyl)propan-1-one and 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one.

The anticipated hazards include:

  • Acute Toxicity: Harmful if swallowed or if it comes into contact with skin.[1]

  • Skin Corrosion/Irritation: Expected to cause skin irritation. Prolonged contact may lead to defatting of the skin and dermatitis.[1][2][3]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage or irritation.[1][4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1]

  • Combustibility: While not always explicitly stated for the exact molecule, related ketones are classified as combustible liquids.[2][4]

Given this profile, handling requires stringent adherence to engineering controls and the use of appropriate Personal Protective Equipment (PPE) to mitigate exposure risks.

Core Personal Protective Equipment (PPE) Protocol

The "last line of defense" in the lab is your PPE. Its selection and use are non-negotiable. The following protocol is designed to provide comprehensive protection when handling 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one.

Eye and Face Protection

Direct ocular exposure presents a high risk of serious eye damage.[1]

  • Minimum Requirement: Wear tightly fitting safety goggles with side-shields conforming to OSHA regulation 29 CFR 1910.133 or European Standard EN166.[2][5]

  • Enhanced Protection: When there is a risk of splashing or handling larger quantities (>50 mL), a full-face shield must be worn in addition to safety goggles. This provides a secondary barrier, protecting the entire face from splashes.

Skin and Body Protection

This chemical is presumed to be harmful upon skin contact and can cause significant irritation.[1][3]

  • Gloves: Wear appropriate protective gloves to prevent skin exposure. Nitrile gloves are a suitable initial choice for incidental contact. Always inspect gloves for tears or punctures before use. For prolonged or immersive contact, consult glove manufacturer data for breakthrough times for similar ketones. After handling, remove gloves using the proper technique and wash hands thoroughly.[2]

  • Lab Coat: A flame-resistant lab coat is mandatory. It should be fully buttoned to protect against accidental skin contact and splashes.

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.

Respiratory Protection

Inhalation may cause respiratory tract irritation.[1]

  • Primary Control: All handling of 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one should be conducted within a certified chemical fume hood to ensure adequate ventilation.[2][5]

  • Secondary Control: In situations where engineering controls are insufficient, or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge is required.

General Hygiene

Contamination can occur through indirect means.

  • Always wash your face and hands thoroughly after handling the chemical and before leaving the laboratory.[2][4]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

Summary of Required Personal Protective Equipment

Protection Type Equipment Specification Reasoning and Use Case
Eye/Face Chemical safety goggles (EN166 or ANSI Z87.1)Minimum requirement to prevent eye irritation/damage from vapors or small splashes.
Face shield (worn over goggles)Required for splash risk (e.g., transfers, large volumes) to protect the entire face.
Hand Nitrile gloves (or other chemically resistant gloves)Prevents skin irritation and absorption. Must be inspected before use and changed immediately if contaminated.
Body Flame-resistant laboratory coatProtects skin and personal clothing from splashes and contamination.
Respiratory Not required under normal fume hood useRequired for spill cleanup, aerosol generation, or if ventilation is inadequate. Use a NIOSH-approved respirator with an organic vapor cartridge.

Operational and Disposal Plan

A safe workflow minimizes risk at every step, from preparation to disposal.

Step-by-Step Handling Procedure
  • Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Confirm that an eyewash station and safety shower are accessible and unobstructed.[4]

  • Donning PPE: Put on all required PPE as detailed in the table above.

  • Handling: Conduct all manipulations of the chemical deep within the sash of the fume hood. Use non-sparking tools and keep away from all sources of ignition, such as heat, sparks, and open flames.[2][3][5]

  • Storage: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents, acids, and bases.[2][4][5]

  • Doffing PPE: Remove PPE carefully to avoid cross-contamination. Gloves should be removed last.

  • Hygiene: Immediately wash hands and any exposed skin with soap and water.[2]

Disposal Plan

Improper disposal can harm the environment and public health.

  • Chemical Waste: Dispose of unused 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one and any solutions containing it as hazardous chemical waste. Do not pour down the drain.[2][4]

  • Contaminated Materials: All contaminated materials (e.g., gloves, paper towels, pipette tips) must be collected in a suitable, closed container labeled for hazardous waste disposal.[2][5]

  • Procedure: All waste must be disposed of through an approved waste disposal plant, following all local, state, and federal regulations.[2][6]

Workflow for Safe Chemical Handling

cluster_prep 1. Preparation Phase cluster_ops 2. Operations Phase cluster_post 3. Post-Handling Phase prep_hood Verify Fume Hood Operation prep_ppe Assemble All Required PPE prep_spill Locate Spill Kit & Safety Shower ops_don Don PPE Correctly prep_spill->ops_don ops_handle Handle Chemical Inside Fume Hood ops_don->ops_handle ops_store Securely Close & Store Container After Use ops_handle->ops_store post_dispose Dispose of Contaminated Items in Labeled Bin ops_store->post_dispose post_doff Doff PPE Carefully post_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash end_op END: Operation Complete post_wash->end_op start START: Review SDS & Procedure start->prep_hood

Caption: Workflow for handling 1-(2-Ethyl-phenyl)-2,2-dimethyl-propan-1-one.

References

  • Safety Data Sheet for 1-Phenyl-1-propanol. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/SDS15003.htm]
  • 1-(2-Ethylphenyl)propan-1-one Safety Information. MilliporeSigma. [URL: https://www.sigmaaldrich.com/US/en/product/chemscene/ciah9a8e7623]
  • 2,2-Dimethyl-1-(2-methylphenyl)propan-1-one Safety and Hazards. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/5148232#section=Safety-and-Hazards]
  • Safety Data Sheet. PPG. [URL: https://buyat.ppg.com/sdsSearch/getDocument/US/en/000001099376]
  • Safety Data Sheet for Propiophenone. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems/AC131540000]
  • 1-(2-Ethylphenyl)propan-1-one Product Information. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/bdph9bcd8b4c]
  • Safety Data Sheet for 1-Phenyl-2-propen-1-one. ChemicalBook. [URL: https://www.chemicalbook.com/ShowMSDS.aspx?casno=768-03-6]
  • 1-(2-Ethylphenyl)propan-1-one Product Information. Pharmaffiliates. [URL: https://www.pharmaffiliates.com/en/1-2-ethylphenyl-propan-1-one]
  • Personal Protection Equipment Overview. Composites One. [URL: https://www.compositesone.com/product/personal-protection-equipment-ppe/]
  • 2,2-Dimethyl-1-phenylpropan-1-one Safety Information. Tokyo Chemical Industry Co., Ltd. [URL: https://www.tcichemicals.com/US/en/p/D6091]
  • Hazard Data for 1-(2,6-dimethylphenyl)propan-1-one. U.S. Environmental Protection Agency. [URL: https://comptox.epa.gov/dashboard/chemical/details/DTXSID40644740]
  • 1-(2-Ethylphenyl)propan-1-one Product Details. Merck. [URL: https://www.merckmillipore.com/IN/en/product/1-(2-Ethylphenyl)propan-1-one,CIAH9A8E7623]
  • Safety Data Sheet for 2,2-Dimethyl-1-propanol. Chemos GmbH & Co. KG. [URL: https://www.chemos.
  • 2,2-Dimethyl-1-phenylpropan-1-one Product Information. TCI Chemicals. [URL: https://www.tcichemicals.com/BE/en/p/D6091]
  • 1-(2-Ethylphenyl)propan-1-one Product Details. ChemScene. [URL: https://www.chemscene.com/products/1-2-Ethylphenyl-propan-1-one-2831.html]

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